GNE-371
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
6-but-3-enyl-4-[1-methyl-6-(morpholine-4-carbonyl)benzimidazol-4-yl]-1H-pyrrolo[2,3-c]pyridin-7-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H25N5O3/c1-3-4-7-29-14-19(17-5-6-25-22(17)24(29)31)18-12-16(13-20-21(18)26-15-27(20)2)23(30)28-8-10-32-11-9-28/h3,5-6,12-15,25H,1,4,7-11H2,2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XJRUWGFZGQNPPD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=NC2=C(C=C(C=C21)C(=O)N3CCOCC3)C4=CN(C(=O)C5=C4C=CN5)CCC=C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H25N5O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
431.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
GNE-371: A Deep Dive into the Mechanism of Action of a Selective TAF1(2) Bromodomain Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Introduction
GNE-371 is a potent and highly selective chemical probe for the second bromodomain of the human transcription-initiation-factor TFIID subunit 1 (TAF1(2)) and its homolog, TAF1-like (TAF1L). As a key component of the TFIID basal transcription factor complex, TAF1 plays a crucial role in the initiation of transcription by RNA polymerase II. The tandem bromodomains of TAF1 are thought to be involved in recognizing acetylated lysine residues on histones and other proteins, thereby mediating chromatin remodeling and gene expression. This document provides a comprehensive technical overview of the mechanism of action of this compound, including its binding affinity, selectivity, and cellular effects, supported by quantitative data and detailed experimental methodologies.
Core Mechanism of Action
This compound exerts its effects by competitively binding to the acetyl-lysine binding pocket of the second bromodomain of TAF1 (TAF1(2)). This selective inhibition prevents the recruitment of the TFIID complex to specific gene promoters, thereby modulating the transcription of downstream target genes. While inhibition of the TAF1 bromodomain alone is not sufficient to halt cell proliferation in most cell lines, it shows significant anti-proliferative synergy when combined with inhibitors of the Bromodomain and Extra-Terminal (BET) family of proteins, such as JQ1. This suggests a cooperative role for TAF1 and BET proteins in regulating the expression of genes critical for cell growth and survival.
Below is a diagram illustrating the proposed mechanism of action of this compound.
In-Depth Technical Guide: The Cellular Target of GNE-371
For Researchers, Scientists, and Drug Development Professionals
Introduction
GNE-371 is a potent and highly selective chemical probe designed to investigate the biological functions of the second bromodomain of the Transcription Initiation Factor TFIID Subunit 1 (TAF1(2)). TAF1 is the largest subunit of the general transcription factor TFIID, a critical component of the RNA polymerase II pre-initiation complex. By specifically inhibiting the TAF1(2) bromodomain, this compound provides a valuable tool to dissect the role of this epigenetic reader domain in gene regulation and disease. This technical guide provides a comprehensive overview of the cellular target of this compound, including its binding characteristics, the experimental methodologies used for its characterization, and its impact on cellular signaling pathways.
Cellular Target: TAF1 Bromodomain 2 (TAF1(2))
The primary cellular target of this compound is the second of two tandem bromodomains found in the TAF1 protein.[1][2][3] Bromodomains are evolutionarily conserved protein modules that recognize and bind to acetylated lysine residues on histone tails and other proteins, thereby playing a crucial role in the regulation of chromatin structure and gene expression. This compound also exhibits high affinity for the homologous bromodomain in TAF1-like (TAF1L).[1]
Quantitative Binding and Cellular Engagement Data
This compound demonstrates potent and selective binding to TAF1(2) both in biochemical and cellular assays. The following tables summarize the key quantitative data reported for this compound.
| Parameter | Target | Value | Assay Type | Reference |
| IC50 | TAF1(2) | 10 nM | Biochemical Assay | [1] |
| IC50 | TAF1(2) | 38 nM | Cellular Target Engagement (NanoBRET) |
| Target | Kd (nM) | Assay Type | Reference |
| TAF1(2) | 1 | BROMOscan | |
| TAF1L(2) | 5 | BROMOscan | |
| BRD4 (full length) | 8900 | BROMOscan | |
| CECR2 | 1200 | BROMOscan | |
| BRD9 | 3400 | BROMOscan |
Experimental Protocols
The characterization of this compound and its interaction with TAF1(2) involved several key experimental methodologies. Below are detailed descriptions of the core assays used.
NanoBRET™ Target Engagement Assay
The NanoBRET™ (Bioluminescence Resonance Energy Transfer) Target Engagement Assay is a live-cell method used to quantify the binding of a test compound to a specific target protein.
Principle: The assay relies on energy transfer between a NanoLuc® luciferase-tagged target protein (donor) and a cell-permeable fluorescent tracer (acceptor) that binds to the same target. When the tracer is bound to the NanoLuc®-target fusion protein, BRET occurs. A test compound that binds to the target will compete with the tracer, leading to a dose-dependent decrease in the BRET signal.
Methodology:
-
Cell Preparation: HEK293 cells are transiently transfected with a plasmid encoding the target protein (TAF1(2)) fused to NanoLuc® luciferase.
-
Assay Plating: Transfected cells are seeded into multi-well plates.
-
Compound and Tracer Addition: Serial dilutions of this compound are added to the cells, followed by the addition of a specific fluorescent tracer for TAF1(2).
-
Signal Detection: After an incubation period to allow for binding equilibrium, a substrate for NanoLuc® is added, and the luminescence and fluorescent signals are measured using a plate reader equipped with appropriate filters.
-
Data Analysis: The BRET ratio (acceptor emission/donor emission) is calculated for each well. The IC50 value is determined by plotting the BRET ratio against the logarithm of the this compound concentration and fitting the data to a dose-response curve.
BROMOscan™ Assay
BROMOscan™ is a competitive binding assay used to determine the binding affinities (Kd) of compounds against a large panel of bromodomains.
Principle: The assay measures the ability of a test compound to compete with a proprietary, immobilized ligand for binding to a DNA-tagged bromodomain. The amount of bromodomain bound to the solid support is quantified using quantitative PCR (qPCR) of the attached DNA tag.
Methodology:
-
Assay Preparation: A mixture of DNA-tagged TAF1(2) and the immobilized ligand is prepared.
-
Compound Addition: this compound is added at various concentrations to the assay mixture.
-
Binding and Separation: The mixture is incubated to allow for binding equilibrium. The solid support with the bound bromodomain is then separated from the unbound protein.
-
Quantification: The amount of DNA-tagged TAF1(2) bound to the solid support is quantified by qPCR.
-
Data Analysis: The Kd value is calculated by plotting the percentage of bromodomain bound against the concentration of this compound and fitting the data to a binding curve.
Signaling Pathways and Cellular Effects
TAF1 is a central component of the transcription machinery. Its bromodomains are thought to play a role in anchoring the TFIID complex to acetylated histones at gene promoters, thereby facilitating the initiation of transcription.
Role in Transcription Initiation
TAF1, as part of the TFIID complex, recognizes acetylated histones via its bromodomains, facilitating the assembly of the pre-initiation complex at gene promoters and leading to transcription initiation. This compound inhibits the interaction of the TAF1(2) bromodomain with acetylated histones.
Downstream Cellular Consequences of TAF1(2) Inhibition
Inhibition of the TAF1(2) bromodomain by this compound has been shown to have significant downstream cellular effects, suggesting a critical role for this domain in specific cellular processes.
-
Synergy with BET Inhibitors: this compound exhibits synergistic anti-proliferative effects when combined with BET bromodomain inhibitors such as JQ1. This suggests that simultaneous inhibition of both TAF1 and BET bromodomains targets distinct but complementary pathways involved in cell proliferation.
-
Induction of Apoptosis via p53 Activation: Studies utilizing PROTAC (Proteolysis Targeting Chimera) degraders based on the this compound scaffold have shown that depletion of TAF1 leads to the activation of the p53 tumor suppressor pathway and induces apoptosis in cancer cell lines. This suggests that the TAF1(2) bromodomain is involved in the regulation of genes that control cell survival and apoptosis, likely through a p53-dependent mechanism.
Conclusion
This compound is a critical tool for the functional interrogation of the TAF1(2) bromodomain. Its high potency and selectivity enable researchers to specifically probe the role of this epigenetic reader in transcription and cellular signaling. The quantitative data and experimental protocols provided in this guide offer a solid foundation for designing and interpreting experiments aimed at further elucidating the biological significance of TAF1(2) in health and disease. The observed synergy with BET inhibitors and the link to p53-mediated apoptosis highlight the therapeutic potential of targeting this previously under-investigated bromodomain.
References
GNE-371: A Technical Guide to a Selective TAF1 Bromodomain Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Introduction
GNE-371 is a potent and selective chemical probe for the second bromodomain (BD2) of the Transcription Factor IID (TFIID) subunit TAF1 and its homolog TAF1L.[1][2][3][4][5] As a key component of the TFIID complex, TAF1 plays a crucial role in the initiation of transcription by RNA polymerase II. The bromodomains of TAF1 are responsible for recognizing acetylated lysine residues on histones and other proteins, a key mechanism in epigenetic regulation of gene expression. This compound offers the scientific community a valuable tool to investigate the specific functions of TAF1's second bromodomain in normal physiology and disease, particularly in oncology. This document provides a comprehensive technical overview of the discovery, development, and biological activity of this compound.
Discovery and Development
This compound was discovered through a structure-based design approach, starting from a lead compound. The optimization of this lead was guided by co-crystal structures with the TAF1 bromodomain, enabling the rational design of modifications to improve potency and selectivity. This effort led to the identification of this compound as a highly potent and selective inhibitor of TAF1(2).
Chemical Structure
IUPAC Name: 6-But-3-enyl-4-[1-methyl-6-(morpholine-4-carbonyl)-benzimidazol-4-yl]-1H-pyrrolo[2,3-c]pyridin-7-one
Chemical Formula: C₂₄H₂₅N₅O₃
Molecular Weight: 431.50 g/mol
Mechanism of Action
This compound functions as a competitive inhibitor of the second bromodomain of TAF1. By binding to the acetyl-lysine binding pocket of TAF1(2), this compound prevents the recruitment of TAF1 to acetylated chromatin, thereby modulating the transcription of TAF1-dependent genes.
Signaling Pathway
TAF1 has been shown to play a role in the regulation of the tumor suppressor protein p53. TAF1 can directly phosphorylate p53 on threonine 55 (Thr55), which leads to the degradation of p53 and a subsequent reduction in its transcriptional activity. By inhibiting TAF1, this compound can, therefore, lead to the stabilization and activation of p53, promoting downstream cellular processes such as apoptosis. This mechanism is particularly relevant in the context of cancer therapy.
Quantitative Data
The following tables summarize the key quantitative data for this compound.
Table 1: In Vitro and Cellular Activity
| Assay Type | Target | IC50 (nM) | Reference |
| Biochemical Assay | TAF1(2) | 10 | |
| Cellular Target Engagement | TAF1(2) | 38 |
Table 2: Selectivity Profile (Kd in nM)
| Bromodomain | Kd (nM) | Reference |
| TAF1(2) | 1 | |
| TAF1L(2) | 5 | |
| CECR2 | 1200 | |
| BRD9 | 3400 | |
| BRD4 (full length) | 8900 |
Experimental Protocols
Detailed experimental protocols for the key assays are outlined below. These are representative protocols and may require optimization for specific experimental conditions.
TAF1(2) Inhibition Assay (AlphaScreen)
This assay quantifies the ability of this compound to disrupt the interaction between the TAF1(2) bromodomain and an acetylated histone peptide.
-
Reagents: Biotinylated acetylated histone H4 peptide, GST-tagged TAF1(2) protein, Streptavidin-coated Donor beads, anti-GST Acceptor beads, assay buffer.
-
Procedure:
-
Add GST-TAF1(2) and biotin-H4 peptide to a 384-well plate.
-
Add serial dilutions of this compound.
-
Incubate at room temperature.
-
Add a mixture of Streptavidin-Donor and anti-GST Acceptor beads.
-
Incubate in the dark.
-
Read the plate on an AlphaScreen-capable plate reader.
-
-
Data Analysis: Calculate IC50 values from the dose-response curves.
Cellular Target Engagement (NanoBRET)
This assay measures the binding of this compound to TAF1(2) in living cells.
-
Reagents: HEK293 cells, NanoLuc-TAF1(2) fusion vector, HaloTag-KRAS fusion vector (as a negative control), NanoBRET Nano-Glo substrate, HaloTag NanoBRET 618 ligand.
-
Procedure:
-
Co-transfect HEK293 cells with NanoLuc-TAF1(2) and HaloTag-KRAS vectors.
-
Plate the cells in a 96-well plate.
-
Add serial dilutions of this compound.
-
Add the HaloTag NanoBRET 618 ligand.
-
Add the NanoBRET Nano-Glo substrate.
-
Read luminescence at 460 nm and 618 nm.
-
-
Data Analysis: Calculate the BRET ratio and determine the IC50 value.
Pharmacokinetics and In Vivo Efficacy
As of the date of this document, no pharmacokinetic (DMPK) or in vivo efficacy data for this compound as a standalone agent has been published in the public domain. However, this compound has been successfully utilized as a "warhead" in the development of Proteolysis Targeting Chimeras (PROTACs) for the degradation of TAF1.
A this compound-based PROTAC, ZS3-046, demonstrated in vivo activity in a mouse xenograft model of acute myeloid leukemia (AML). Treatment with the TAF1 PROTAC led to a significant inhibition of tumor growth at well-tolerated doses. This finding suggests that while direct inhibition of the TAF1 bromodomain by this compound may not be sufficient for a robust anti-tumor effect in vivo, targeting TAF1 for degradation is a promising therapeutic strategy.
Synergistic Activity
This compound has been shown to exhibit anti-proliferative synergy with the BET (Bromodomain and Extra-Terminal domain) inhibitor JQ1 in certain cancer cell lines. This suggests that dual inhibition of TAF1 and BET bromodomains may be a more effective therapeutic strategy than targeting either protein alone. The synergistic effect likely arises from the co-regulation of key oncogenic pathways by TAF1 and BET proteins.
Conclusion
This compound is a well-characterized, potent, and selective chemical probe for the second bromodomain of TAF1. Its development has provided the research community with a critical tool to dissect the biological functions of this epigenetic reader. While the therapeutic potential of this compound as a standalone inhibitor remains to be fully elucidated, its utility in the development of TAF1-targeting PROTACs highlights the promise of modulating TAF1 activity for the treatment of diseases such as cancer. Further research into the synergistic effects of this compound with other epigenetic modulators may also open new avenues for therapeutic intervention.
References
GNE-371 Structure-Activity Relationship: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the structure-activity relationship (SAR) of GNE-371, a potent and selective chemical probe for the second bromodomain of the human transcription-initiation-factor TFIID subunit 1 (TAF1(2)) and its homolog, TAF1L(2). The development of this compound was guided by a structure-based design approach, leading to a compound with excellent biochemical potency, cellular activity, and selectivity.
Core Structure-Activity Relationship and Optimization
The discovery of this compound (also referred to as compound 27 in the primary literature) began with a high-throughput screening hit that was optimized through iterative structure-based design and medicinal chemistry efforts. A key to this process was the utilization of a cocrystal structure of a lead compound bound to TAF1(2), which provided critical insights into the binding pocket and guided the modification of various regions of the scaffold to enhance potency and selectivity.[1][2][3]
The optimization process can be logically visualized as a progression from the initial lead compound to the final potent and selective probe, this compound.
A significant enhancement in potency was achieved with the introduction of a 1-butenyl group on the pyrrolopyridone core. This modification was instrumental in rearranging and stabilizing a conserved water network within the TAF1(2) binding site, a key factor for high-affinity binding.
Quantitative Biological Data
The following tables summarize the key quantitative data for this compound, demonstrating its potency and selectivity.
| Compound | Target | IC50 (nM) | Assay Type |
| This compound | TAF1(2) | 10 | Biochemical TR-FRET |
| This compound | TAF1(2) | 38 | Cellular Target Engagement |
Table 1: Potency of this compound against TAF1(2).[1][2]
This compound exhibits excellent selectivity over other bromodomain family members. A comprehensive screening against a panel of 40 bromodomains confirmed its high selectivity for TAF1(2).
| Parameter | Value |
| Ligand Efficiency (LE) | 0.40 |
| Lipophilic Ligand Efficiency (LLE) | 6.5 |
Table 2: Physicochemical and Efficiency Metrics for this compound.
Signaling Pathway Context
This compound's target, TAF1, is a component of the general transcription factor TFIID complex, which plays a crucial role in the initiation of transcription. By inhibiting the TAF1(2) bromodomain, this compound can modulate transcriptional programs. Interestingly, this compound exhibits synergistic anti-proliferative effects when combined with BET inhibitors like JQ1. This suggests a potential interplay between TAF1- and BET-regulated transcriptional pathways in certain cellular contexts.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. researchgate.net [researchgate.net]
- 3. This compound, a Potent and Selective Chemical Probe for the Second Bromodomains of Human Transcription-Initiation-Factor TFIID Subunit 1 and Transcription-Initiation-Factor TFIID Subunit 1-like - PubMed [pubmed.ncbi.nlm.nih.gov]
The Pivotal Role of TAF1 Bromodomains in Cellular Function: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
TATA-box binding protein-associated factor 1 (TAF1), the largest subunit of the general transcription factor TFIID, is a critical component of the RNA polymerase II transcription machinery.[1] Within this multifaceted protein, the tandem bromodomains (BD1 and BD2) serve as essential epigenetic readers, recognizing acetylated lysine residues on histones and other proteins to regulate gene expression.[2] Dysregulation of TAF1 bromodomain activity has been implicated in a range of diseases, including cancer, congenital heart disease, and neurological disorders, making them a compelling target for therapeutic intervention.[3][4] This technical guide provides an in-depth exploration of the biological functions of TAF1 bromodomains, detailed experimental protocols for their study, and a summary of quantitative data to aid in the development of novel therapeutics.
Core Biological Functions of TAF1 Bromodomains
The tandem bromodomains of TAF1 are instrumental in tethering the TFIID complex to chromatin, a crucial step in the initiation of transcription. This interaction is mediated by the recognition of acetylated lysine residues on histone tails by the bromodomains, a hallmark of active chromatin regions.[5]
Role in Transcription Initiation
As a core component of TFIID, TAF1 plays a central role in nucleating the formation of the pre-initiation complex (PIC) at gene promoters. The bromodomains facilitate the recruitment of TFIID to acetylated histones, thereby positioning the complex to recruit RNA polymerase II and other general transcription factors. This function is not limited to histone recognition; TAF1 bromodomains also interact with acetylated non-histone proteins, such as the tumor suppressor p53, to modulate the transcription of specific target genes.
Interaction with Acetylated Histones and Non-Histone Proteins
The TAF1 tandem bromodomains exhibit a preference for multiply acetylated histone tails, suggesting a cooperative binding mechanism that enhances affinity and specificity. For instance, they have been shown to bind to di-acetylated histone H4 peptides with higher affinity than mono-acetylated peptides. Beyond histones, TAF1 bromodomains recognize and bind to other acetylated proteins. A notable example is the interaction with acetylated p53, which promotes the assembly of the TFIID complex at the promoter of the p21 gene, a key regulator of cell cycle arrest.
Involvement in DNA Damage Response
Recent evidence has highlighted a conserved role for TAF1 and its yeast homolog, Bdf1, in the DNA damage response, specifically in promoting homologous recombination (HR). The bromodomains of TAF1 preferentially bind to histone H4 that is acetylated in response to DNA damage. This interaction is crucial for the recruitment of the DNA repair machinery, including Replication Protein A (RPA), to the site of DNA double-strand breaks.
Quantitative Data on TAF1 Bromodomain Interactions
The following tables summarize key quantitative data related to the binding affinities of TAF1 bromodomains for various ligands, including acetylated histones and small molecule inhibitors.
Table 1: Binding Affinities of TAF1 Bromodomains for Acetylated Peptides
| Ligand | TAF1 Domain(s) | Affinity (Kd) | Method |
| Acetylated Histone H4 Peptide | hDBD (BRD1+BRD2) | ~5 µM | ITC |
| Non-acetylated Histone H4 Peptide | hDBD (BRD1+BRD2) | No binding detected | ITC |
| Acetylated Peptide | GST-DBD (Bdf1) | ~6 µM | ITC |
| Non-acetylated H4 Peptide | GST-DBD (Bdf1) | No binding detected | ITC |
| 147bp 601 DNA | Tandem Bromodomain | 16.8 ± 2.8 μM | EMSA |
| 147bp 601 DNA + Acetylated H4 Peptide | Tandem Bromodomain | 19.7 ± 3.9 μM | EMSA |
Table 2: Inhibitor Binding Affinities for TAF1 Bromodomains
| Inhibitor | TAF1 Domain(s) | IC50 / Kd | Assay |
| 3i-1248 | TAF1(2) | 5.1 nM (IC50) | Cell-free assay |
| 3i-1246 | TAF1(2) | 280 nM (IC50) | Cell-free assay |
| Compound 1 (UNC4493) | TAF1 BD2 | 93 ± 35 nM (Kd) | ITC |
| Compound 1 (UNC4493) | TAF1 BD1 | 2350 ± 470 nM (Kd) | ITC |
| 67B | TAF1(2) | 59 nM (IC50) | Not specified |
| 67C | TAF1(2) | 46 nM (IC50) | Not specified |
| 69G | TAF1(2) | 410 nM (IC50) | Not specified |
| NQV | TAF1 | 89 nM (IC50) | Not specified |
Signaling and Functional Pathways
The intricate functions of TAF1 bromodomains are best understood through the visualization of their roles in key cellular pathways.
TAF1 Bromodomains in Transcription Initiation.
Role of TAF1 in p53 Signaling.
Detailed Experimental Protocols
Accurate and reproducible experimental data are paramount in drug discovery. This section provides detailed methodologies for key assays used to characterize TAF1 bromodomain function and inhibition.
AlphaScreen (Amplified Luminescent Proximity Homogeneous Assay) for Inhibitor Screening
This assay measures the ability of a test compound to disrupt the interaction between the TAF1 bromodomain and an acetylated histone peptide.
Materials:
-
GST-tagged TAF1 bromodomain (e.g., BD2)
-
Biotinylated acetylated histone H4 peptide (e.g., carrying K5ac, K8ac, K12ac, K16ac)
-
Streptavidin-coated Donor beads (PerkinElmer)
-
Glutathione-coated Acceptor beads (PerkinElmer)
-
Assay Buffer (e.g., 50 mM HEPES pH 7.5, 100 mM NaCl, 0.1% BSA, 0.05% Tween-20)
-
Test compounds dissolved in DMSO
-
384-well white opaque microplates (e.g., OptiPlate-384)
Protocol:
-
Reagent Preparation:
-
Prepare a solution of GST-TAF1 bromodomain and biotinylated histone peptide in assay buffer at 2X the final desired concentration.
-
Prepare serial dilutions of test compounds in DMSO, then dilute in assay buffer to a 2X final concentration.
-
Prepare a suspension of Donor and Acceptor beads in assay buffer according to the manufacturer's instructions.
-
-
Assay Procedure:
-
Add 5 µL of the 2X test compound solution to the wells of the 384-well plate. For control wells, add 5 µL of assay buffer with the corresponding DMSO concentration.
-
Add 5 µL of the 2X GST-TAF1/biotinylated peptide mix to all wells.
-
Incubate for 30 minutes at room temperature.
-
Add 10 µL of the Acceptor bead suspension to all wells.
-
Incubate for 60 minutes at room temperature in the dark.
-
Add 10 µL of the Donor bead suspension to all wells.
-
Incubate for 60 minutes at room temperature in the dark.
-
-
Data Acquisition:
-
Read the plate on an AlphaScreen-capable plate reader.
-
Calculate the percentage of inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.
-
Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Assay
TR-FRET is another proximity-based assay used to quantify the interaction between the TAF1 bromodomain and its ligand.
Materials:
-
Europium (Eu)-labeled TAF1 bromodomain (donor)
-
Allophycocyanin (APC)-labeled or other suitable acceptor-labeled acetylated histone peptide (acceptor)
-
TR-FRET Assay Buffer
-
Test compounds in DMSO
-
384-well black microplates
Protocol:
-
Add 2 µL of test compound dilutions to the wells.
-
Add 4 µL of Eu-labeled TAF1 bromodomain to each well.
-
Add 4 µL of acceptor-labeled acetylated histone peptide to each well.
-
Incubate the plate for 1-2 hours at room temperature, protected from light.
-
Read the plate using a TR-FRET-compatible plate reader, measuring the emission at two wavelengths (e.g., 620 nm for the donor and 665 nm for the acceptor) after a pulsed excitation (e.g., at 320 nm).
-
Calculate the TR-FRET ratio (acceptor emission / donor emission) and determine IC50 values.
BROMOscan™ Ligand Binding Assay
BROMOscan™ is a competition binding assay platform that measures the ability of a compound to displace a ligand bound to a DNA-tagged bromodomain.
General Principle:
-
TAF1 bromodomains are tagged with a unique DNA identifier.
-
The tagged bromodomain is incubated with an immobilized ligand.
-
In the presence of a test compound that binds to the bromodomain, the amount of bromodomain captured on the solid support is reduced.
-
The amount of captured, DNA-tagged bromodomain is quantified using qPCR.
-
Dissociation constants (Kd) are determined from dose-response curves.
Cellular Thermal Shift Assay (CETSA) for Target Engagement
CETSA is a powerful method to confirm the engagement of a compound with its target protein in a cellular context by measuring changes in the protein's thermal stability.
Protocol (Western Blot Detection):
-
Culture cells to ~80% confluency.
-
Treat cells with the test compound or vehicle (DMSO) for a specified time.
-
Harvest and lyse the cells.
-
Aliquot the cell lysate into PCR tubes and heat them to a range of different temperatures for 3 minutes, followed by cooling for 3 minutes at room temperature.
-
Centrifuge the samples to pellet the precipitated proteins.
-
Collect the supernatant containing the soluble proteins.
-
Analyze the amount of soluble TAF1 in each sample by SDS-PAGE and Western blotting using a TAF1-specific antibody.
-
A shift in the melting curve to a higher temperature in the presence of the compound indicates target engagement.
Experimental and Logical Workflows
The study of TAF1 bromodomains and their inhibitors follows a logical progression from initial screening to cellular validation.
Workflow for TAF1 Bromodomain Inhibitor Discovery.
Conclusion
The tandem bromodomains of TAF1 are critical regulators of gene transcription and are deeply involved in cellular processes ranging from cell cycle control to DNA damage repair. Their association with various diseases has established them as a promising therapeutic target. The methodologies and quantitative data presented in this guide provide a solid foundation for researchers and drug development professionals to further investigate the intricate biology of TAF1 bromodomains and to design and develop novel and selective inhibitors with therapeutic potential. A thorough understanding of their function and the application of robust experimental protocols will be instrumental in translating the promise of TAF1 bromodomain inhibition into clinical reality.
References
- 1. The roles of TAF1 in neuroscience and beyond - PMC [pmc.ncbi.nlm.nih.gov]
- 2. portlandpress.com [portlandpress.com]
- 3. bpsbioscience.com [bpsbioscience.com]
- 4. General Stepwise Approach to Optimize a TR-FRET Assay for Characterizing the BRD/PROTAC/CRBN Ternary Complex - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Structural and functional insight into TAF1–TAF7, a subcomplex of transcription factor II D - PMC [pmc.ncbi.nlm.nih.gov]
GNE-371 in Oncology Research: A Technical Guide
Introduction
GNE-371 is a potent and highly selective chemical probe developed for the second bromodomain of the human transcription-initiation-factor TFIID subunit 1 (TAF1) and its homolog, TAF1L.[1][2][3][4] TAF1 is the largest component of the TFIID multiprotein complex, a general transcription factor essential for initiating transcription.[5] As epigenetic readers, bromodomains recognize acetylated lysine residues on histones, playing a crucial role in chromatin remodeling and gene expression. While TAF1 has been identified as a potential oncology target, the specific functions of its dual bromodomains were not well understood. This compound was engineered as a high-affinity tool compound to enable the pharmacological investigation of TAF1's role in cancer biology and to validate it as a therapeutic target.
Mechanism of Action
This compound functions by competitively binding to the acetyl-lysine binding pocket of the second bromodomain of TAF1 (TAF1(2)). This selective inhibition prevents TAF1 from "reading" the epigenetic marks on histone tails, thereby interfering with the recruitment and assembly of the transcription machinery at specific gene promoters. While this inhibition can modulate transcriptional programs, studies have shown that monovalent inhibition of the TAF1 bromodomain by this compound alone is insufficient to induce significant anti-proliferative effects or cancer cell death in most cell lines. This suggests that the TAF1 bromodomain may not be a critical survival factor on its own, leading to the exploration of alternative therapeutic strategies.
Quantitative Data: Potency and Selectivity
This compound demonstrates high potency for its target in both biochemical and cellular environments. Its selectivity is a key feature, allowing for precise interrogation of TAF1(2) function with minimal off-target effects.
| Parameter | Target | Value | Assay Type | Reference |
| IC50 | TAF1(2) | 10 nM | Biochemical Assay | |
| IC50 | TAF1(2) | 38 nM | Cellular Target Engagement (nanoBRET) | |
| Kd | TAF1(2) | 1 nM | BROMOscan | |
| Kd | TAF1L(2) | 5 nM | BROMOscan | |
| Kd | BRD9 | 3,400 nM | BROMOscan | |
| Kd | CECR2 | 1,200 nM | BROMOscan | |
| Kd | BRD4 | 8,900 nM | BROMOscan |
Evolution to PROTAC Degraders
The limited efficacy of this compound as a standalone inhibitor prompted its use as a TAF1-binding warhead in the development of Proteolysis Targeting Chimeras (PROTACs). A PROTAC is a bifunctional molecule that links a target-binding ligand (in this case, this compound) to an E3 ubiquitin ligase-recruiting ligand. This ternary complex formation (Target-PROTAC-E3 Ligase) induces the ubiquitination of the target protein, marking it for degradation by the proteasome.
This compound-based PROTACs have proven effective at inducing the degradation of TAF1 at nanomolar concentrations. Unlike simple inhibition, TAF1 degradation leads to robust biological effects, including the activation of the p53 tumor suppressor pathway and subsequent apoptosis in acute myeloid leukemia (AML) and other solid tumor cells. This approach transforms a modest inhibitor into a potent protein degrader with significant therapeutic potential.
Synergistic Activity
While limited as a monotherapy, this compound has demonstrated anti-proliferative synergy when combined with other epigenetic modulators, notably the BET (Bromodomain and Extra-Terminal domain) inhibitor JQ1. This suggests that dual targeting of different bromodomain-containing protein families can be an effective strategy. The co-inhibition of TAF1 and BET proteins like BRD4 may disrupt transcriptional programs more comprehensively than targeting either alone, leading to a more potent anti-cancer effect.
Experimental Protocols
Detailed, step-by-step protocols are proprietary to the discovering institutions. However, the principles of the key assays used to characterize this compound can be described.
1. Biochemical Potency Assay (Generic Time-Resolved Fluorescence Energy Transfer - TR-FRET)
-
Objective: To determine the IC50 of this compound against the isolated TAF1(2) bromodomain protein.
-
Methodology:
-
Recombinant TAF1(2) protein (e.g., GST-tagged) and a biotinylated histone peptide containing an acetylated lysine are combined in an assay buffer.
-
A Europium-labeled anti-GST antibody (donor fluorophore) and Streptavidin-labeled Allophycocyanin (APC) (acceptor fluorophore) are added. Binding of the protein to the peptide brings the donor and acceptor into proximity, generating a FRET signal upon excitation.
-
The assay is performed in the presence of serial dilutions of this compound.
-
This compound competes with the histone peptide for binding to TAF1(2), disrupting the FRET signal in a dose-dependent manner.
-
The signal is read on a plate reader, and the IC50 value is calculated from the resulting dose-response curve.
-
2. Cellular Target Engagement Assay (NanoBRET)
-
Objective: To confirm this compound can bind to TAF1(2) within a live cell environment and determine its cellular IC50.
-
Methodology:
-
Cells are transiently transfected with a plasmid encoding for TAF1(2) fused to the NanoLuc® (nLuc) luciferase.
-
A fluorescently-labeled tracer ligand that also binds to TAF1(2) is added to the cells.
-
In the absence of a competitor, the tracer binds to the nLuc-TAF1(2) fusion protein. The energy from the luciferase-substrate reaction is transferred to the fluorescent tracer (BRET), emitting a specific wavelength of light.
-
Serial dilutions of this compound are added. This compound enters the cells and competes with the tracer for binding to nLuc-TAF1(2).
-
This competition reduces the BRET signal in a dose-dependent manner. The signal is measured, and the cellular IC50 is determined.
-
3. In Vivo Formulation Protocol
-
Objective: To prepare this compound for administration in animal models (e.g., for pharmacokinetic or efficacy studies).
-
Methodology: A suspended solution (e.g., 2.5 mg/mL) can be prepared for oral or intraperitoneal injection.
-
Prepare a concentrated stock solution of this compound in DMSO (e.g., 25 mg/mL).
-
For a 1 mL final working solution, add 100 µL of the DMSO stock to 400 µL of PEG300 and mix thoroughly.
-
Add 50 µL of Tween-80 to the mixture and mix again.
-
Add 450 µL of saline to bring the final volume to 1 mL. The resulting formulation is a suspended solution.
-
Conclusion
This compound is a seminal chemical probe in oncology research that has been instrumental in elucidating the function of the TAF1 bromodomain. While its efficacy as a direct therapeutic agent is limited, its value lies in its precision as a tool for target validation. Furthermore, the evolution of this compound from a simple inhibitor to a critical component of TAF1-degrading PROTACs highlights a paradigm shift in drug development. It serves as an excellent case study on how selective chemical probes can pave the way for more sophisticated and potent therapeutic modalities, ultimately advancing the potential for targeting previously challenging components of the cellular transcription machinery.
References
- 1. This compound, a Potent and Selective Chemical Probe for the Second Bromodomains of Human Transcription-Initiation-Factor TFIID Subunit 1 and Transcription-Initiation-Factor TFIID Subunit 1-like - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. This compound | DNA/RNA Synthesis | TargetMol [targetmol.com]
- 4. cancer-research-network.com [cancer-research-network.com]
- 5. researchgate.net [researchgate.net]
GNE-371 for Target Validation: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of GNE-371, a potent and selective chemical probe for the second bromodomain of the human transcription initiation factor TFIID subunit 1 (TAF1(2)). This compound serves as a critical tool for target validation studies aimed at understanding the therapeutic potential of TAF1 inhibition.
Core Concepts: this compound and its Target
This compound is a high-affinity chemical probe designed to selectively inhibit the second bromodomain (BD2) of TAF1.[1] TAF1 is the largest subunit of the general transcription factor TFIID and possesses a tandem bromodomain module (TAF1(1) and TAF1(2)) and a histone acetyltransferase (HAT) domain.[1][2] By specifically targeting TAF1(2), this compound allows for the elucidation of the functional role of this particular bromodomain in cellular processes and disease, making it an invaluable asset for oncology research and beyond.[2][3]
Mechanism of Action
This compound functions as a competitive inhibitor at the acetyl-lysine binding pocket of the TAF1(2) bromodomain. This binding event displaces the bromodomain from its natural chromatin binding sites, thereby modulating gene transcription. The selectivity of this compound for TAF1(2) over other bromodomains, including those in the BET family, is crucial for dissecting the specific biological functions of TAF1.
Quantitative Data Summary
The following tables summarize the key quantitative data for this compound, providing a clear comparison of its potency and selectivity.
Table 1: In Vitro and Cellular Potency of this compound
| Assay Type | Target | IC50 (nM) | Reference |
| Biochemical Assay | TAF1(2) | 10 | |
| Cellular Target Engagement | TAF1(2) | 38 |
Table 2: Selectivity Profile of this compound
| Bromodomain | Binding Constant (Kd, nM) | Selectivity over TAF1(2) (fold) | Reference |
| TAF1(2) | 1 | - | |
| TAF1L(2) | 5 | 5 | |
| CECR2 | 1200 | 1200 | |
| BRD9 | 3400 | 3400 | |
| BRD4 (full length) | 8900 | 8900 |
Experimental Protocols
Detailed methodologies for key experiments are provided below to facilitate the replication and adaptation of these studies.
In Vitro TAF1(2) Inhibition Assay (AlphaScreen)
This assay quantifies the ability of this compound to disrupt the interaction between the TAF1(2) bromodomain and an acetylated histone peptide.
Protocol:
-
Reagent Preparation:
-
Prepare serial dilutions of this compound in assay buffer.
-
Prepare a mixture of biotinylated histone H4 acetylated at lysine 16 (H4K16ac) peptide and Glutathione S-transferase (GST)-tagged TAF1(2) protein in assay buffer.
-
-
Assay Plate Preparation:
-
To the wells of a 384-well plate, add the this compound dilutions.
-
Add the peptide/protein mixture to all wells.
-
-
Incubation:
-
Incubate the plate at room temperature for 60 minutes to allow for compound binding to the protein.
-
-
Bead Addition:
-
Add a suspension of Streptavidin-coated Donor beads and anti-GST Acceptor beads to all wells.
-
-
Final Incubation:
-
Incubate the plate in the dark at room temperature for 60 minutes.
-
-
Data Acquisition:
-
Read the plate on a suitable plate reader.
-
-
Data Analysis:
-
The IC50 values are calculated by fitting the data to a four-parameter logistic equation.
-
Cellular Target Engagement Assay (NanoBRET)
This assay measures the binding of this compound to TAF1(2) within intact cells.
Protocol:
-
Cell Culture and Transfection:
-
Culture cells (e.g., HEK293) in appropriate media.
-
Transfect cells with a vector expressing a fusion protein of TAF1(2) and NanoLuc luciferase (nLuc-TAF1(2)).
-
-
Cell Plating:
-
Plate the transfected cells into a 96-well plate.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound.
-
Add the compound dilutions to the cells.
-
Add a fluorescently-labeled tracer that also binds to TAF1(2).
-
-
Incubation:
-
Incubate the plate at 37°C in a CO2 incubator for 2 hours.
-
-
Signal Detection:
-
Add the NanoBRET substrate to all wells.
-
Read the plate on a luminometer capable of detecting both the donor (NanoLuc) and acceptor (tracer) signals.
-
-
Data Analysis:
-
The BRET ratio is calculated, and IC50 values are determined from the displacement of the tracer by this compound.
-
Antiproliferative Synergy Assay
This assay evaluates the synergistic effect of this compound in combination with other anticancer agents, such as the BET inhibitor JQ1.
Protocol:
-
Cell Seeding:
-
Seed a cancer cell line (e.g., MM.1S multiple myeloma cells) in a 96-well plate.
-
-
Drug Preparation:
-
Prepare serial dilutions of this compound and JQ1, both individually and in combination, to create a dose-response matrix.
-
-
Cell Treatment:
-
Treat the cells with the drug matrix.
-
-
Incubation:
-
Incubate the cells for 72 hours.
-
-
Viability Measurement:
-
Assess cell viability using a luminescent assay such as CellTiter-Glo®. Add the reagent to each well, incubate, and measure the luminescence.
-
-
Synergy Analysis:
-
Calculate the percentage of inhibition for each drug combination.
-
Analyze the data using a synergy model, such as the Bliss independence model, to determine if the combination effect is synergistic, additive, or antagonistic. This can be performed using software like Chalice or SynergyFinder.
-
In Vivo Target Validation Considerations
While this compound is primarily characterized as an in vitro tool compound, its utility has been demonstrated in guiding the development of in vivo active molecules. For instance, this compound has been used as a warhead for the development of Proteolysis Targeting Chimeras (PROTACs). These PROTACs have been shown to effectively degrade TAF1 in vivo, leading to tumor growth inhibition in animal models of acute myeloid leukemia (AML). This highlights that while this compound itself may have limitations for in vivo studies, it is a critical component in the pipeline for developing TAF1-targeted therapeutics with in vivo efficacy.
References
Understanding the Selectivity of GNE-371: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth analysis of the selectivity and mechanism of action of GNE-371, a potent and highly selective chemical probe for the second bromodomain of the human transcription-initiation-factor TFIID subunit 1 (TAF1(2)) and its homolog, TAF1L(2). Understanding the selectivity of such probes is critical for elucidating the biological functions of their targets and for the development of novel therapeutics.
Core Mechanism of Action
This compound is an inhibitor that targets the bromodomain, a protein module that acts as an "epigenetic reader." These domains, composed of approximately 110 amino acids, specifically recognize acetylated lysine residues on histone tails. This recognition is a key event in the regulation of chromatin structure and gene transcription. TAF1, the largest subunit of the TFIID general transcription factor complex, contains a tandem bromodomain module. By selectively binding to the second of these bromodomains, this compound provides a tool to investigate the specific roles of TAF1 in gene regulation and its potential as a therapeutic target in diseases such as cancer.[1]
Quantitative Selectivity Profile
This compound demonstrates exceptional selectivity for TAF1(2) and TAF1L(2) over other bromodomain-containing proteins. The following tables summarize its binding affinity and cellular potency.
In Vitro Binding Affinity and Potency
| Target | Assay Type | Value | Reference |
| TAF1(2) | IC50 | 10 nM | [2][3][4][5] |
| TAF1(2) | Kd | 1 nM | |
| TAF1L(2) | Kd | 5 nM | |
| BRD4 | Kd | 8900 nM | |
| BRD9 | Kd | 3400 nM | |
| CECR2 | Kd | 1200 nM |
Cellular Target Engagement
| Assay | Cell Line | Value | Reference |
| TAF1(2) Target Engagement (nanoBRET) | Transfected Cells | IC50 = 38 nM | |
| Selectivity over BRD4 (cellular) | Transfected Cells | >500-fold |
Experimental Protocols
Detailed methodologies are crucial for reproducing and building upon existing findings. The following sections outline the protocols for key assays used to characterize this compound.
Bromodomain Selectivity Profiling (BROMOscan)
This method is a competitive binding assay used to determine the dissociation constants (Kd) of a test compound against a large panel of bromodomains.
Methodology:
-
Immobilization: Each bromodomain from a diverse panel is fused to a DNA tag and immobilized on a solid support (e.g., magnetic beads).
-
Competition: The immobilized bromodomains are incubated with a fluorescently labeled ligand known to bind to the bromodomain active site.
-
Test Compound Addition: this compound is added at various concentrations. It competes with the fluorescent ligand for binding to the bromodomains.
-
Equilibration & Wash: The mixture is allowed to reach equilibrium, after which unbound components are washed away.
-
Quantification: The amount of fluorescent ligand remaining bound to the beads is quantified. A lower fluorescence signal indicates stronger binding of the test compound.
-
Data Analysis: The results are plotted as a function of this compound concentration, and the Kd is calculated from the competition curve.
Cellular Target Engagement (NanoBRET Assay)
The NanoBRET (Bioluminescence Resonance Energy Transfer) assay measures the engagement of a test compound with its target protein within living cells.
Methodology:
-
Cell Transfection: A human cell line (e.g., HEK293) is transiently transfected with a plasmid encoding the target bromodomain (TAF1(2)) fused to NanoLuc (nLuc) luciferase.
-
Cell Plating: Transfected cells are plated in a multi-well plate suitable for luminescence measurements.
-
Compound Treatment: Cells are treated with a range of this compound concentrations and incubated.
-
Addition of Fluorescent Tracer: A cell-permeable fluorescent tracer that binds to the target bromodomain is added to the cells.
-
BRET Measurement: The NanoLuc substrate is added, which is catalyzed by nLuc to produce light. If the fluorescent tracer is bound to the nLuc-TAF1(2) fusion protein, the energy from this light is transferred to the tracer, which then emits light at a different wavelength. This BRET signal is measured using a plate reader.
-
Data Analysis: this compound competes with the tracer for binding to nLuc-TAF1(2). Higher concentrations of this compound lead to a decrease in the BRET signal. The IC50 value is determined by plotting the BRET signal against the this compound concentration.
In Vivo Xenograft Model for Efficacy Studies
Patient-derived or cell line-derived xenograft models in immunocompromised mice are standard for evaluating the in vivo efficacy of anti-cancer compounds.
Methodology:
-
Animal Model: Immunocompromised mice (e.g., NOD-scid or NSG) are used to prevent rejection of human cells.
-
Cell/Tissue Implantation: Human cancer cells are suspended in a suitable medium (e.g., Matrigel) and injected subcutaneously into the flank of the mice. For patient-derived xenografts (PDX), a small piece of the patient's tumor is surgically implanted.
-
Tumor Growth: Tumors are allowed to grow to a predetermined size (e.g., 100-200 mm³), measured regularly with calipers.
-
Randomization and Dosing: Mice are randomized into vehicle control and treatment groups. This compound (or a derivative like a PROTAC) is administered according to a defined schedule, dose, and route (e.g., oral gavage, intraperitoneal injection). A typical formulation may involve solvents like DMSO, PEG300, and Tween-80.
-
Monitoring: Tumor volume and body weight are monitored throughout the study. Animal welfare is closely observed.
-
Endpoint Analysis: At the end of the study, tumors are excised, weighed, and may be used for further analysis (e.g., histology, biomarker analysis). The anti-tumor efficacy is determined by comparing the tumor growth in the treated group to the vehicle control group.
Conclusion
This compound is a highly potent and exquisitely selective chemical probe for TAF1(2). Its high degree of selectivity, confirmed through both biochemical and cellular assays, makes it an invaluable tool for dissecting the specific biological roles of the TAF1 bromodomain in health and disease. The synergistic anti-proliferative effects observed when combined with BET inhibitors like JQ1 further underscore its utility in exploring combination therapies. The methodologies described herein provide a framework for utilizing this compound in mechanistic and target-validation studies.
References
- 1. cancer-research-network.com [cancer-research-network.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medkoo.com [medkoo.com]
- 4. This compound, a Potent and Selective Chemical Probe for the Second Bromodomains of Human Transcription-Initiation-Factor TFIID Subunit 1 and Transcription-Initiation-Factor TFIID Subunit 1-like - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
GNE-371: A Technical Guide to IC50 and Binding Affinity
This technical guide provides an in-depth overview of GNE-371, a potent and selective chemical probe for the second bromodomain of the human transcription initiation factor TFIID subunit 1 (TAF1) and its homolog, TAF1L. This document is intended for researchers, scientists, and professionals in the field of drug development, offering detailed data, experimental protocols, and pathway visualizations.
Executive Summary
This compound is a high-affinity ligand for the second bromodomain of TAF1 (TAF1(2)), demonstrating excellent potency in both biochemical and cellular assays.[1][2] It serves as a valuable tool for investigating the biological functions of TAF1 and for validating it as a potential therapeutic target.[1][2] this compound exhibits significant selectivity for TAF1(2) over other bromodomain family members, including the BET family.[1]
Data Presentation
The inhibitory activity and binding affinity of this compound have been quantified through various assays. The following tables summarize these key quantitative metrics.
Table 1: this compound Inhibitory Potency (IC50)
| Target | Assay Type | IC50 (nM) | Reference |
| TAF1(2) | AlphaScreen (Biochemical) | 10 | |
| TAF1(2) | NanoBRET (Cellular Target Engagement) | 38 |
Table 2: this compound Binding Affinity (Kd) and Selectivity
| Target Bromodomain | Assay Type | Kd (nM) | Selectivity over TAF1(2) | Reference |
| TAF1(2) | BROMOscan | 1 | - | |
| TAF1L(2) | BROMOscan | 5 | 5-fold | |
| CECR2 | BROMOscan | 1200 | 1200-fold | |
| BRD9 | BROMOscan | 3400 | 3400-fold | |
| BRD4 (full length) | BROMOscan | 8900 | 8900-fold |
Signaling Pathway
This compound targets TAF1, the largest subunit of the general transcription factor TFIID. TFIID is a critical component of the RNA polymerase II pre-initiation complex (PIC), responsible for recognizing the core promoter and initiating transcription. The bromodomains of TAF1 are thought to "read" acetylated lysine residues on histones, thereby playing a role in chromatin recognition and gene regulation. By inhibiting the TAF1(2) bromodomain, this compound can modulate these processes.
Experimental Protocols
The following are detailed methodologies for the key experiments cited in the development and characterization of this compound, based on the procedures described by Wang S, et al.
Biochemical IC50 Determination (AlphaScreen Assay)
This assay quantifies the ability of a test compound to disrupt the interaction between the TAF1(2) bromodomain and an acetylated histone peptide.
-
Protein Expression and Purification : The human TAF1(2) domain (residues 1500-1600) was expressed in E. coli as a GST-fusion protein with an N-terminal His6 tag and purified using standard chromatography techniques.
-
Peptide : A biotinylated histone H4 acetylated at lysine 12 (H4K12ac) was used as the binding partner.
-
Assay Principle : The assay utilizes donor and acceptor beads. The GST-tagged TAF1(2) binds to a glutathione-coated acceptor bead, and the biotinylated H4K12ac peptide binds to a streptavidin-coated donor bead. When in proximity, excitation of the donor bead generates singlet oxygen, which activates the acceptor bead to emit light. This compound competes with the peptide for binding to TAF1(2), thus reducing the signal.
-
Protocol :
-
Reactions were performed in 384-well plates in an assay buffer (50 mM HEPES pH 7.5, 100 mM NaCl, 0.1% BSA, 0.05% CHAPS).
-
A solution containing 25 nM of the GST-TAF1(2) protein and 25 nM of the biotin-H4K12ac peptide was prepared.
-
This compound was serially diluted in DMSO and added to the wells (final DMSO concentration of 1%).
-
The plate was incubated for 15 minutes at room temperature.
-
A suspension of 10 µg/mL glutathione acceptor beads and 10 µg/mL streptavidin donor beads was added.
-
The plate was incubated for 1 hour in the dark at room temperature.
-
The signal was read on a PerkinElmer EnVision plate reader.
-
IC50 values were calculated from the dose-response curves using a four-parameter fit.
-
Cellular Target Engagement IC50 (NanoBRET Assay)
This assay measures the ability of this compound to engage with TAF1(2) within a live-cell environment.
-
Cell Line and Constructs : HEK293 cells were transiently transfected with a construct encoding for full-length TAF1 fused to a NanoLuc (nLuc) luciferase at the N-terminus.
-
Assay Principle : The assay measures Bioluminescence Resonance Energy Transfer (BRET) between the nLuc-TAF1 fusion protein (donor) and a cell-permeable fluorescent tracer that binds to the TAF1(2) bromodomain (acceptor). This compound competes with the tracer for binding to nLuc-TAF1, leading to a dose-dependent decrease in the BRET signal.
-
Protocol :
-
Transfected HEK293 cells were harvested and resuspended in Opti-MEM.
-
Cells were plated into 384-well white plates.
-
This compound was serially diluted and added to the cells, followed by a 2-hour incubation at 37°C in a CO2 incubator.
-
The NanoBRET tracer was added to all wells at its EC50 concentration.
-
The NanoBRET Nano-Glo Substrate and extracellular nLuc inhibitor were added.
-
The plate was read immediately on a plate reader equipped with 450 nm (donor) and 618 nm (acceptor) emission filters.
-
The BRET ratio (acceptor emission / donor emission) was calculated and plotted against the compound concentration to determine the cellular IC50.
-
Binding Affinity and Selectivity (BROMOscan Assay)
The binding affinity (Kd) of this compound against a panel of bromodomains was determined by Eurofins DiscoverX using their proprietary BROMOscan technology.
-
Assay Principle : The BROMOscan assay is a competition binding assay. Bromodomain proteins are tagged with DNA and tested for their ability to bind to an immobilized ligand. The test compound (this compound) is added in various concentrations. If it binds to the bromodomain, it prevents the protein from binding to the immobilized ligand. The amount of bromodomain bound to the solid support is quantified using qPCR of the DNA tag.
-
Protocol :
-
A proprietary ligand is immobilized on a solid support.
-
DNA-tagged TAF1(2) (or other bromodomains) is incubated with the immobilized ligand in the presence of varying concentrations of this compound.
-
After incubation, unbound proteins are washed away.
-
The amount of bound, DNA-tagged protein is measured by qPCR.
-
Dissociation constants (Kd) are calculated from the dose-response curves, where a lower signal indicates stronger binding of the test compound.
-
References
Methodological & Application
GNE-371 Cell-Based Assay Design: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
GNE-371 is a potent and highly selective chemical probe for the second bromodomain of the Transcription Factor IID (TFIID) subunit TAF1 (TAF1(2)).[1][2][3] As a component of the TFIID complex, TAF1 plays a critical role in the initiation of transcription. The bromodomain of TAF1 is a potential therapeutic target in oncology. This compound serves as a valuable tool for elucidating the cellular functions of TAF1(2) and for validating it as a drug target. These application notes provide a comprehensive guide to designing and implementing cell-based assays for the characterization of this compound.
Mechanism of Action
This compound selectively binds to the acetyl-lysine binding pocket of the second bromodomain of TAF1, thereby inhibiting its interaction with acetylated histones and other proteins. This disruption of TAF1's function can modulate gene transcription. While this compound on its own has shown minimal effects on cell viability, it exhibits synergistic anti-proliferative effects when combined with other anti-cancer agents, such as BET inhibitors.[2] Furthermore, this compound has been utilized as a basis for the development of proteolysis-targeting chimeras (PROTACs) that induce the degradation of TAF1, leading to apoptosis in cancer cells.[4]
Data Presentation
Table 1: In Vitro and Cellular Activity of this compound
| Assay Type | Target | IC50 | Reference |
| In Vitro Binding Assay | TAF1(2) | 10 nM | |
| Cellular Target Engagement (NanoBRET) | TAF1(2) | 38 nM |
Experimental Protocols
NanoBRET Target Engagement Assay
This protocol describes a method to quantify the engagement of this compound with TAF1(2) in live cells using Bioluminescence Resonance Energy Transfer (BRET).
Signaling Pathway Diagram:
Caption: NanoBRET assay principle for this compound target engagement.
Materials:
-
HEK293 cells
-
Expression vector for TAF1(2) fused to NanoLuc® luciferase (N- or C-terminal fusion)
-
Fluorescently labeled TAF1(2) tracer (specific for the bromodomain)
-
This compound
-
NanoBRET™ Nano-Glo® Substrate
-
Opti-MEM™ I Reduced Serum Medium
-
White, 96-well assay plates
-
BRET-capable plate reader
Protocol:
-
Cell Transfection:
-
Co-transfect HEK293 cells with the TAF1(2)-NanoLuc® fusion vector. The optimal ratio of plasmid to transfection reagent should be determined empirically.
-
Incubate the transfected cells for 24 hours at 37°C in a 5% CO2 incubator.
-
-
Cell Plating:
-
Harvest the transfected cells and resuspend them in Opti-MEM™.
-
Plate the cells in a white 96-well plate at a density of 2 x 10^4 cells per well.
-
-
Compound and Tracer Addition:
-
Prepare serial dilutions of this compound in Opti-MEM™.
-
Add the this compound dilutions to the appropriate wells. Include a vehicle control (e.g., DMSO).
-
Add the fluorescent tracer to all wells at its predetermined optimal concentration.
-
Incubate the plate for 2 hours at 37°C.
-
-
Signal Detection:
-
Add the NanoBRET™ Nano-Glo® Substrate to all wells.
-
Read the plate on a BRET-capable plate reader, measuring both the donor (NanoLuc®) and acceptor (tracer) emission signals.
-
-
Data Analysis:
-
Calculate the BRET ratio by dividing the acceptor emission by the donor emission.
-
Plot the BRET ratio against the logarithm of the this compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Cellular Thermal Shift Assay (CETSA)
CETSA is used to confirm the direct binding of this compound to TAF1 in a cellular context by measuring changes in the thermal stability of the target protein.
Experimental Workflow Diagram:
Caption: Workflow for the Cellular Thermal Shift Assay (CETSA).
Materials:
-
Cancer cell line expressing endogenous TAF1 (e.g., HeLa, HCT116)
-
This compound
-
Phosphate-buffered saline (PBS) with protease and phosphatase inhibitors
-
Lysis buffer (e.g., RIPA buffer)
-
Anti-TAF1 antibody
-
Secondary antibody conjugated to HRP
-
SDS-PAGE and Western blotting equipment
-
Thermal cycler
Protocol:
-
Cell Treatment:
-
Culture cells to 80-90% confluency.
-
Treat the cells with this compound at a desired concentration (e.g., 10x cellular IC50) or vehicle (DMSO) for 1-2 hours at 37°C.
-
-
Heat Shock:
-
Harvest the cells, wash with PBS, and resuspend in PBS with inhibitors.
-
Aliquot the cell suspension into PCR tubes.
-
Heat the tubes in a thermal cycler to a range of temperatures (e.g., 40-70°C) for 3 minutes, followed by cooling to 4°C. The optimal temperature range should be determined empirically for TAF1.
-
-
Cell Lysis and Fractionation:
-
Lyse the cells by freeze-thaw cycles or by adding lysis buffer.
-
Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the aggregated proteins.
-
-
Western Blot Analysis:
-
Collect the supernatant (soluble fraction).
-
Determine the protein concentration of the soluble fractions.
-
Perform SDS-PAGE and Western blotting using an anti-TAF1 antibody to detect the amount of soluble TAF1 at each temperature.
-
-
Data Analysis:
-
Quantify the band intensities from the Western blot.
-
Plot the percentage of soluble TAF1 against the temperature to generate a melt curve.
-
A shift in the melt curve to a higher temperature in the presence of this compound indicates target engagement and stabilization.
-
Co-Immunoprecipitation followed by Mass Spectrometry (Co-IP/MS)
This protocol is designed to identify proteins that interact with TAF1 and to investigate how these interactions are modulated by this compound.
Logical Relationship Diagram:
Caption: Co-Immunoprecipitation Mass Spectrometry (Co-IP/MS) workflow.
Materials:
-
Cell line of interest (e.g., AML cell line for cancer-relevant interactions)
-
This compound
-
Co-IP lysis buffer
-
Anti-TAF1 antibody for immunoprecipitation
-
Protein A/G magnetic beads
-
Elution buffer
-
Mass spectrometer
Protocol:
-
Cell Treatment and Lysis:
-
Treat cells with this compound or vehicle for a specified time.
-
Lyse the cells with a non-denaturing Co-IP lysis buffer to preserve protein-protein interactions.
-
-
Immunoprecipitation:
-
Pre-clear the cell lysates to reduce non-specific binding.
-
Incubate the lysates with an anti-TAF1 antibody overnight at 4°C.
-
Add Protein A/G magnetic beads to capture the antibody-protein complexes.
-
-
Washing and Elution:
-
Wash the beads several times with Co-IP lysis buffer to remove non-specifically bound proteins.
-
Elute the TAF1-containing protein complexes from the beads.
-
-
Mass Spectrometry:
-
Prepare the eluted proteins for mass spectrometry analysis (e.g., by in-gel or in-solution digestion with trypsin).
-
Analyze the resulting peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
-
Data Analysis:
-
Use a proteomics software suite to identify and quantify the proteins in the immunoprecipitated samples.
-
Compare the protein interactomes of TAF1 from this compound-treated and vehicle-treated cells to identify changes in protein-protein interactions.
-
Downstream Signaling Effects
Inhibition of TAF1(2) by this compound is expected to modulate transcriptional programs. While direct gene expression changes from this compound alone may be subtle, its combination with other agents or its use in PROTACs can reveal downstream pathways. For instance, TAF1 degradation induced by a this compound-based PROTAC has been shown to activate the p53 pathway and induce apoptosis in acute myeloid leukemia (AML) cells.
Signaling Pathway Diagram:
Caption: Potential downstream effects of TAF1(2) inhibition by this compound.
Further investigation using techniques such as RNA sequencing (RNA-seq) in sensitive cell lines, particularly in combination with other anti-cancer agents, will be crucial to fully elucidate the downstream signaling consequences of TAF1(2) inhibition by this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. This compound, a Potent and Selective Chemical Probe for the Second Bromodomains of Human Transcription-Initiation-Factor TFIID Subunit 1 and Transcription-Initiation-Factor TFIID Subunit 1-like - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. PROTAC-Mediated Degradation of TAF1 Induces Apoptosis in AML Cells and Inhibits Tumor Growth In Vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for G-371 in Animal Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the preparation and use of GNE-371, a potent and selective chemical probe for the second bromodomains of human transcription-initiation-factor TFIID subunit 1 (TAF1) and its like, in preclinical animal studies.
Introduction
This compound is a valuable tool for investigating the biological functions of the TAF1 bromodomain, a key component of the TFIID transcription factor complex. TAF1 has been identified as a potential target in oncology due to its role in regulating gene transcription and its interaction with crucial cellular pathways, including the p53 tumor suppressor pathway. This compound exhibits high selectivity and potency, making it suitable for target validation and mechanistic studies in vivo.
Mechanism of Action
This compound selectively inhibits the second bromodomain of TAF1 (TAF1(2)).[1] Bromodomains are protein modules that recognize and bind to acetylated lysine residues on histones and other proteins, thereby playing a critical role in chromatin remodeling and the regulation of gene expression. By binding to TAF1(2), this compound disrupts the interaction of TAF1 with acetylated proteins, leading to downstream effects on gene transcription.
One of the key pathways influenced by TAF1 is the p53 signaling pathway. TAF1 can phosphorylate the tumor suppressor protein p53, leading to its degradation and a subsequent impact on cell cycle progression. Inhibition of TAF1's bromodomain by this compound can therefore modulate p53 activity and downstream cellular processes.
Quantitative Data Summary
The following table summarizes the key in vitro and cellular activity of this compound.
| Parameter | Value | Species | Assay Type | Reference |
| IC50 for TAF1(2) | 10 nM | Human | In vitro biochemical assay | [1][2] |
| Cellular IC50 | 38 nM | Human | Cellular target-engagement assay | [1] |
Note: In vivo efficacy data for this compound as a standalone agent is limited in publicly available literature. It has been noted to have minimal effect on the proliferation of most cancer cell lines when used alone. However, it has shown synergistic anti-proliferative effects when combined with other inhibitors, such as the BET inhibitor JQ1.[1] this compound has also been effectively utilized as a component of Proteolysis Targeting Chimeras (PROTACs), where a this compound-based PROTAC demonstrated inhibition of tumor growth in an acute myeloid leukemia (AML) xenograft model.
Experimental Protocols
Preparation of this compound for In Vivo Administration
This protocol describes the preparation of a suspended solution of this compound suitable for oral (PO) or intraperitoneal (IP) administration in animal models.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO), anhydrous
-
PEG300 (Polyethylene glycol 300)
-
Tween-80 (Polysorbate 80)
-
Saline (0.9% sodium chloride in sterile water)
-
Sterile microcentrifuge tubes
-
Sterile syringes and needles
Protocol:
-
Prepare a 25 mg/mL stock solution of this compound in DMSO.
-
Accurately weigh the required amount of this compound powder.
-
Dissolve the powder in anhydrous DMSO to achieve a final concentration of 25 mg/mL.
-
Vortex or sonicate briefly to ensure complete dissolution. This stock solution can be stored at -20°C for short periods.
-
-
Prepare the final dosing vehicle.
-
The final vehicle composition will be a ratio of the components. For example, to prepare a 2.5 mg/mL suspended solution, the following volumetric ratios can be used: 10% DMSO, 40% PEG300, 5% Tween-80, and 45% Saline.
-
-
Prepare the this compound suspended solution (example for 1 mL total volume at 2.5 mg/mL):
-
In a sterile microcentrifuge tube, add 400 µL of PEG300.
-
Add 100 µL of the 25 mg/mL this compound stock solution in DMSO to the PEG300.
-
Mix thoroughly by vortexing until a homogenous solution is formed.
-
Add 50 µL of Tween-80 and mix again.
-
Add 450 µL of saline to the mixture.
-
Vortex the final solution vigorously to form a uniform suspension.
-
It is recommended to prepare the working solution fresh on the day of use. If precipitation occurs, gentle warming and/or sonication can be used to aid dissolution.
-
Animal Dosing and Monitoring
Animal Models:
-
This formulation is suitable for use in various rodent models, such as mice and rats. The specific strain will depend on the experimental design (e.g., immunodeficient mice for xenograft studies).
Administration:
-
Oral (PO) Gavage: Use a proper-sized feeding needle to administer the this compound suspension directly into the stomach. The volume to be administered should be calculated based on the animal's weight and the desired dose.
-
Intraperitoneal (IP) Injection: Inject the this compound suspension into the peritoneal cavity using a sterile syringe and needle.
Dosage:
-
Due to the limited public data on the in vivo efficacy of this compound as a single agent, dose-finding studies are highly recommended.
-
Researchers can consider a starting dose range based on the in vitro and cellular IC50 values and the intended study design (e.g., pharmacodynamic or efficacy studies).
Monitoring:
-
Animals should be monitored regularly for any signs of toxicity, including changes in body weight, behavior, and overall health.
-
For efficacy studies, tumor volume should be measured at regular intervals.
-
For pharmacodynamic studies, tissues can be collected at specified time points after dosing to assess target engagement.
Visualizations
TAF1 Signaling Pathway and this compound Inhibition
Caption: TAF1, a component of the TFIID complex, can phosphorylate p53, leading to its degradation. This compound inhibits the TAF1 bromodomain.
Experimental Workflow for In Vivo Studies
Caption: A general workflow for conducting in vivo studies with this compound, from preparation to data analysis.
References
GNE-371: Application Notes and Protocols for Cellular Target-Engagement Assays
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to utilizing GNE-371, a potent and selective chemical probe, in cellular target-engagement assays. The protocols detailed below are designed to enable researchers to accurately quantify the interaction of this compound with its target, the second bromodomain of the Transcription Initiation Factor TFIID Subunit 1 (TAF1(2)), within a cellular environment.
Introduction
This compound is a high-affinity chemical probe for the second bromodomain of TAF1 (TAF1(2)), a key component of the general transcription factor TFIID.[1][2][3][4][5] TAF1 plays a critical role in the initiation of transcription by RNA polymerase II. Its bromodomain specifically recognizes and binds to acetylated lysine residues on histones, a crucial step in chromatin remodeling and gene regulation. By inhibiting the TAF1(2) bromodomain, this compound serves as a valuable tool for elucidating the biological functions of this protein and for validating it as a potential therapeutic target in diseases such as cancer.
Cellular target-engagement assays are essential for confirming that a compound interacts with its intended target within the complex milieu of a living cell. This confirmation is a critical step in the drug discovery process, bridging the gap between in vitro biochemical activity and cellular-level pharmacology. The following sections provide quantitative data for this compound and detailed protocols for two widely used target-engagement assays: the NanoBRET™ Target Engagement Assay and the Cellular Thermal Shift Assay (CETSA).
Quantitative Data for this compound
The potency of this compound has been characterized in both biochemical and cellular assays. The following table summarizes the key quantitative metrics for this compound's engagement with TAF1(2).
| Parameter | Value | Assay Type | Target | Reference |
| IC50 | 10 nM | In Vitro Binding Assay | TAF1(2) | |
| Cellular IC50 | 38 nM | Cellular Target-Engagement Assay | TAF1(2) |
IC50 (Half-maximal inhibitory concentration) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.
Signaling Pathway of TAF1 in Transcription Initiation
The diagram below illustrates the role of the TAF1 bromodomain in the initiation of gene transcription. TAF1, as part of the TFIID complex, binds to the core promoter of genes. The TAF1 bromodomain recognizes and binds to acetylated lysine residues (Ac) on histone tails, which facilitates the recruitment of the transcription machinery, including RNA Polymerase II, leading to the initiation of transcription. This compound competitively binds to the TAF1(2) bromodomain, preventing its interaction with acetylated histones and thereby inhibiting transcription initiation.
Experimental Protocols
Two robust methods for determining the cellular target engagement of this compound are detailed below.
NanoBRET™ Target Engagement Assay
The NanoBRET™ Target Engagement (TE) Assay is a proximity-based assay that measures the binding of a compound to a target protein in live cells. It utilizes Bioluminescence Resonance Energy Transfer (BRET) between a NanoLuc® luciferase-tagged target protein (the energy donor) and a cell-permeable fluorescent tracer that binds to the same target (the energy acceptor). Unlabeled compounds, such as this compound, will compete with the tracer for binding to the target protein, resulting in a dose-dependent decrease in the BRET signal.
Materials:
-
HEK293 cells (or other suitable cell line)
-
Opti-MEM™ I Reduced Serum Medium
-
FuGENE® HD Transfection Reagent
-
Plasmid DNA for NanoLuc®-TAF1(2) fusion protein
-
This compound
-
NanoBRET® Tracer specific for TAF1(2) (if available) or a suitable bromodomain tracer
-
NanoBRET® Nano-Glo® Substrate
-
White, opaque 96- or 384-well assay plates
-
Plate reader capable of measuring luminescence at 460nm and >600nm
Procedure:
-
Cell Transfection:
-
One day prior to the experiment, prepare a transfection mix in Opti-MEM™ containing the NanoLuc®-TAF1(2) plasmid DNA and FuGENE® HD transfection reagent according to the manufacturer's protocol.
-
Add the transfection mix to a suspension of HEK293 cells.
-
-
Cell Seeding:
-
Immediately after transfection, seed the cells into a white, opaque assay plate at an appropriate density (e.g., 2 x 10^4 cells per well for a 96-well plate).
-
Incubate the plate for 24 hours at 37°C in a humidified incubator with 5% CO2.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound in Opti-MEM™.
-
Add the this compound dilutions to the appropriate wells of the assay plate. Include a vehicle control (e.g., DMSO).
-
-
Tracer Addition:
-
Prepare the NanoBRET® Tracer at the recommended concentration in Opti-MEM™.
-
Add the tracer to all wells.
-
-
Equilibration:
-
Incubate the plate at 37°C for 2 hours to allow the compound and tracer to reach binding equilibrium.
-
-
Signal Detection:
-
Prepare the NanoBRET® Nano-Glo® Substrate according to the manufacturer's instructions.
-
Add the substrate to each well.
-
Read the plate within 10 minutes on a plate reader configured to measure donor emission (460nm) and acceptor emission (>600nm).
-
-
Data Analysis:
-
Calculate the raw BRET ratio by dividing the acceptor signal by the donor signal for each well.
-
Normalize the data to the vehicle control (100% BRET) and a control with a saturating concentration of a known binder or no tracer (0% BRET).
-
Plot the normalized BRET ratio against the logarithm of the this compound concentration and fit the data to a sigmoidal dose-response curve to determine the cellular IC50.
-
Cellular Thermal Shift Assay (CETSA®)
CETSA® is a biophysical method used to assess target engagement in a cellular context. The principle of CETSA is based on the ligand-induced thermal stabilization of the target protein. When a compound like this compound binds to its target protein (TAF1), it can increase the protein's resistance to heat-induced denaturation. By heating cell lysates or intact cells to various temperatures, followed by quantification of the remaining soluble target protein, a "melting curve" can be generated. A shift in this curve in the presence of the compound indicates target engagement.
Materials:
-
Cell line expressing TAF1 (e.g., HeLa, HEK293)
-
This compound
-
Phosphate-buffered saline (PBS)
-
Lysis buffer (e.g., PBS with protease inhibitors)
-
PCR tubes or plates
-
Thermal cycler
-
Centrifuge
-
Reagents for protein quantification (e.g., antibodies for Western blotting, ELISA kit)
Procedure:
-
Cell Culture and Treatment:
-
Culture cells to approximately 80-90% confluency.
-
Treat the cells with this compound at the desired concentration or with a vehicle control (e.g., DMSO) for a specified time (e.g., 1-2 hours) at 37°C.
-
-
Cell Harvesting and Aliquoting:
-
Harvest the cells by scraping or trypsinization, wash with PBS, and resuspend in PBS.
-
Aliquot the cell suspension into PCR tubes.
-
-
Thermal Challenge:
-
Place the PCR tubes in a thermal cycler.
-
Heat the samples for 3 minutes at a range of temperatures (e.g., 40°C to 70°C in 2-3°C increments). Include a non-heated control.
-
-
Cell Lysis:
-
Lyse the cells by performing three rapid freeze-thaw cycles using liquid nitrogen and a 25°C water bath.
-
-
Separation of Soluble and Precipitated Fractions:
-
Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the precipitated proteins.
-
-
Quantification of Soluble TAF1:
-
Carefully collect the supernatant (soluble fraction).
-
Quantify the amount of soluble TAF1 protein in each sample using a suitable method such as Western blotting or an enzyme-linked immunosorbent assay (ELISA) with a TAF1-specific antibody.
-
-
Data Analysis:
-
For each temperature point, normalize the amount of soluble TAF1 to the non-heated control.
-
Plot the percentage of soluble TAF1 against the temperature for both the this compound-treated and vehicle-treated samples.
-
A rightward shift in the melting curve for the this compound-treated sample compared to the vehicle control indicates thermal stabilization and thus, target engagement.
-
Conclusion
This compound is a valuable tool for investigating the cellular functions of the TAF1 bromodomain. The protocols provided here for the NanoBRET™ Target Engagement Assay and the Cellular Thermal Shift Assay offer robust methods for confirming and quantifying the engagement of this compound with TAF1 in a cellular context. Accurate determination of cellular target engagement is crucial for the validation of this compound as a chemical probe and for advancing our understanding of the therapeutic potential of TAF1 inhibition.
References
Application Notes and Protocols for GNE-371 in Cell Culture
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for utilizing GNE-371, a potent and selective inhibitor of the second bromodomain of TAF1 (TAF1(2)), in cell culture experiments. The included information is intended to guide researchers in designing and executing experiments to investigate the cellular effects of TAF1(2) inhibition.
Introduction
This compound is a valuable chemical probe for elucidating the biological functions of the TAF1(2) bromodomain, a component of the general transcription factor TFIID. TAF1 plays a critical role in the initiation of transcription by RNA polymerase II. By selectively inhibiting the TAF1(2) bromodomain, this compound allows for the investigation of its specific roles in gene regulation and cellular processes.
This compound: Key Characteristics
| Parameter | Value | Reference(s) |
| Target | Second bromodomain of TAF1 (TAF1(2)) | [1][2] |
| In Vitro IC50 | 10 nM | [1][2] |
| Cellular Target Engagement IC50 | 38 nM | [1] |
| Solubility | Soluble in DMSO |
Recommended this compound Concentrations for Cell Culture
The optimal concentration of this compound will vary depending on the cell line and the specific experimental goals. Based on its cellular target engagement IC50 of 38 nM, a starting concentration range of 100 nM to 1 µM is recommended for most cell-based assays to ensure target engagement. It is crucial to perform a dose-response experiment to determine the optimal concentration for each specific cell line and assay. Of note, this compound alone has been reported to have minimal effect on the viability of most cancer cell lines, suggesting its utility may be more pronounced in combination with other agents or in specific genetic contexts.
TAF1 Signaling Pathway
TAF1 is a large, multi-domain protein that is a core component of the TFIID transcription factor complex. The TFIID complex is essential for the initiation of transcription for most protein-coding genes. The bromodomain of TAF1 is thought to be involved in recognizing acetylated histones, thereby facilitating the recruitment of the transcription machinery to chromatin. Inhibition of the TAF1(2) bromodomain by this compound can modulate the transcription of specific genes, including those regulated by key transcription factors such as c-Myc and p53.
Experimental Protocols
Protocol 1: Cell Viability Assay
This protocol can be used to assess the effect of this compound on cell proliferation and viability. The MTT or resazurin assay is a common method for this purpose.
Materials:
-
Cells of interest
-
Complete cell culture medium
-
96-well cell culture plates
-
This compound stock solution (e.g., 10 mM in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or Resazurin solution
-
Solubilization solution (for MTT assay, e.g., DMSO or a solution of SDS in HCl)
-
Plate reader
Procedure:
-
Cell Seeding:
-
Trypsinize and count cells.
-
Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium.
-
Incubate overnight to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound in complete medium from the stock solution. A common concentration range to test is 0.01 to 10 µM.
-
Remove the medium from the wells and add 100 µL of the medium containing the desired concentrations of this compound. Include a vehicle control (DMSO) at the same final concentration as the highest this compound concentration.
-
Incubate for the desired treatment duration (e.g., 24, 48, or 72 hours).
-
-
MTT/Resazurin Addition and Incubation:
-
For MTT assay: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.
-
For Resazurin assay: Add 10 µL of Resazurin solution to each well and incubate for 1-4 hours at 37°C.
-
-
Measurement:
-
For MTT assay: After incubation, add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals. Read the absorbance at 570 nm.
-
For Resazurin assay: Read the fluorescence at an excitation of 560 nm and an emission of 590 nm.
-
-
Data Analysis:
-
Subtract the background absorbance/fluorescence (from wells with medium only).
-
Normalize the data to the vehicle-treated control wells (set as 100% viability).
-
Plot the percentage of cell viability against the log of the this compound concentration to determine the IC50 value.
-
Protocol 2: Cellular Thermal Shift Assay (CETSA) for Target Engagement
CETSA is a powerful method to verify the direct binding of a compound to its target protein in a cellular context. The principle is that ligand binding stabilizes the target protein, leading to a higher melting temperature.
Materials:
-
Cells of interest
-
Complete cell culture medium
-
This compound stock solution
-
PBS
-
Protease and phosphatase inhibitor cocktail
-
PCR tubes or 96-well PCR plates
-
Thermal cycler
-
Lysis buffer (e.g., RIPA buffer)
-
BCA protein assay kit
-
SDS-PAGE gels and Western blot apparatus
-
Primary antibody against TAF1
-
Secondary antibody (HRP-conjugated)
-
Chemiluminescent substrate
Procedure:
-
Cell Treatment:
-
Culture cells to ~80% confluency.
-
Treat cells with the desired concentration of this compound (e.g., 1 µM) or vehicle (DMSO) for a specific duration (e.g., 1-2 hours).
-
-
Heat Shock:
-
Harvest cells and wash with PBS.
-
Resuspend the cell pellet in PBS containing protease and phosphatase inhibitors.
-
Aliquot the cell suspension into PCR tubes.
-
Heat the tubes at a range of temperatures (e.g., 40°C to 70°C in 2-3°C increments) for 3 minutes in a thermal cycler, followed by cooling at 4°C for 3 minutes.
-
-
Cell Lysis and Protein Extraction:
-
Lyse the cells by freeze-thaw cycles (e.g., 3 cycles of liquid nitrogen and a 37°C water bath).
-
Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to separate the soluble fraction (supernatant) from the aggregated protein (pellet).
-
-
Western Blot Analysis:
-
Collect the supernatant and determine the protein concentration using a BCA assay.
-
Normalize the protein concentration for all samples.
-
Perform SDS-PAGE and transfer the proteins to a PVDF membrane.
-
Probe the membrane with a primary antibody against TAF1, followed by an HRP-conjugated secondary antibody.
-
Detect the signal using a chemiluminescent substrate.
-
-
Data Analysis:
-
Quantify the band intensities for each temperature point.
-
Normalize the intensities to the intensity at the lowest temperature.
-
Plot the relative amount of soluble TAF1 against the temperature for both vehicle and this compound-treated samples. A shift in the melting curve to a higher temperature in the presence of this compound indicates target engagement.
-
Protocol 3: Synergy Assay with JQ1
This compound has been shown to have a synergistic anti-proliferative effect when combined with the BET bromodomain inhibitor JQ1. This protocol describes a method to assess this synergy.
Materials:
-
Cells of interest
-
Complete cell culture medium
-
96-well cell culture plates
-
This compound stock solution
-
JQ1 stock solution
-
MTT or Resazurin solution
-
Plate reader
-
Synergy analysis software (e.g., CompuSyn)
Procedure:
-
Cell Seeding:
-
Seed cells in a 96-well plate as described in Protocol 1.
-
-
Compound Treatment:
-
Prepare a dose-response matrix of this compound and JQ1. This involves creating serial dilutions of both compounds. A common approach is to use a 6x6 or 8x8 matrix with concentrations ranging around the IC50 of each compound.
-
Treat the cells with the single agents and their combinations. Include vehicle controls.
-
-
Incubation and Viability Measurement:
-
Incubate the plate for a predetermined duration (e.g., 72 hours).
-
Measure cell viability using the MTT or Resazurin assay as described in Protocol 1.
-
-
Data Analysis:
-
Calculate the percentage of cell growth inhibition for each single agent and combination treatment relative to the vehicle control.
-
Use a synergy analysis software (e.g., CompuSyn) to calculate the Combination Index (CI). The CI value determines the nature of the drug interaction:
-
CI < 1: Synergy
-
CI = 1: Additive effect
-
CI > 1: Antagonism
-
-
References
Application Notes and Protocols: Synergistic Activity of GNE-371 and BET Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Introduction
Epigenetic deregulation is a hallmark of cancer, and targeting the readers of histone modifications has emerged as a promising therapeutic strategy. The Bromodomain and Extra-Terminal (BET) family of proteins (BRD2, BRD3, BRD4, and BRDT) are critical regulators of gene transcription, and their inhibition by small molecules like JQ1 has shown therapeutic potential in various cancers. GNE-371 is a potent and selective chemical probe for the second bromodomain of the Transcription Initiation Factor TFIID Subunit 1 (TAF1(2)). Emerging evidence indicates a synergistic anti-proliferative effect when combining this compound with BET inhibitors such as JQ1, offering a potential new avenue for cancer therapy.
These application notes provide a comprehensive overview of the synergistic relationship between this compound and JQ1, including detailed experimental protocols for assessing this synergy and the underlying signaling pathways.
Data Presentation
The synergistic effects of this compound and JQ1 can be quantified to determine the nature and strength of their interaction. The following tables summarize the key in vitro activities of the individual compounds and provide a template for presenting synergy data.
Table 1: In Vitro Activity of this compound and JQ1
| Compound | Target(s) | Biochemical IC50 | Cellular Target Engagement IC50 | Reference Cell Line IC50 |
| This compound | TAF1(2) | 10 nM | 38 nM | Data not publicly available |
| JQ1 | BRD2, BRD3, BRD4, BRDT | BRD4(1): 77 nM, BRD4(2): 33 nM | ~50-500 nM (varies by cell line) | 0.41 µM (A2780), 0.75 µM (TOV112D), 0.28 µM (HEC151)[1] |
Note: IC50 values for JQ1 can vary significantly depending on the cell line and assay conditions.
Table 2: Synergistic Anti-proliferative Effects of this compound and JQ1
The synergistic interaction between this compound and JQ1 has been evaluated using the Bliss independence model. The Bliss synergy score is calculated as the difference between the observed and expected growth inhibition. A positive score indicates synergy. The specific quantitative data for the synergy between this compound and JQ1 can be found in the supplementary information of the publication by Wang S, et al. in the Journal of Medicinal Chemistry, 2018.[2] Below is a template for presenting such data.
| Cell Line | This compound Concentration (µM) | JQ1 Concentration (µM) | Observed Inhibition (%) | Expected Inhibition (Bliss) (%) | Bliss Synergy Score |
| e.g., MOLM-13 | [Concentration] | [Concentration] | [Value] | [Value] | [Value] |
| e.g., MOLM-13 | [Concentration] | [Concentration] | [Value] | [Value] | [Value] |
| e.g., MOLM-13 | [Concentration] | [Concentration] | [Value] | [Value] | [Value] |
Signaling Pathways and Mechanism of Synergy
The synergistic anti-cancer activity of this compound and JQ1 stems from the dual inhibition of two distinct but complementary epigenetic regulatory pathways.
-
JQ1's Mechanism of Action: JQ1 competitively binds to the bromodomains of BET proteins, displacing them from acetylated histones. This prevents the recruitment of transcriptional machinery, leading to the downregulation of key oncogenes such as MYC and its target genes, which are crucial for cell proliferation and survival.[3] Inhibition of BET proteins by JQ1 has been shown to induce cell cycle arrest, typically at the G1 phase, and promote apoptosis.
-
This compound's Mechanism of Action: this compound selectively inhibits the second bromodomain of TAF1, a core component of the TFIID general transcription factor complex. While the precise role of TAF1's bromodomains in cancer is still under investigation, TAF1 is known to be involved in the regulation of transcription and cell cycle progression.
-
Synergistic Mechanism: The combination of this compound and JQ1 leads to a more profound disruption of transcriptional programs essential for cancer cell survival than either agent alone. By targeting both a general transcription factor (TAF1) and key transcriptional co-activators (BET proteins), the combination likely leads to a broader and more potent suppression of oncogenic gene expression, ultimately resulting in enhanced cell cycle arrest and apoptosis.
Caption: Proposed mechanism of synergy between this compound and JQ1.
Experimental Protocols
The following are detailed protocols for key experiments to evaluate the synergy between this compound and JQ1.
Protocol 1: Cell Viability Assay to Determine Synergy
This protocol outlines the use of a tetrazolium-based assay (e.g., MTT or MTS) to assess the anti-proliferative effects of this compound and JQ1, alone and in combination.
Materials:
-
Cancer cell line of interest (e.g., MOLM-13, a human acute myeloid leukemia cell line)
-
Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)
-
96-well clear-bottom cell culture plates
-
This compound (stock solution in DMSO)
-
JQ1 (stock solution in DMSO)
-
MTT or MTS reagent
-
Solubilization solution (for MTT assay)
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Harvest and count cells.
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.
-
Incubate overnight at 37°C in a 5% CO2 incubator.
-
-
Drug Treatment:
-
Prepare serial dilutions of this compound and JQ1 in complete medium.
-
Create a dose-response matrix for the combination treatment. A 7x7 matrix is recommended, with concentrations ranging from sub-IC50 to supra-IC50 values for each drug.
-
Include wells for single-agent treatments and a vehicle control (DMSO).
-
Remove the medium from the cell plate and add 100 µL of the drug-containing medium to the respective wells.
-
Incubate for 72 hours at 37°C in a 5% CO2 incubator.
-
-
Cell Viability Measurement (MTS Assay):
-
Add 20 µL of MTS reagent to each well.
-
Incubate for 2-4 hours at 37°C.
-
Measure the absorbance at 490 nm using a microplate reader.
-
-
Data Analysis:
-
Subtract the background absorbance (media only).
-
Calculate the percentage of cell viability relative to the vehicle-treated control wells.
-
Determine the IC50 values for this compound and JQ1 individually.
-
Calculate the synergy score using the Bliss independence model. The expected fractional inhibition (E) for the combination of drug A and drug B is calculated as: E = Fa + Fb - (Fa * Fb), where Fa and Fb are the fractional inhibitions of drug A and drug B alone. The synergy score is the difference between the observed fractional inhibition and the expected fractional inhibition.
-
Caption: Experimental workflow for the cell viability and synergy assay.
Protocol 2: Western Blot Analysis of Apoptosis Markers
This protocol is for detecting the induction of apoptosis following treatment with this compound and JQ1 by analyzing the expression of key apoptotic proteins.
Materials:
-
Cancer cell line of interest
-
6-well cell culture plates
-
This compound and JQ1
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and nitrocellulose or PVDF membranes
-
Blocking buffer (5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-PARP, anti-cleaved Caspase-3, anti-Bcl-2, anti-Bax, anti-GAPDH or β-actin)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Chemiluminescence imaging system
Procedure:
-
Cell Treatment and Lysis:
-
Seed cells in 6-well plates and allow them to adhere overnight.
-
Treat cells with this compound, JQ1, or the combination at synergistic concentrations for 24-48 hours. Include a vehicle control.
-
Wash cells with ice-cold PBS and lyse them in RIPA buffer.
-
Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C.
-
Collect the supernatant and determine the protein concentration using a BCA assay.
-
-
SDS-PAGE and Western Blotting:
-
Denature 20-30 µg of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins on an SDS-PAGE gel.
-
Transfer the proteins to a nitrocellulose or PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C with gentle agitation.
-
Wash the membrane three times with TBST.
-
Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Detection and Analysis:
-
Incubate the membrane with ECL substrate.
-
Capture the chemiluminescent signal using an imaging system.
-
Quantify the band intensities using image analysis software (e.g., ImageJ).
-
Normalize the expression of target proteins to the loading control (GAPDH or β-actin).
-
Caption: Workflow for Western blot analysis of apoptotic markers.
Conclusion
The combination of this compound and the BET inhibitor JQ1 represents a promising therapeutic strategy that leverages the dual inhibition of key epigenetic regulators. The protocols and information provided in these application notes are intended to guide researchers in the robust evaluation of this synergistic interaction, contributing to a deeper understanding of its mechanism and potential clinical translation.
References
- 1. This compound, a Potent and Selective Chemical Probe for the Second Bromodomains of Human Transcription-Initiation-Factor TFIID Subunit 1 and Transcription-Initiation-Factor TFIID Subunit 1-like - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
Application Notes and Protocols for Chromatin Immunoprecipitation (ChIP) with GNE-371
For Researchers, Scientists, and Drug Development Professionals
Introduction
GNE-371 is a potent and highly selective chemical probe for the second bromodomain (BD2) of the Transcription Initiation Factor TFIID Subunit 1 (TAF1) and its homolog TAF1L.[1] As a key component of the general transcription factor TFIID, TAF1 plays a critical role in the initiation of transcription by RNA polymerase II.[2][3][4] The bromodomain of TAF1 functions as an epigenetic reader, recognizing and binding to acetylated lysine residues on histone tails, thereby recruiting the transcriptional machinery to specific gene promoters.[5] By inhibiting the TAF1 bromodomain, this compound provides a powerful tool to investigate the role of TAF1 in gene regulation, cellular proliferation, and disease.
These application notes provide a comprehensive guide for utilizing this compound in Chromatin Immunoprecipitation (ChIP) assays to study its impact on TAF1's interaction with chromatin and the subsequent effects on gene expression.
Mechanism of Action
This compound competitively binds to the acetyl-lysine binding pocket of the TAF1 bromodomain 2 (TAF1(2)). This inhibition prevents the recruitment of the TFIID complex to acetylated histones at gene promoters and enhancers, thereby modulating the transcription of TAF1-dependent genes. Studies have shown that inhibition of the TAF1 bromodomain can lead to the activation of the p53 tumor suppressor pathway and can act synergistically with other anticancer agents like BET inhibitors (e.g., JQ1).
Data Presentation
While specific ChIP-sequencing data for this compound is not yet publicly available, studies utilizing a this compound-based Proteolysis Targeting Chimera (PROTAC) to induce TAF1 degradation provide valuable insights into the expected transcriptional consequences of TAF1 inhibition. The following tables summarize the genome-wide gene expression changes observed in Acute Myeloid Leukemia (AML) cells upon TAF1 degradation, which are anticipated to be reflective of the effects of this compound treatment.
Table 1: Summary of Genome-Wide Gene Expression Changes Following TAF1 Degradation in Molm13 AML Cells
| Category | Number of Genes | Percentage of Transcriptome | Fold Change Range |
| Downregulated Genes | 1,590 | 8.5% | 2 to 16-fold |
| Upregulated Genes | 2,790 | 15% | 2 to 64-fold |
| Total Altered Genes | 4,380 | 23.5% | - |
Table 2: Regulation of p53 Target Genes Following TAF1 Degradation in Molm13 AML Cells
| Regulation | Number of p53 Target Genes Affected |
| Induced | 37 |
| Downregulated | 23 |
Note: This data is derived from an RNA-seq experiment following TAF1 degradation by a this compound-based PROTAC and serves as a proxy for the expected transcriptional effects of this compound.
Mandatory Visualizations
Caption: TAF1 signaling in transcription and p53 regulation.
References
- 1. This compound, a Potent and Selective Chemical Probe for the Second Bromodomains of Human Transcription-Initiation-Factor TFIID Subunit 1 and Transcription-Initiation-Factor TFIID Subunit 1-like - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. TAF1 gene: MedlinePlus Genetics [medlineplus.gov]
- 3. royalsocietypublishing.org [royalsocietypublishing.org]
- 4. medlineplus.gov [medlineplus.gov]
- 5. What are TAF1 inhibitors and how do they work? [synapse.patsnap.com]
Application Note: Profiling Transcriptional Changes Induced by the TAF1 Bromodomain Inhibitor GNE-371
For Researchers, Scientists, and Drug Development Professionals
Introduction
GNE-371 is a potent and highly selective chemical probe for the second bromodomain (BD2) of the Transcription-Associated Factor 1 (TAF1) and its homolog, TAF1L.[1][2][3] TAF1 is the largest component of the general transcription factor TFIID, a critical complex for initiating transcription in eukaryotic cells.[4] The bromodomain of TAF1 acts as an epigenetic "reader," recognizing acetylated lysine residues on histones, a key step in chromatin remodeling and gene activation.[2] By inhibiting the TAF1(2) bromodomain, this compound provides a valuable tool to investigate the specific transcriptional programs regulated by this interaction. This document outlines detailed protocols for utilizing this compound to treat cell lines and subsequently perform gene expression analysis via RNA sequencing (RNA-Seq) to elucidate its impact on the transcriptome.
This compound Potency and Selectivity
This compound demonstrates high potency for the TAF1(2) bromodomain and exceptional selectivity against other bromodomain family members, making it an ideal tool for target validation and mechanistic studies.
| Parameter | Target | Value | Reference |
| Biochemical IC50 | TAF1(2) | 10 nM | |
| Cellular Target Engagement IC50 | TAF1(2) | 38 nM | |
| Dissociation Constant (KD) | TAF1(2) | 1 nM | |
| Dissociation Constant (KD) | TAF1L(2) | 5 nM | |
| Dissociation Constant (KD) | BRD4 | 8900 nM | |
| Dissociation Constant (KD) | CECR2 | 1200 nM | |
| Dissociation Constant (KD) | BRD9 | 3400 nM |
Mechanism of Action: TAF1 Inhibition
This compound competitively binds to the acetyl-lysine binding pocket of the second bromodomain of TAF1. This prevents TAF1 from engaging with acetylated histones at gene promoters, thereby disrupting the assembly or function of the TFIID complex and altering the transcription of target genes.
Caption: this compound mechanism of action.
Experimental Workflow for Gene Expression Analysis
A typical RNA-Seq experiment involves several key stages, from initial cell treatment to final bioinformatic analysis. Careful execution of each step is critical for generating high-quality, reproducible data.
Caption: High-level experimental workflow.
Detailed Protocols
Protocol 1: Cell Culture and this compound Treatment
-
Cell Seeding: Plate cells in appropriate culture vessels (e.g., 6-well plates) at a density that will ensure they are in the logarithmic growth phase and reach approximately 70-80% confluency at the time of harvest.
-
Preparation of this compound Stock: this compound is soluble in DMSO. Prepare a high-concentration stock solution (e.g., 10 mM) in sterile DMSO. Aliquot and store at -20°C or -80°C for long-term storage. Avoid repeated freeze-thaw cycles.
-
Treatment:
-
The following day, remove the culture medium and replace it with fresh medium containing the desired concentration of this compound.
-
Based on the cellular IC50 of 38 nM, it is recommended to perform a dose-response experiment (e.g., 10 nM, 50 nM, 100 nM, 500 nM) to determine the optimal concentration for your cell line and experimental goals.
-
Crucially, include a vehicle control group treated with the same final concentration of DMSO as the highest this compound dose.
-
A typical treatment duration is 24 to 72 hours. A time-course experiment may be necessary to capture primary transcriptional events.
-
-
Replicates: Prepare a minimum of three biological replicates for each treatment condition (including the vehicle control) to ensure statistical power.
Protocol 2: RNA Extraction and Quality Control
-
Cell Lysis and Homogenization: After the treatment period, wash cells with ice-cold PBS and lyse them directly in the culture dish using a lysis buffer from a commercial RNA purification kit (e.g., Norgen Total RNA Purification Plus Micro kit, Qiagen RNeasy Kit).
-
RNA Purification: Isolate total RNA following the manufacturer's protocol, including an on-column DNase digestion step to eliminate contaminating genomic DNA.
-
RNA Quality Control (QC):
-
Quantification and Purity: Measure RNA concentration and purity using a spectrophotometer (e.g., NanoDrop). An A260/A280 ratio of ~2.0 and an A260/A230 ratio between 2.0-2.2 is indicative of high-purity RNA.
-
Integrity: Assess RNA integrity using an automated electrophoresis system (e.g., Agilent TapeStation or Bioanalyzer). High-quality RNA suitable for sequencing should have an RNA Integrity Number (RIN) of 7 or greater.
-
Protocol 3: RNA-Seq Library Preparation and Sequencing
This protocol generally follows standard procedures for next-generation sequencing (NGS) and is often performed using commercial kits or by a dedicated genomics core facility.
-
RNA Input: Start with 100 ng to 1 µg of high-quality total RNA per sample.
-
mRNA Enrichment/rRNA Depletion:
-
Poly(A) Selection: To focus on protein-coding genes, enrich for mRNA using oligo(dT) magnetic beads. This is the most common method for standard gene expression analysis.
-
Ribosomal RNA (rRNA) Depletion: If non-coding RNAs are of interest or if working with partially degraded RNA, use a method to deplete abundant rRNA species.
-
-
Fragmentation and Priming: The enriched RNA is chemically or enzymatically fragmented into smaller pieces (typically 200-500 bp).
-
First-Strand cDNA Synthesis: The fragmented RNA is reverse transcribed into first-strand cDNA using reverse transcriptase and random primers.
-
Second-Strand cDNA Synthesis: Second-strand cDNA is synthesized, often incorporating dUTP to enable strand-specific (stranded) library preparation, which provides more accurate transcript quantification.
-
End Repair, A-tailing, and Adapter Ligation: The cDNA fragments are repaired to create blunt ends, a single 'A' nucleotide is added to the 3' ends, and sequencing adapters are ligated.
-
Library Amplification: The adapter-ligated library is amplified via PCR to generate a sufficient quantity for sequencing.
-
Library QC and Sequencing: The final library is quantified and its size distribution is checked. Libraries are then pooled and sequenced on an Illumina platform (e.g., NovaSeq) to a recommended depth of at least 20-30 million reads per sample for differential gene expression analysis in mammalian cells.
Protocol 4: Bioinformatic Data Analysis
The analysis of RNA-Seq data requires a computational pipeline to process raw sequencing reads into a list of differentially expressed genes and associated biological pathways.
Caption: Bioinformatic data analysis pipeline.
-
Raw Read Quality Control: Assess the quality of the raw sequencing reads (FASTQ files) using tools like FastQC.
-
Read Trimming: Remove adapter sequences and low-quality bases from the reads using tools such as Trimmomatic or Cutadapt.
-
Alignment: Align the cleaned reads to a reference genome (e.g., GRCh38 for human) using a splice-aware aligner like STAR or HISAT2.
-
Quantification: Count the number of reads mapping to each gene based on a reference annotation file (GTF/GFF3). Tools like featureCounts or RSEM are commonly used. The output is a raw count matrix with genes as rows and samples as columns.
-
Differential Gene Expression (DGE) Analysis:
-
Import the count matrix into a statistical package like DESeq2 or edgeR in R.
-
Perform normalization to account for differences in library size and RNA composition.
-
Perform statistical testing to identify genes that show significant expression changes between this compound-treated samples and vehicle controls.
-
Results are typically filtered based on a log2 fold change and an adjusted p-value (FDR) threshold (e.g., |log2FC| > 1 and FDR < 0.05).
-
-
Downstream Analysis:
-
Visualization: Generate heatmaps and volcano plots to visualize the DGE results.
-
Functional Enrichment: Use the list of differentially expressed genes to perform Gene Ontology (GO) and pathway analysis (e.g., KEGG, Reactome) to identify biological processes and signaling pathways modulated by this compound treatment.
-
References
GNE-371: A Chemical Probe for Investigating Transcription Initiation
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
GNE-371 is a potent and selective chemical probe targeting the second bromodomain of the Transcription Initiation Factor TFIID Subunit 1 (TAF1) and its homolog TAF1L.[1][2][3] TAF1 is the largest subunit of the TFIID complex, a general transcription factor that plays a crucial role in the initiation of transcription by RNA polymerase II.[4] The tandem bromodomains of TAF1 are thought to recognize acetylated lysine residues on histones and other proteins, thereby facilitating the assembly of the pre-initiation complex at gene promoters. This compound provides a valuable tool for elucidating the specific functions of the TAF1(2) bromodomain in gene regulation and for exploring its potential as a therapeutic target in diseases such as cancer.[1]
Mechanism of Action
This compound acts as a competitive inhibitor of the TAF1(2) bromodomain, binding to the acetyl-lysine binding pocket and preventing its interaction with acetylated proteins. This disruption of TAF1(2) function can modulate the transcription of specific gene sets. The precise downstream effects on transcription initiation are context-dependent and can be investigated using various molecular and cellular biology techniques.
Data Presentation
Table 1: In Vitro and Cellular Potency of this compound
| Target | Assay Type | IC50 | Reference |
| TAF1(2) | Biochemical Assay | 10 nM | |
| TAF1(2) | Cellular Target-Engagement Assay (NanoBRET) | 38 nM |
Table 2: Selectivity Profile of this compound
| Bromodomain | Binding Affinity (KD) | Reference |
| TAF1(2) | 1 nM | |
| TAF1L(2) | 5 nM | |
| CECR2 | 1200 nM | |
| BRD9 | 3400 nM | |
| BRD4 (full length) | 8900 nM |
Signaling Pathway and Experimental Workflow
Caption: Mechanism of this compound in inhibiting transcription initiation.
Caption: General workflow for a cell-based assay with this compound.
Experimental Protocols
Protocol 1: Cellular Target Engagement using NanoBRET™ Assay
This protocol is designed to quantify the engagement of this compound with TAF1(2) in live cells.
Materials:
-
HEK293T cells
-
Plasmid encoding TAF1(2) fused to NanoLuc® luciferase (Nluc-TAF1(2))
-
Fluorescent tracer for TAF1(2)
-
This compound
-
Opti-MEM™ I Reduced Serum Medium
-
Transfection reagent (e.g., Lipofectamine® 3000)
-
White, opaque 96-well assay plates
-
NanoBRET™ Nano-Glo® Substrate and Extracellular NanoLuc® Inhibitor
-
Luminometer/plate reader capable of measuring luminescence and fluorescence
Methodology:
-
Cell Seeding:
-
One day prior to transfection, seed HEK293T cells in a 96-well plate at a density of 2 x 104 cells per well in 100 µL of growth medium.
-
Incubate at 37°C in a 5% CO2 incubator.
-
-
Transfection:
-
On the day of transfection, prepare the transfection complexes according to the manufacturer's protocol. Briefly, dilute the Nluc-TAF1(2) plasmid DNA and the transfection reagent in Opti-MEM™.
-
Incubate to allow complex formation, then add the complexes to the cells.
-
Incubate for 24 hours.
-
-
Compound Treatment:
-
Prepare a serial dilution of this compound in Opti-MEM™. A typical concentration range would be 0.1 nM to 100 µM.
-
Prepare the fluorescent tracer at its predetermined optimal concentration in Opti-MEM™.
-
Aspirate the media from the cells and add 80 µL of Opti-MEM™.
-
Add 10 µL of the this compound serial dilutions to the appropriate wells.
-
Add 10 µL of the fluorescent tracer to all wells.
-
Incubate for 2 hours at 37°C in a 5% CO2 incubator.
-
-
Signal Detection:
-
Prepare the NanoBRET™ detection reagent by mixing the Nano-Glo® Substrate and the Extracellular NanoLuc® Inhibitor in Opti-MEM™ according to the manufacturer's instructions.
-
Add 25 µL of the detection reagent to each well.
-
Read the plate on a luminometer, measuring both the donor (Nluc, 460 nm) and acceptor (tracer, >600 nm) emission.
-
-
Data Analysis:
-
Calculate the NanoBRET™ ratio by dividing the acceptor signal by the donor signal.
-
Plot the NanoBRET™ ratio against the logarithm of the this compound concentration.
-
Fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Protocol 2: Cell Proliferation Synergy Assay with BET Inhibitors
This protocol is to assess the synergistic anti-proliferative effect of this compound with a BET bromodomain inhibitor, such as JQ1.
Materials:
-
Cancer cell line of interest (e.g., a hematological or solid tumor line)
-
This compound
-
BET inhibitor (e.g., JQ1)
-
Cell culture medium and supplements
-
Fetal Bovine Serum (FBS)
-
Trypsin-EDTA
-
96-well clear-bottom black assay plates
-
Cell viability reagent (e.g., CellTiter-Glo®)
-
Plate reader capable of measuring luminescence
Methodology:
-
Cell Seeding:
-
Seed the cells in a 96-well plate at an appropriate density (e.g., 1,000-5,000 cells per well) in 100 µL of growth medium.
-
Incubate for 24 hours to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound and the BET inhibitor (e.g., JQ1) in the cell culture medium.
-
Create a dose-response matrix by adding varying concentrations of this compound and the BET inhibitor to the wells. Include single-agent controls and a vehicle control (e.g., DMSO).
-
A typical final volume in each well would be 200 µL.
-
-
Incubation:
-
Incubate the plate for 72-96 hours at 37°C in a 5% CO2 incubator.
-
-
Cell Viability Measurement:
-
Equilibrate the plate and the cell viability reagent to room temperature.
-
Add the cell viability reagent to each well according to the manufacturer's protocol (e.g., 100 µL).
-
Mix on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure the luminescence using a plate reader.
-
-
Data Analysis:
-
Normalize the luminescence data to the vehicle-treated control wells to determine the percent viability.
-
Analyze the dose-response matrix for synergy using a suitable model, such as the Bliss independence or Loewe additivity model, and calculate a synergy score. This can be performed using specialized software (e.g., Combenefit).
-
References
Troubleshooting & Optimization
GNE-371 Dissolution in DMSO: A Technical Guide
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the dissolution of GNE-371 in dimethyl sulfoxide (DMSO). Below you will find troubleshooting advice and frequently asked questions to ensure successful preparation of your this compound solutions for experimental use.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for dissolving this compound for in vitro studies?
A1: The recommended solvent for dissolving this compound for in vitro applications is dimethyl sulfoxide (DMSO).[1][2]
Q2: What is the solubility of this compound in DMSO?
A2: The reported solubility of this compound in DMSO varies slightly between suppliers but is generally high. MedchemExpress reports a solubility of 50 mg/mL (115.88 mM), while TargetMol indicates a solubility of 30 mg/mL (69.53 mM).[1][2] It is crucial to consult the product data sheet from your specific supplier for the most accurate information.
Q3: Are there any special procedures required to dissolve this compound in DMSO?
A3: Yes, to facilitate dissolution, the use of ultrasonic treatment is recommended.[1] This will help to break up any clumps of powder and ensure a clear, homogenous solution. Gentle warming (e.g., to 37°C) can also aid in dissolution.
Q4: How should I prepare a stock solution of this compound in DMSO?
A4: To prepare a stock solution, you will need to add the appropriate volume of DMSO to your vial of this compound powder to achieve the desired concentration. For example, to prepare a 10 mM stock solution from 1 mg of this compound (Molecular Weight: 431.49 g/mol ), you would add 0.2318 mL of DMSO. It is recommended to use sonication to ensure complete dissolution.
Q5: How should I store the this compound stock solution in DMSO?
A5: this compound stock solutions in DMSO should be stored at -80°C for long-term storage (up to 6 months) or at -20°C for shorter periods (up to 1 month). It is important to protect the solution from light and store it under nitrogen if possible.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| This compound powder is not fully dissolving in DMSO. | Insufficient sonication or warming. | Increase the duration of sonication. Gently warm the solution in a 37°C water bath for a few minutes. |
| The concentration is too high. | Ensure you are not exceeding the maximum solubility of this compound in DMSO (refer to the supplier's data sheet). | |
| The solution appears cloudy or has precipitates after a freeze-thaw cycle. | The compound has precipitated out of solution. | Before use, allow the vial to warm to room temperature and then sonicate briefly to redissolve any precipitate. |
| The solution has degraded. | Avoid multiple freeze-thaw cycles. Aliquot the stock solution into smaller, single-use vials to minimize degradation. | |
| Inconsistent experimental results. | Inaccurate concentration of the stock solution. | Ensure the this compound powder was completely dissolved before making further dilutions. Calibrate your pipettes regularly for accurate volume measurements. |
| Degradation of the compound. | Follow the recommended storage conditions strictly. Prepare fresh dilutions from the stock solution for each experiment. |
Quantitative Data Summary
| Parameter | MedchemExpress | TargetMol |
| Solubility in DMSO | 50 mg/mL (115.88 mM) | 30 mg/mL (69.53 mM) |
| Recommended Aid | Ultrasonic | Sonication |
| Storage (in solvent) | -80°C (6 months), -20°C (1 month) | -80°C (1 year) |
Experimental Protocols
Preparation of a 10 mM this compound Stock Solution in DMSO
Materials:
-
This compound powder
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Microcentrifuge tubes
-
Calibrated micropipettes
-
Ultrasonic water bath
Methodology:
-
Weigh out the desired amount of this compound powder. For example, to prepare 1 mL of a 10 mM solution, you will need 4.31 mg of this compound (Molecular Weight: 431.49 g/mol ).
-
Transfer the powder to a sterile microcentrifuge tube.
-
Add the calculated volume of DMSO to the tube. For 1 mL of a 10 mM solution, add 1 mL of DMSO.
-
Vortex the tube briefly to mix the contents.
-
Place the tube in an ultrasonic water bath and sonicate for 10-15 minutes, or until the powder is completely dissolved and the solution is clear.
-
Visually inspect the solution to ensure there are no visible particles.
-
Aliquot the stock solution into single-use vials to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -80°C for long-term storage.
Visualizations
Caption: Workflow for preparing a this compound stock solution in DMSO.
References
Technical Support Center: Optimizing GNE-371 Dosage for In Vivo Experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing GNE-371 dosage for in vivo experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a potent and selective chemical probe for the second bromodomain (BD2) of the human transcription initiation factor TFIID subunit 1 (TAF1).[1][2][3] Bromodomains are protein modules that recognize acetylated lysine residues on proteins, including histones, and play a crucial role in the regulation of gene transcription. By binding to TAF1's second bromodomain, this compound inhibits its function, which can modulate transcriptional programs. TAF1 is the largest component of the TFIID complex, which is essential for initiating gene transcription by RNA polymerase II.[1]
Q2: What is the TAF1 signaling pathway?
TAF1 is a central component of the general transcription machinery. Its bromodomains are thought to "read" epigenetic marks (acetylation) on histones, leading to the recruitment of the transcription pre-initiation complex and subsequent gene expression. TAF1 has been implicated in the regulation of genes involved in cell cycle progression and is considered a potential target in oncology.[1] Recent studies suggest that while TAF1 is essential for the optimal growth and survival of many cancer cell lines, inhibition of its bromodomain by molecules like this compound alone may not be sufficient to induce cancer cell death in most cases. More potent anti-cancer effects have been observed when this compound is used as a basis for proteolysis-targeting chimeras (PROTACs) that lead to the degradation of the entire TAF1 protein. TAF1 degradation has been shown to activate p53 and induce apoptosis in acute myeloid leukemia (AML) and some solid tumor cells.
Q3: Is there a recommended starting dose for this compound in in vivo experiments?
Direct in vivo dosage data for this compound has not been extensively published in peer-reviewed literature. However, a study utilizing a PROTAC (ZS3-046) built on the this compound scaffold provides a valuable starting point. In a subcutaneous HL60 AML tumor xenograft mouse model, a single intraperitoneal (IP) injection of 40 mg/kg of the this compound-based PROTAC was used to assess target engagement in the tumor.
It is crucial to note that the pharmacokinetics and efficacy of a PROTAC can differ significantly from its parent molecule. Therefore, for this compound itself, it is recommended to perform a dose-escalation study to determine the optimal dose for your specific animal model and experimental endpoint. A suggested starting range could be 10-50 mg/kg, administered via intraperitoneal or oral routes, based on common practices for selective bromodomain inhibitors.
Q4: How should I formulate this compound for in vivo administration?
This compound is soluble in DMSO. For in vivo use, several formulations can be prepared. It is recommended to prepare the working solution fresh on the day of use.
| Formulation Component | Option 1 (Suspension) | Option 2 (Clear Solution) | Option 3 (Clear Solution) |
| Solvent 1 | 10% DMSO | 10% DMSO | 10% DMSO |
| Solvent 2 | 40% PEG300 | 90% (20% SBE-β-CD in saline) | 90% corn oil |
| Solvent 3 | 5% Tween-80 | - | - |
| Solvent 4 | 45% Saline | - | - |
| Final Concentration | Up to 2.5 mg/mL (may require sonication) | ≥ 2.5 mg/mL | ≥ 2.5 mg/mL |
Data sourced from MedChemExpress product information.
Troubleshooting Guide
| Issue | Potential Causes | Troubleshooting Steps |
| Lack of Efficacy | Suboptimal Dosage: The administered dose may be too low to achieve sufficient target engagement. | - Perform a dose-escalation study to determine the dose-response relationship for your model. - Assess target engagement in tumor or relevant tissue by measuring TAF1 bromodomain occupancy or downstream gene expression changes. |
| Insufficient Drug Exposure: Poor bioavailability or rapid clearance of this compound. | - If possible, perform pharmacokinetic (PK) studies to determine the Cmax, half-life, and overall exposure (AUC) in your animal model. - Consider adjusting the dosing frequency based on PK data. - Evaluate a different route of administration (e.g., oral vs. IP). | |
| Target Biology: Inhibition of the TAF1 bromodomain alone may not be sufficient to drive a strong anti-tumor response in your specific cancer model. | - Consider combination therapies with other agents. This compound has shown synergy with BET inhibitors like JQ1 in vitro. - Investigate if a PROTAC-based approach to degrade TAF1 might be more effective in your model system. | |
| Formulation Issues: The compound may be precipitating out of solution, leading to inconsistent dosing. | - Ensure the formulation is prepared correctly and appears homogenous. For suspensions, ensure consistent resuspension before each administration. - Consider trying an alternative formulation to improve solubility and stability. | |
| Observed Toxicity (e.g., weight loss, lethargy) | Dose is too high: The administered dose may be exceeding the maximum tolerated dose (MTD). | - Reduce the dose and/or the frequency of administration. - Perform a tolerability study to establish the MTD in your specific strain and age of animals. |
| Off-target effects: Although this compound is highly selective, off-target activities at high concentrations cannot be entirely ruled out. | - Confirm the selectivity profile of your batch of this compound if possible. - Correlate the timing of adverse effects with the predicted peak plasma concentrations. | |
| Vehicle-related toxicity: The formulation vehicle itself may be causing adverse effects. | - Administer a vehicle-only control group to assess the tolerability of the formulation. - If vehicle toxicity is observed, consider an alternative formulation. |
Experimental Protocols
Protocol 1: In Vivo Formulation of this compound (Suspension for IP or Oral Administration)
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO), sterile
-
Polyethylene glycol 300 (PEG300), sterile
-
Tween-80, sterile
-
Saline (0.9% NaCl), sterile
-
Sterile microcentrifuge tubes or vials
-
Sonicator (optional)
Procedure:
-
Weigh the required amount of this compound powder.
-
Dissolve the this compound in DMSO to create a stock solution (e.g., 25 mg/mL). Ensure it is fully dissolved. Gentle warming or vortexing may be required.
-
In a separate sterile tube, add the required volume of the this compound stock solution.
-
Add PEG300 to the tube (4 times the volume of the DMSO stock). Mix thoroughly.
-
Add Tween-80 to the tube (0.5 times the volume of the DMSO stock). Mix thoroughly.
-
Add saline to the tube to reach the final desired volume (4.5 times the volume of the DMSO stock).
-
The final solvent ratio will be 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline.
-
Vortex the solution thoroughly. If a precipitate is observed, sonicate the suspension until it is homogenous.
-
Prepare this formulation fresh before each use.
Protocol 2: Assessment of Target Engagement in Tumor Tissue
Objective: To determine if this compound is engaging its target (TAF1) in the tumor tissue at a given dose.
Procedure:
-
Administer this compound or vehicle control to tumor-bearing mice at the desired dose and schedule.
-
At a predetermined time point after the final dose (e.g., 2, 6, or 24 hours), euthanize the mice.
-
Excise the tumors and snap-freeze them in liquid nitrogen or process them immediately.
-
For target engagement analysis, one of the following methods can be employed:
-
Pharmacodynamic (PD) Biomarker Analysis:
-
Extract RNA from the tumor tissue.
-
Perform quantitative real-time PCR (qRT-PCR) to measure the expression of genes known to be regulated by TAF1. A significant change in the expression of these genes in the this compound-treated group compared to the vehicle group would indicate target engagement.
-
-
Western Blot Analysis (for PROTAC studies):
-
Prepare protein lysates from the tumor tissue.
-
Perform Western blotting to assess the levels of TAF1 protein. A reduction in TAF1 protein levels would indicate successful degradation by a this compound-based PROTAC.
-
-
Visualizations
References
GNE-371 stability in cell culture media
Welcome to the technical support center for GNE-371. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the stability of this compound in cell culture media and to offer troubleshooting assistance for common experimental issues.
Frequently Asked Questions (FAQs)
Q1: What is the stability of this compound in common cell culture media like DMEM or RPMI-1640?
A1: Currently, there is no publicly available data specifically detailing the half-life or degradation pathways of this compound in cell culture media. The stability of a small molecule in solution can be influenced by several factors including its chemical structure, the composition of the medium (e.g., presence of serum proteins), pH, temperature, and exposure to light.[1]
Q2: How should I prepare and store stock solutions of this compound?
A2: this compound is soluble in organic solvents such as DMSO.[2] It is recommended to prepare a high-concentration stock solution (e.g., 10 mM) in anhydrous DMSO.[1] Store the stock solution in small, single-use aliquots at -20°C or -80°C to minimize freeze-thaw cycles.[3][4] Protect the stock solution from light.
Q3: What are the signs of this compound instability or degradation in my cell culture experiment?
A3: Inconsistent or a complete loss of the expected biological effect of the inhibitor could suggest instability. However, these observations can also be due to other factors such as poor cell permeability, incorrect concentration, or solubility issues. Therefore, it is crucial to systematically troubleshoot your experiment.
Q4: How can I determine the stability of this compound in my specific experimental setup?
A4: You can perform a stability study by incubating this compound in your cell culture medium at 37°C for various durations (e.g., 0, 2, 8, 24, 48 hours). The concentration of the compound at each time point can then be quantified using analytical methods like High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS/MS).
Troubleshooting Guide
This guide provides solutions to common problems that may be misinterpreted as this compound instability.
| Problem | Possible Causes | Recommended Solutions |
| Inconsistent or no biological effect | 1. Compound Degradation: this compound may be unstable under your specific experimental conditions. 2. Sub-optimal Concentration: The concentration used may be too low for your cell line. 3. Solubility Issues: The compound may have precipitated out of the solution. | 1. Perform a stability assessment of this compound in your media (see Protocol 2). For long-term experiments, consider refreshing the media with a fresh inhibitor at regular intervals. 2. Conduct a dose-response experiment to determine the optimal concentration (e.g., IC50) for your specific cell line and experimental endpoint. 3. Visually inspect the media for any precipitate after adding this compound. Ensure the final DMSO concentration is low (typically <0.5%) to avoid "solvent shock". |
| High cellular toxicity observed | 1. Off-target Effects: At high concentrations, the inhibitor might affect other cellular pathways. 2. Solvent Toxicity: High concentrations of the solvent (e.g., DMSO) can be toxic to cells. | 1. Use the lowest effective concentration of this compound determined from your dose-response experiments. 2. Ensure the final concentration of DMSO in the cell culture media is below the toxic threshold for your cell line (typically <0.5%). |
| Variability between experimental replicates | 1. Inconsistent Compound Concentration: Errors in pipetting or serial dilutions. 2. Inconsistent Cell Health/Density: Variations in cell seeding density or passage number. | 1. Prepare a master mix of the inhibitor in the media to add to all relevant wells. Use calibrated pipettes. 2. Standardize cell seeding density and use cells within a consistent passage number range. |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
Objective: To prepare a concentrated stock solution of this compound for use in cell culture experiments.
Materials:
-
This compound powder
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile, RNase/DNase-free microcentrifuge tubes
-
Calibrated pipettes
-
Vortex mixer
Procedure:
-
Calculate the required mass of this compound to achieve the desired stock concentration (e.g., 10 mM).
-
Weigh the compound accurately and transfer it to a sterile microcentrifuge tube.
-
Add the calculated volume of anhydrous DMSO to the tube.
-
Vortex the solution vigorously for 1-2 minutes to ensure complete dissolution. Sonication may be recommended to aid dissolution.
-
Visually inspect the solution to confirm that there is no undissolved material.
-
Aliquot the stock solution into smaller, single-use volumes to prevent repeated freeze-thaw cycles.
-
Store the aliquots at -20°C or -80°C, protected from light.
Protocol 2: Assessment of this compound Stability in Cell Culture Media
Objective: To determine the stability of this compound in a specific cell culture medium over time.
Materials:
-
10 mM this compound stock solution in DMSO
-
Your specific cell culture medium (e.g., DMEM with 10% FBS), pre-warmed to 37°C
-
Sterile microcentrifuge tubes or a multi-well plate
-
Incubator (37°C, 5% CO2)
-
Analytical equipment (HPLC or LC-MS/MS)
Procedure:
-
Spike the Media: Dilute the this compound stock solution into the pre-warmed cell culture media to your final experimental concentration. Ensure the final DMSO concentration is consistent and non-toxic (e.g., <0.5%).
-
Time Zero (T=0) Sample: Immediately collect an aliquot of the spiked media. This will serve as your baseline (100% compound) sample.
-
Incubation: Place the remaining spiked media in a 37°C incubator.
-
Time-Point Sampling: Collect aliquots at various time points relevant to your experiment (e.g., 2, 4, 8, 24, 48 hours).
-
Sample Processing: If your media contains serum, you may need to precipitate proteins by adding a cold quenching solvent like acetonitrile. Centrifuge to pellet the proteins and collect the supernatant for analysis.
-
Analysis: Analyze the concentration of this compound in each sample using a validated HPLC or LC-MS/MS method.
-
Data Calculation: Calculate the percentage of this compound remaining at each time point relative to the T=0 concentration.
Signaling Pathways and Workflows
This compound is an inhibitor of the second bromodomain of TAF1 (Transcription-Associated Factor 1), the largest component of the TFIID basal transcription factor complex. TFIID plays a crucial role in the initiation of transcription by RNA polymerase II.
Caption: Simplified diagram of TAF1's role in transcription initiation and the inhibitory action of this compound.
Caption: Experimental workflow for determining this compound stability in cell culture media.
References
GNE-371 Cellular Assays: Technical Support Center
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers utilizing GNE-371 in cellular assays. The information is designed to assist in the accurate execution and interpretation of experiments involving this potent and selective inhibitor of the second bromodomain of TAF1 (TAF1(2)).
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a potent and selective chemical probe that targets the second bromodomain (BD2) of the Transcription Initiation Factor TFIID Subunit 1 (TAF1).[1][2] TAF1 is a large, multi-domain protein that is a key component of the TFIID basal transcription factor complex. By binding to the acetylated lysine residues on histones and other proteins, bromodomains play a crucial role in regulating gene transcription. This compound specifically inhibits the TAF1(2) bromodomain, thereby interfering with its role in transcriptional regulation.
Q2: What are the recommended storage and handling conditions for this compound?
A2: For long-term storage, this compound powder should be kept at -20°C for up to one month or -80°C for up to six months, protected from light and stored under nitrogen.[2] Stock solutions are typically prepared in dimethyl sulfoxide (DMSO). It is recommended to use freshly opened, anhydrous DMSO for the best solubility.[2]
Q3: In which solvents is this compound soluble?
A3: this compound is soluble in organic solvents such as DMSO.[2] For cell culture experiments, it is common to prepare a high-concentration stock solution in DMSO and then dilute it to the final working concentration in the cell culture medium.
Quantitative Data Summary
| Parameter | Value | Species | Assay Type | Reference |
| IC50 (TAF1(2)) | 10 nM | Human | In Vitro Biochemical Assay | |
| Cellular IC50 (TAF1(2)) | 38 nM | Human | Cellular Target Engagement Assay | |
| Synergy | Anti-proliferative synergy with BET inhibitor JQ1 | Not specified | Cellular Assay |
Signaling and Experimental Workflow Diagrams
Caption: Mechanism of action of this compound in inhibiting TAF1(2) and gene transcription.
Caption: A general experimental workflow for cellular assays using this compound.
Troubleshooting Guides
Issue 1: Inconsistent or Higher-than-Expected IC50 Values in Cell Viability Assays
Question: My cell viability assay with this compound is showing inconsistent results, and the IC50 value is much higher than the reported cellular IC50 of 38 nM. What could be the cause?
Answer:
Several factors can contribute to this issue. Here's a troubleshooting guide:
| Potential Cause | Recommended Solution |
| Compound Solubility and Stability | Ensure your this compound stock solution in DMSO is fully dissolved. Use fresh, anhydrous DMSO for preparing stock solutions. Avoid repeated freeze-thaw cycles. This compound may not be stable in aqueous media for extended periods; prepare fresh dilutions from the DMSO stock for each experiment. |
| Cell Line Sensitivity | The sensitivity to this compound can be cell line-dependent. The reported 38 nM IC50 is for a specific cellular target engagement assay and may not directly translate to anti-proliferative effects in all cell lines. It's possible the chosen cell line is less dependent on TAF1(2) activity for survival. Consider testing a panel of cell lines. |
| Assay Duration | The anti-proliferative effects of this compound may require a longer incubation time to manifest. Try extending the incubation period (e.g., 48, 72, or 96 hours) and perform a time-course experiment to determine the optimal endpoint. |
| Cell Seeding Density | High cell seeding density can lead to nutrient depletion and contact inhibition, which can mask the effects of the compound. Optimize the cell seeding density to ensure cells are in the logarithmic growth phase throughout the experiment. |
| Assay Readout Interference | Some assay reagents (e.g., MTT, resazurin) can be affected by the chemical properties of the test compound. Run a compound-only control (no cells) to check for any direct interaction with the assay reagents. Consider using an alternative viability assay, such as an ATP-based assay (e.g., CellTiter-Glo®). |
| Off-Target Effects | At higher concentrations, off-target effects could contribute to cytotoxicity, or lack thereof. While this compound is highly selective, it's a good practice to consider this possibility. |
Issue 2: Low Signal or High Background in NanoBRET™ Target Engagement Assays
Question: I'm using a NanoBRET™ assay to measure this compound target engagement with TAF1(2) in live cells, but I'm getting a low signal-to-background ratio. How can I improve my results?
Answer:
Optimizing NanoBRET™ assays is crucial for obtaining reliable data. Here are some common issues and solutions:
| Potential Cause | Recommended Solution |
| Suboptimal Donor:Acceptor Ratio | The ratio of the NanoLuc®-TAF1(2) donor to the HaloTag®-histone acceptor is critical. Titrate the amounts of each plasmid during transfection to find the optimal ratio that provides the best signal window. |
| Low Transfection Efficiency | Ensure efficient transfection of your plasmids into the chosen cell line. Optimize the transfection protocol, including the amount of DNA and transfection reagent. Confirm expression of both fusion proteins via Western blot or by measuring luminescence and fluorescence. |
| Inappropriate Tracer Concentration | The concentration of the fluorescent tracer is key. A concentration that is too high can lead to high background, while one that is too low will result in a weak signal. Perform a tracer titration to determine the optimal concentration. |
| Cell Health and Density | Ensure cells are healthy and plated at an optimal density. Over-confluent or unhealthy cells can lead to inconsistent results and high background. |
| Incorrect Filter Sets | Use the recommended filter sets for NanoBRET™ to minimize spectral overlap and bleed-through of the donor signal into the acceptor channel. |
| Compound Incubation Time | A 2-hour incubation with the compound is a common starting point for NanoBRET™ target engagement assays. However, you may need to optimize this for this compound and your specific cell system. |
Experimental Protocols
Cell Viability Assay (Example using a Resazurin-based method)
-
Cell Seeding:
-
Seed cells in a 96-well plate at a predetermined optimal density (e.g., 2,000-10,000 cells/well) in 100 µL of complete growth medium.
-
Incubate for 24 hours at 37°C and 5% CO₂ to allow for cell attachment.
-
-
Compound Preparation and Treatment:
-
Prepare a 10 mM stock solution of this compound in DMSO.
-
Perform serial dilutions of the this compound stock solution in complete growth medium to achieve the desired final concentrations (e.g., ranging from 1 nM to 10 µM). Ensure the final DMSO concentration is consistent across all wells and does not exceed 0.1%.
-
Add the diluted this compound or vehicle control (medium with the same percentage of DMSO) to the appropriate wells.
-
-
Incubation:
-
Incubate the plate for 72 hours at 37°C and 5% CO₂.
-
-
Assay Readout:
-
Add 20 µL of resazurin solution to each well.
-
Incubate for 2-4 hours at 37°C, protected from light.
-
Measure fluorescence using a plate reader with the appropriate excitation and emission wavelengths (e.g., 560 nm excitation / 590 nm emission).
-
-
Data Analysis:
-
Subtract the background fluorescence (from wells with medium only).
-
Normalize the data to the vehicle-treated control wells (set as 100% viability).
-
Plot the dose-response curve and calculate the IC50 value using a suitable software (e.g., GraphPad Prism).
-
NanoBRET™ Target Engagement Assay
This protocol is a general guideline and should be optimized for your specific experimental setup.
-
Transfection:
-
Co-transfect cells (e.g., HEK293T) with plasmids encoding NanoLuc®-TAF1(2) (donor) and HaloTag®-Histone (acceptor) at an optimized ratio.
-
-
Cell Plating:
-
24 hours post-transfection, harvest and seed the cells into a 96-well white assay plate.
-
-
Compound and Tracer Addition:
-
Prepare serial dilutions of this compound in Opti-MEM® I Reduced Serum Medium.
-
Add the this compound dilutions to the wells.
-
Add the NanoBRET™ tracer at its predetermined optimal concentration to all wells.
-
-
Incubation:
-
Incubate the plate for 2 hours at 37°C in a CO₂ incubator.
-
-
Substrate Addition and Measurement:
-
Add the NanoBRET™ Nano-Glo® Substrate and extracellular NanoLuc® inhibitor to all wells.
-
Read the plate within 10 minutes on a luminometer equipped with two filters to measure donor emission (e.g., 460 nm) and acceptor emission (e.g., >600 nm).
-
-
Data Analysis:
-
Calculate the raw BRET ratio by dividing the acceptor signal by the donor signal.
-
Correct the BRET ratio by subtracting the background BRET from "no tracer" control wells.
-
Plot the corrected BRET ratio against the this compound concentration to determine the IC50 value.
-
References
Minimizing GNE-371 toxicity in cell lines
Welcome to the technical support center for GNE-371. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the effective use of this compound in cell lines and to help troubleshoot potential issues.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a potent and highly selective chemical probe that inhibits the second bromodomain (BD2) of the Transcription Factor II D (TFIID) subunit 1 (TAF1) and its homolog TAF1L.[1][2][3][4] Bromodomains are protein modules that recognize acetylated lysine residues, which are key epigenetic marks. By binding to TAF1's second bromodomain, this compound modulates gene transcription.[2]
Q2: What is the expected effect of this compound on cell viability?
In most cell lines, this compound alone has been observed to have minimal to no cytotoxic effects. This suggests that the inhibition of the TAF1 bromodomain by itself is not sufficient to induce widespread cell death in the majority of cell types.
Q3: Under what conditions might this compound treatment lead to cell toxicity?
While this compound is generally not cytotoxic on its own, it can induce apoptosis when used as a component of a Proteolysis Targeting Chimera (PROTAC). These this compound-based PROTACs are designed to bring TAF1 into proximity with an E3 ubiquitin ligase, leading to the degradation of the TAF1 protein. The degradation of TAF1 can then trigger a p53-dependent apoptotic pathway in certain cancer cell lines, such as acute myeloid leukemia (AML).
Q4: What are the known off-target effects of this compound?
Q5: What is the typical working concentration for this compound in cell-based assays?
The effective concentration of this compound can vary depending on the cell line and the specific assay. However, based on its cellular target engagement IC50 of 38 nM, a starting concentration range of 100 nM to 1 µM is often used in cell-based experiments. It is recommended to perform a dose-response experiment to determine the optimal concentration for your specific experimental setup.
Troubleshooting Guides
This section provides solutions to common problems that may be encountered during experiments with this compound.
Issue 1: Unexpected Cytotoxicity
I am observing significant cell death in my cell line after treatment with this compound alone, which is contrary to the expected outcome.
| Potential Cause | Troubleshooting Action |
| Compound Solubility Issues | Ensure that this compound is fully dissolved in the solvent (typically DMSO) before further dilution into your cell culture medium. Precipitation of the compound can lead to a higher effective concentration in localized areas, causing toxicity. Visually inspect for precipitates after dilution. |
| Solvent Toxicity | High concentrations of the solvent (e.g., DMSO) can be toxic to cells. Ensure the final concentration of the solvent in your cell culture medium is at a non-toxic level, typically below 0.5%. Include a vehicle control (medium with the same concentration of solvent) in your experiment to assess solvent toxicity. |
| Cell Line Sensitivity | While uncommon, your specific cell line may have a unique sensitivity to TAF1 bromodomain inhibition. Perform a thorough literature search for any known sensitivities of your cell line. |
| Off-Target Effects | Although this compound is highly selective, off-target effects in a specific cellular context cannot be entirely ruled out. Consider using a structurally different TAF1 bromodomain inhibitor as a control to see if the same phenotype is observed. |
| Contamination | Microbial contamination of cell cultures can lead to cell death. Regularly check your cultures for signs of contamination. |
Issue 2: Lack of Expected Biological Effect
I am not observing the expected biological effect (e.g., modulation of a target gene, synergy with another compound) after treating my cells with this compound.
| Potential Cause | Troubleshooting Action |
| Suboptimal Compound Concentration | The concentration of this compound may be too low to effectively engage the TAF1 bromodomain in your cell line. Perform a dose-response experiment to determine the optimal effective concentration. |
| Compound Instability | Small molecule inhibitors can have varying stability in cell culture media. Consider the stability of this compound under your experimental conditions (e.g., incubation time, temperature). For long-term experiments, it may be necessary to replenish the media with fresh compound. |
| Cell Line Characteristics | The biological pathway you are investigating may not be dependent on TAF1 bromodomain activity in your chosen cell line. Confirm the expression and role of TAF1 in your cell line through literature searches or preliminary experiments. |
| Assay Sensitivity | The assay you are using may not be sensitive enough to detect the biological changes induced by this compound. Ensure your assay is properly validated and has a sufficient dynamic range. |
Quantitative Data
The following table summarizes the known potency of this compound. Note that comprehensive public data on the cytotoxic IC50 values of this compound across a wide range of cell lines is limited, which is consistent with its generally observed low cytotoxicity when used as a standalone inhibitor.
| Parameter | Value | Assay Type | Reference |
| IC50 for TAF1(2) | 10 nM | Biochemical Assay | |
| IC50 for TAF1(2) | 38 nM | Cellular Target Engagement Assay |
Experimental Protocols
Protocol 1: General Cell Viability Assay (e.g., MTT or CellTiter-Glo®)
This protocol provides a general guideline for assessing the effect of this compound on cell viability.
Materials:
-
Cell line of interest
-
Complete cell culture medium
-
This compound stock solution (e.g., 10 mM in DMSO)
-
96-well clear or opaque-walled plates (depending on the assay)
-
Cell viability reagent (e.g., MTT, CellTiter-Glo®)
-
Plate reader
Procedure:
-
Cell Seeding: Seed your cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Preparation: Prepare serial dilutions of this compound in complete cell culture medium from your stock solution. Also, prepare a vehicle control containing the same final concentration of DMSO as your highest this compound concentration.
-
Treatment: Remove the overnight culture medium and replace it with the medium containing the different concentrations of this compound or the vehicle control.
-
Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).
-
Assay: Following the manufacturer's instructions for your chosen cell viability reagent, add the reagent to each well and incubate for the recommended time.
-
Measurement: Read the absorbance or luminescence using a plate reader at the appropriate wavelength.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control.
Protocol 2: Apoptosis Assay (e.g., Annexin V/PI Staining)
This protocol is for detecting apoptosis, particularly relevant when using this compound-based PROTACs.
Materials:
-
Cells treated with this compound or a this compound-based PROTAC
-
Annexin V-FITC/PI Apoptosis Detection Kit
-
Flow cytometer
Procedure:
-
Cell Treatment: Treat cells with the desired concentrations of your compound(s) for the appropriate duration.
-
Cell Harvesting: Harvest the cells by trypsinization (for adherent cells) or centrifugation (for suspension cells).
-
Washing: Wash the cells with cold PBS.
-
Staining: Resuspend the cells in the binding buffer provided in the kit. Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension and incubate in the dark as per the manufacturer's instructions.
-
Analysis: Analyze the stained cells by flow cytometry within one hour. Live cells will be negative for both Annexin V and PI, early apoptotic cells will be Annexin V positive and PI negative, and late apoptotic/necrotic cells will be positive for both.
Visualizations
TAF1 Signaling and Cell Cycle Progression
Caption: TAF1 signaling in transcription, cell cycle, and apoptosis.
Experimental Workflow for Assessing this compound Effects
Caption: General workflow for studying this compound in cell lines.
Troubleshooting Decision Tree for Unexpected Cytotoxicity
Caption: Decision tree for troubleshooting unexpected this compound toxicity.
References
- 1. benchchem.com [benchchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. researchgate.net [researchgate.net]
- 4. This compound, a Potent and Selective Chemical Probe for the Second Bromodomains of Human Transcription-Initiation-Factor TFIID Subunit 1 and Transcription-Initiation-Factor TFIID Subunit 1-like - PubMed [pubmed.ncbi.nlm.nih.gov]
GNE-371 In Vivo Studies Technical Support Center
This technical support center provides researchers, scientists, and drug development professionals with guidance on using GNE-371 in in vivo experiments. It includes frequently asked questions and troubleshooting guides to address common challenges encountered during formulation and administration.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a potent and selective chemical probe that targets the second bromodomain (BD2) of the Transcription Initiation Factor TFIID Subunit 1 (TAF1) and its homolog, TAF1-like.[1][2][3][4] Bromodomains are protein modules that recognize acetylated lysine residues, which are key epigenetic marks in the regulation of gene expression.[5] By binding to the TAF1 bromodomain, this compound inhibits its function, which can disrupt the transcription of genes critical for cell proliferation and survival. This makes it a valuable tool for studying the biological roles of TAF1 in various cellular processes, including those relevant to cancer.
Q2: What is the recommended vehicle control for in vivo studies with this compound?
Due to its hydrophobic nature, this compound requires a specific vehicle for in vivo administration. A commonly used formulation that creates a suspended solution suitable for oral and intraperitoneal injections is a mixture of Dimethyl Sulfoxide (DMSO), Polyethylene Glycol 300 (PEG300), Tween-80, and saline.
Q3: How should I prepare the this compound formulation for in vivo administration?
A detailed, step-by-step protocol for preparing a 2.5 mg/mL suspended solution of this compound is provided in the "Experimental Protocols" section below. This involves initial dissolution in DMSO followed by sequential addition of PEG300, Tween-80, and saline.
Q4: How should this compound stock solutions be stored for optimal stability?
For long-term storage, it is recommended to store this compound stock solutions at -80°C, which should maintain stability for up to 6 months. For shorter-term storage, -20°C is suitable for up to one month. It is advisable to store the stock solution under nitrogen and protected from light.
Troubleshooting Guide
Q1: I observed precipitation when preparing the this compound formulation. What should I do?
-
Ensure Proper Mixing: Thoroughly mix the solution after each component is added, especially before adding the saline.
-
Order of Addition: Strictly follow the prescribed order of adding the vehicle components. Adding saline directly to the DMSO stock will likely cause the compound to precipitate.
-
Control Temperature: Gentle warming to 37°C can aid in dissolution, but be mindful of the compound's stability.
-
Freshly Prepare: It is best to prepare the formulation fresh for each experiment to minimize the chances of precipitation over time.
Q2: My animals are showing signs of distress or weight loss after dosing. What could be the cause?
-
Vehicle Toxicity: The vehicle itself, particularly at high concentrations of DMSO or Tween-80, can cause adverse effects. It is crucial to include a vehicle-only control group to distinguish between vehicle-related and compound-related toxicity.
-
Compound Toxicity: While specific in vivo toxicity data for this compound is not extensively published, high doses of any compound can lead to toxicity. Consider performing a dose-escalation study to determine the maximum tolerated dose (MTD). A study on a this compound-based PROTAC showed that doses of 20 mg/kg and 40 mg/kg led to toxicity in mice.
-
Formulation Issues: An improperly prepared formulation could lead to inconsistent dosing or administration of precipitated compound, which might contribute to adverse effects.
Q3: I am not observing the expected therapeutic effect in my animal model. What are some possible reasons?
-
Insufficient Dosing: The dose of this compound may be too low to achieve a therapeutic concentration in the target tissue. A dose-response study may be necessary.
-
Poor Bioavailability: Although a this compound-based PROTAC has shown in vivo activity, the specific pharmacokinetic and bioavailability data for this compound are not widely available. The route of administration and the formulation play a significant role in bioavailability.
-
Compound Instability: While the stock solution is stable under recommended conditions, the stability of the final formulation for administration over several hours is not well-documented. It is recommended to use the formulation as soon as possible after preparation.
-
Model Resistance: The specific animal model being used may not be sensitive to TAF1 inhibition.
Data Presentation
Table 1: Recommended In Vivo Vehicle Formulation for this compound
| Component | Percentage of Final Volume |
| DMSO | 10% |
| PEG300 | 40% |
| Tween-80 | 5% |
| Saline | 45% |
This formulation produces a 2.5 mg/mL suspended solution suitable for oral or intraperitoneal injection.
Experimental Protocols
Protocol for Preparing a 2.5 mg/mL this compound Dosing Solution
This protocol is adapted from the formulation provided by MedchemExpress.
-
Prepare a 25 mg/mL this compound Stock Solution:
-
Dissolve the required amount of this compound powder in DMSO to achieve a final concentration of 25 mg/mL.
-
Ensure the compound is fully dissolved by vortexing. Gentle warming may be applied if necessary.
-
-
Prepare the Final Dosing Solution (example for 1 mL):
-
In a sterile microcentrifuge tube, add 400 µL of PEG300.
-
To the PEG300, add 100 µL of the 25 mg/mL this compound stock solution in DMSO.
-
Mix thoroughly by vortexing until the solution is homogeneous.
-
Add 50 µL of Tween-80 to the mixture.
-
Vortex again to ensure complete mixing.
-
Finally, add 450 µL of saline to the tube.
-
Vortex thoroughly to create a uniform suspension.
-
-
Administration:
-
The resulting 2.5 mg/mL suspended solution can be used for oral gavage or intraperitoneal injection.
-
It is recommended to use the formulation immediately after preparation.
-
Visualizations
Caption: this compound signaling pathway illustrating the inhibition of the TAF1 bromodomain.
Caption: Experimental workflow for preparing the this compound in vivo dosing formulation.
References
- 1. researchgate.net [researchgate.net]
- 2. medchemexpress.com [medchemexpress.com]
- 3. This compound, a Potent and Selective Chemical Probe for the Second Bromodomains of Human Transcription-Initiation-Factor TFIID Subunit 1 and Transcription-Initiation-Factor TFIID Subunit 1-like - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. medkoo.com [medkoo.com]
- 5. What are TAF1 inhibitors and how do they work? [synapse.patsnap.com]
Improving the efficacy of GNE-371 treatment
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the effective use of GNE-371, a potent and selective chemical probe for the second bromodomains of human transcription-initiation-factor TFIID subunit 1 (TAF1) and its homolog TAF1L.[1][2][3][4][5]
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a potent and selective small molecule inhibitor that targets the second bromodomain (BD2) of the Transcription Factor II D (TFIID) subunit TAF1 and its homolog TAF1L. Bromodomains are protein modules that recognize acetylated lysine residues, which are key epigenetic marks. By binding to TAF1(2), this compound disrupts its function in transcriptional regulation.
Q2: What are the recommended storage and handling conditions for this compound?
A2: For long-term storage, this compound should be kept as a solid powder at -20°C for up to several years. Stock solutions in DMSO can be stored at -80°C for up to 6 months or at -20°C for up to 1 month, protected from light and under a nitrogen atmosphere.
Q3: In which solvents is this compound soluble?
A3: this compound is soluble in organic solvents such as dimethyl sulfoxide (DMSO) and acetonitrile. For in vitro experiments, stock solutions are typically prepared in DMSO. For in vivo studies, specific formulations using a combination of DMSO, PEG300, Tween-80, and saline have been described.
Q4: What is the potency of this compound?
A4: this compound binds to the TAF1(2) bromodomain with a high affinity, exhibiting an in vitro IC50 of 10 nM. In cellular assays, it demonstrates target engagement with an IC50 of 38 nM.
Q5: Does this compound exhibit off-target effects?
A5: this compound is highly selective for TAF1(2) and TAF1L(2). Screening against a panel of 40 other bromodomains showed minimal cross-reactivity, with only weak binding to BRD4, CECR2, and BRD9 at significantly higher concentrations.
Troubleshooting Guide
Issue 1: Suboptimal or no observed effect in cell-based proliferation assays.
-
Question: I am not observing a significant anti-proliferative effect with this compound alone in my cancer cell line. Is this expected?
-
Answer: Yes, this is a common observation. This compound as a single agent has been shown to have weak or no effect on the proliferation of most cancer cell lines. Its primary utility in this context is often in combination with other agents, such as BET bromodomain inhibitors (e.g., JQ1), where it can exhibit synergistic anti-proliferative effects. Consider performing synergy experiments to enhance the anti-cancer activity. Recent studies have also shown that this compound-based PROTACs (Proteolysis Targeting Chimeras) are more effective at inducing cancer cell death than the inhibitor alone.
Issue 2: Difficulty achieving desired concentration in aqueous media.
-
Question: I am having trouble dissolving this compound in my cell culture media, leading to precipitation. How can I improve its solubility?
-
Answer: this compound has limited solubility in aqueous solutions. To overcome this, prepare a high-concentration stock solution in 100% DMSO. When preparing your final working concentration in cell culture media, ensure the final DMSO concentration is low (typically ≤ 0.1%) to avoid solvent-induced cytotoxicity and precipitation. It is recommended to add the this compound stock solution to the media with vigorous vortexing or sonication.
Issue 3: Inconsistent results in synergy experiments with BET inhibitors.
-
Question: My synergy experiments with this compound and JQ1 are yielding variable results. How can I optimize my experimental design?
-
Answer: Inconsistent results in synergy studies can arise from several factors. Ensure that the cell seeding density is optimized and consistent across experiments. The timing and sequence of drug addition can also be critical. A common approach is to treat cells with both agents simultaneously over a range of concentrations. Utilize a checkerboard titration matrix to systematically evaluate different concentration combinations. It is also crucial to use appropriate synergy calculation models (e.g., Bliss independence or Loewe additivity) to analyze your data.
Data Presentation
Table 1: In Vitro and Cellular Potency of this compound
| Target | Assay Type | IC50 (nM) |
| TAF1(2) | Biochemical Binding Assay | 10 |
| TAF1(2) | Cellular Target Engagement | 38 |
Table 2: Selectivity Profile of this compound against Other Bromodomains
| Bromodomain | KD (nM) |
| TAF1(2) | 1 |
| TAF1L(2) | 5 |
| CECR2 | 1200 |
| BRD9 | 3400 |
| BRD4 | 8900 |
Experimental Protocols
1. Cell Viability Assay (MTS/MTT)
-
Cell Seeding: Seed cells in a 96-well plate at a pre-determined optimal density and allow them to adhere overnight.
-
Compound Preparation: Prepare a serial dilution of this compound in your cell culture medium from a DMSO stock. Ensure the final DMSO concentration is consistent across all wells, including the vehicle control (e.g., 0.1%).
-
Treatment: Remove the old medium and add the medium containing the different concentrations of this compound. Include wells with vehicle control (DMSO) and untreated cells.
-
Incubation: Incubate the plate for the desired duration (e.g., 72 hours) at 37°C and 5% CO2.
-
MTS/MTT Addition: Add the MTS or MTT reagent to each well according to the manufacturer's instructions.
-
Incubation: Incubate for 1-4 hours until a color change is visible.
-
Data Acquisition: Measure the absorbance at the appropriate wavelength using a plate reader.
-
Analysis: Normalize the data to the vehicle control and plot the dose-response curve to determine the GI50 (concentration for 50% growth inhibition).
2. Cellular Thermal Shift Assay (CETSA) for Target Engagement
-
Cell Culture and Treatment: Culture cells to confluency, harvest, and treat the cell suspension with this compound or vehicle control for a specified time.
-
Heating: Aliquot the cell suspension into PCR tubes and heat them at a range of temperatures for 3 minutes.
-
Lysis: Lyse the cells by freeze-thaw cycles.
-
Centrifugation: Centrifuge to separate the soluble fraction (containing stabilized protein) from the precipitated fraction.
-
Protein Quantification: Transfer the supernatant to a new tube and determine the protein concentration.
-
Western Blotting: Perform SDS-PAGE and Western blotting to detect the levels of TAF1 in the soluble fraction.
-
Analysis: Plot the band intensities against the temperature. A shift in the melting curve to a higher temperature in the this compound-treated samples indicates target engagement.
Visualizations
Caption: this compound inhibits the TAF1 bromodomain 2, disrupting transcriptional regulation.
Caption: A workflow for troubleshooting suboptimal efficacy of this compound in experiments.
Caption: Experimental workflow for assessing synergy between this compound and JQ1.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medkoo.com [medkoo.com]
- 3. This compound, a Potent and Selective Chemical Probe for the Second Bromodomains of Human Transcription-Initiation-Factor TFIID Subunit 1 and Transcription-Initiation-Factor TFIID Subunit 1-like - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. cancer-research-network.com [cancer-research-network.com]
- 5. onesearch.nihlibrary.ors.nih.gov [onesearch.nihlibrary.ors.nih.gov]
Validation & Comparative
GNE-371 in the Landscape of TAF1 Bromodomain Inhibitors: A Comparative Guide
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of GNE-371 and other prominent TAF1 bromodomain inhibitors, supported by experimental data and detailed methodologies.
Transcription Initiation Factor TFIID Subunit 1 (TAF1) has emerged as a compelling target in oncology and other therapeutic areas due to its critical role in regulating gene transcription. The two bromodomains of TAF1, which recognize acetylated lysine residues on histones and other proteins, are key to its function. This has spurred the development of small molecule inhibitors targeting these domains. Among them, this compound stands out for its high potency and selectivity for the second bromodomain of TAF1 (TAF1(2)). This guide compares this compound with other notable TAF1 bromodomain inhibitors: BAY-299, AZD6738 (Ceralasertib), and Tafbromin.
Performance Comparison of TAF1 Bromodomain Inhibitors
The following tables summarize the quantitative data on the biochemical potency, cellular activity, and selectivity of this compound and its counterparts.
| Inhibitor | Target(s) | IC50 (nM) for TAF1(2) | Cellular Target Engagement IC50 (nM) | Key Characteristics |
| This compound | TAF1(2) | 10[1][2] | 38[1][2] | Potent and highly selective for TAF1(2). Exhibits antiproliferative synergy with BET inhibitors.[1] |
| BAY-299 | TAF1(2), BRPF2 | 8 | 825 (TAF1 BD2) | Dual inhibitor of TAF1 and BRPF2. Shows anti-proliferative effects in acute myeloid leukemia (AML) cells. |
| AZD6738 (Ceralasertib) | ATR kinase, TAF1 | Submicromolar | Not reported for TAF1 | Primarily an ATR kinase inhibitor with off-target activity on TAF1. |
| Tafbromin | TAF1(2) | Not reported | Not reported | Described as the most selective TAF1 bromodomain 2 ligand to date. Identified through a phenotypic screen. |
Selectivity Profiles
Selectivity is a critical parameter for a chemical probe to ensure that observed biological effects can be confidently attributed to the target of interest.
This compound demonstrates exceptional selectivity for TAF1(2) over other bromodomain families, including the well-studied BET family (BRD2, BRD3, BRD4). This high selectivity makes it a valuable tool for dissecting the specific functions of the TAF1 bromodomain.
BAY-299 , while potent against TAF1(2), also inhibits BRPF2 with an IC50 of 67 nM. This dual activity should be considered when interpreting experimental results.
AZD6738 is a potent inhibitor of the ATR kinase, and its inhibition of TAF1 is a secondary activity. This polypharmacology can be advantageous in certain therapeutic contexts but limits its utility as a specific TAF1 bromodomain probe.
Tafbromin has been reported as the most selective TAF1(2) inhibitor, though detailed quantitative selectivity data across a broad panel of bromodomains is not as widely published as for this compound.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are summaries of key experimental protocols used in the characterization of these inhibitors.
Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Assay
This biochemical assay is commonly used to measure the binding affinity of inhibitors to the TAF1 bromodomain.
-
Principle: The assay measures the disruption of the interaction between a lanthanide-labeled TAF1 bromodomain (donor) and a biotinylated, fluorescently-tagged histone peptide (acceptor). When the inhibitor binds to the TAF1 bromodomain, it displaces the histone peptide, leading to a decrease in the FRET signal.
-
Protocol Summary:
-
A solution of the TAF1 bromodomain protein (e.g., TAF1(2)) is incubated with the test inhibitor at various concentrations.
-
A biotinylated histone H4 peptide acetylated at lysine 12 (H4K12ac) is added to the mixture.
-
A europium-labeled anti-tag antibody (e.g., anti-GST) and streptavidin-allophycocyanin (APC) are added.
-
The mixture is incubated to allow for binding to reach equilibrium.
-
The TR-FRET signal is read on a compatible plate reader, with excitation at 320-340 nm and emission measured at 615 nm (Europium) and 665 nm (APC).
-
The ratio of the acceptor to donor emission is calculated, and IC50 values are determined from the dose-response curves.
-
NanoBRET™ Target Engagement Assay
This cellular assay measures the ability of an inhibitor to engage with the TAF1 bromodomain within a live cell context.
-
Principle: The assay relies on bioluminescence resonance energy transfer (BRET) between a NanoLuc® luciferase-tagged TAF1 bromodomain (donor) and a cell-permeable fluorescent tracer that binds to the bromodomain (acceptor). An inhibitor competes with the tracer for binding to the TAF1 bromodomain, resulting in a decrease in the BRET signal.
-
Protocol Summary:
-
Cells (e.g., HEK293T) are transiently transfected with a vector expressing the TAF1 bromodomain fused to NanoLuc® luciferase.
-
Transfected cells are plated in a 96-well or 384-well plate.
-
A NanoBRET™ tracer is added to the cells at a predetermined optimal concentration.
-
The test inhibitor is added at various concentrations.
-
The plate is incubated at 37°C and 5% CO2.
-
Nano-Glo® substrate is added, and the plate is read on a luminometer equipped with filters to measure donor (460 nm) and acceptor (618 nm) emission.
-
The BRET ratio (acceptor emission/donor emission) is calculated, and IC50 values are determined from the dose-response curves.
-
Signaling Pathways and Experimental Workflows
TAF1 in Transcription Initiation
TAF1 is the largest subunit of the TFIID complex, which is a general transcription factor that plays a central role in the initiation of transcription by RNA polymerase II. The bromodomains of TAF1 are thought to be involved in recognizing acetylated histones, which helps to anchor the TFIID complex to chromatin at active gene promoters.
Caption: TAF1-mediated transcription initiation.
TAF1 in Acute Myeloid Leukemia (AML)
In certain cancers, such as AML with the AML1-ETO fusion protein, TAF1 plays a crucial role in driving leukemogenesis. The AML1-ETO oncoprotein is acetylated, creating a binding site for the TAF1 bromodomains. This interaction is thought to be critical for the recruitment of the transcriptional machinery to AML1-ETO target genes, leading to the expression of genes that promote leukemia.
Caption: Role of TAF1 in AML1-ETO-driven leukemia.
TAF1 and p53 Regulation
TAF1 has a complex relationship with the tumor suppressor protein p53. TAF1 can phosphorylate p53 at Threonine 55, which leads to p53 degradation and inactivation of its transcriptional activity. This suggests that inhibiting the kinase activity of TAF1 could be a strategy to stabilize p53. Conversely, the bromodomains of TAF1 can also interact with acetylated p53, potentially influencing its function.
Caption: TAF1's dual role in p53 regulation.
Experimental Workflow for Inhibitor Characterization
The development and characterization of a TAF1 bromodomain inhibitor typically follow a structured workflow, from initial screening to cellular and in vivo validation.
References
A Head-to-Head Comparison of GNE-371 and Tafamidis: Selectivity and Performance
In the landscape of targeted therapeutics, precision and selectivity are paramount. This guide provides a detailed comparison of two distinct molecules, GNE-371 and Tafamidis, intended for researchers, scientists, and drug development professionals. While both are recognized for their specificity, they operate in entirely different biological contexts. This compound is a potent and highly selective chemical probe for the second bromodomain of TAF1 (TAF1(2)), a key component of the transcription initiation machinery. In contrast, Tafamidis is a kinetic stabilizer of transthyretin (TTR), a transport protein implicated in amyloidosis.
This report dissects the selectivity, mechanism of action, and supporting experimental data for each compound, offering a clear perspective on their respective performance against their intended targets.
Quantitative Data Summary
The following tables summarize the key quantitative parameters for this compound and Tafamidis, highlighting their distinct profiles.
This compound: Potency and Selectivity
This compound is a potent inhibitor of the TAF1(2) bromodomain, demonstrating high selectivity against other bromodomain family members.
| Parameter | Value | Assay Type | Reference |
| TAF1(2) IC50 | 10 nM | Biochemical Assay | [1][2] |
| Cellular TAF1(2) Target Engagement IC50 | 38 nM | NanoBRET Assay | [1][2] |
| TAF1(2) Kd | 1 nM | BROMOscan | [3] |
| TAF1L(2) Kd | 5 nM | BROMOscan | |
| BRD4 Kd | 8900 nM | BROMOscan | |
| CECR2 Kd | 1200 nM | BROMOscan | |
| BRD9 Kd | 3400 nM | BROMOscan |
Tafamidis: Binding Affinity and Stabilization
Tafamidis functions by stabilizing the native tetrameric structure of transthyretin (TTR). Its efficacy is measured by its binding affinity and its ability to prevent tetramer dissociation.
| Parameter | Value | Assay Type | Reference |
| TTR Binding Kd1 | ~2 nM | In vitro binding assays | |
| TTR Binding Kd2 | ~200 nM | In vitro binding assays | |
| TTR Tetramer Stabilization | Dose-dependent reduction in subunit exchange | Subunit Exchange Assay |
Mechanism of Action
The mechanisms of action for this compound and Tafamidis are fundamentally different, reflecting their distinct molecular targets.
This compound: Inhibition of TAF1(2) Bromodomain
This compound acts as a chemical probe for the second bromodomain of TAF1 and its homolog TAF1L. TAF1 is the largest subunit of the general transcription factor TFIID, which plays a crucial role in the initiation of transcription by RNA polymerase II. Bromodomains are protein modules that recognize and bind to acetylated lysine residues on histones and other proteins, thereby regulating gene expression. By occupying the acetyl-lysine binding pocket of TAF1(2), this compound is thought to modulate the transcriptional activity of TAF1-dependent genes.
Tafamidis: Kinetic Stabilization of Transthyretin
Tafamidis is a kinetic stabilizer of the transthyretin (TTR) tetramer. TTR is a transport protein for thyroxine and retinol. In certain pathologies, the TTR tetramer dissociates into monomers, which can misfold and aggregate into amyloid fibrils, leading to conditions like transthyretin amyloidosis. Tafamidis binds to the thyroxine-binding sites of the TTR tetramer, stabilizing its native quaternary structure and preventing its dissociation into monomers, thereby halting the amyloid cascade at its rate-limiting step.
References
- 1. This compound, a Potent and Selective Chemical Probe for the Second Bromodomains of Human Transcription-Initiation-Factor TFIID Subunit 1 and Transcription-Initiation-Factor TFIID Subunit 1-like - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. cancer-research-network.com [cancer-research-network.com]
GNE-371 and JQ1: A Synergistic Combination Targeting Epigenetic Regulators in Cancer
A detailed comparison of the TAF1 inhibitor GNE-371 and the BET inhibitor JQ1 in combination therapy studies, highlighting their synergistic anti-proliferative effects and the underlying molecular mechanisms.
In the landscape of cancer therapeutics, targeting epigenetic regulators has emerged as a promising strategy. Two key players in this field are this compound, a potent and selective inhibitor of the second bromodomain of TAF1 (TAF1(2)), and JQ1, a well-characterized pan-BET (Bromodomain and Extra-Terminal domain) inhibitor. While both compounds have shown anti-cancer activity individually, their real potential may lie in their synergistic combination, a finding supported by preclinical data. This guide provides an objective comparison of this compound and JQ1 in the context of combination therapy, presenting available experimental data, detailed protocols, and insights into their combined mechanism of action.
Mechanism of Action: A Dual Assault on Transcriptional Machinery
This compound and JQ1 target distinct but complementary components of the cellular transcriptional machinery.
This compound is a chemical probe that selectively inhibits the second bromodomain of TAF1 (TATA-box binding protein associated factor 1), a key component of the transcription factor IID (TFIID) complex.[1][2] TAF1's bromodomains are thought to be involved in recognizing acetylated histones, thereby playing a role in the initiation of transcription. By inhibiting TAF1(2), this compound disrupts this process, leading to altered gene expression.
JQ1 is a small molecule inhibitor that targets the bromodomains of the BET family of proteins (BRD2, BRD3, BRD4, and BRDT).[3] BET proteins are crucial for the transcription of key oncogenes, including c-MYC.[3] By competitively binding to the acetyl-lysine binding pockets of BET bromodomains, JQ1 displaces them from chromatin, leading to the downregulation of their target genes and subsequent cell cycle arrest and apoptosis.[3]
The combination of this compound and JQ1, therefore, represents a dual attack on two critical nodes of transcriptional regulation, providing a strong rationale for their synergistic anti-cancer effects.
Performance in Combination: Synergistic Anti-proliferative Activity
Preclinical studies have demonstrated that the combination of this compound and JQ1 results in a synergistic inhibition of cancer cell proliferation.
| Compound | Target | IC50 (Biochemical Assay) | IC50 (Cellular Target Engagement) | Effect in Combination with JQ1 |
| This compound | TAF1(2) | 10 nM | 38 nM | Synergistic anti-proliferative activity |
| JQ1 | BET Bromodomains (BRD2, BRD3, BRD4, BRDT) | Not specified in this context | Not specified in this context | Synergistic anti-proliferative activity |
Table 1: Summary of this compound and JQ1 activity and their combined effect. IC50 values represent the concentration required for 50% inhibition.
The initial discovery of this compound highlighted its ability to exhibit antiproliferative synergy with the BET inhibitor JQ1. This suggests that the simultaneous inhibition of TAF1 and BET bromodomains is more effective in halting cancer cell growth than targeting either protein alone. While the initial publication provides this key finding, further detailed quantitative data from dose-response matrix studies and the calculation of combination indices in a broader range of cancer cell lines are needed to fully characterize the extent of this synergy.
Experimental Protocols
Detailed experimental methodologies are crucial for the replication and extension of these findings. The following protocols are based on the methodologies described in the primary literature.
TAF1(2) Cellular Target Engagement Assay
This assay is designed to measure the ability of a compound to engage with TAF1(2) within a cellular context.
Protocol:
-
Cell Culture: Human cancer cell lines (e.g., 22Rv1 prostate cancer cells) are cultured in appropriate media.
-
Compound Treatment: Cells are treated with varying concentrations of this compound for a specified period.
-
Cell Lysis: Cells are lysed to release cellular proteins.
-
Target Engagement Measurement: A cellular thermal shift assay (CETSA) or a similar method is used to quantify the stabilization of TAF1(2) upon compound binding.
-
Data Analysis: The concentration of this compound required to achieve 50% target engagement (IC50) is calculated.
Anti-proliferative Synergy Assay
This assay is used to determine the synergistic effect of combining this compound and JQ1 on cell proliferation.
Protocol:
-
Cell Seeding: Cancer cells are seeded in 96-well plates.
-
Compound Treatment: Cells are treated with a matrix of concentrations of this compound and JQ1, both alone and in combination.
-
Incubation: Cells are incubated for a period of 3 to 5 days.
-
Viability Assessment: Cell viability is measured using a commercially available assay, such as CellTiter-Glo®.
-
Data Analysis: The percentage of cell growth inhibition is calculated for each treatment condition. Synergy is determined using a synergy model, such as the Bliss independence model, to calculate a synergy score.
Signaling Pathways and Experimental Workflows
The synergistic effect of this compound and JQ1 is believed to stem from their combined impact on critical signaling pathways that control cell growth and survival.
Caption: Combined inhibition of TAF1 and BET proteins by this compound and JQ1.
The diagram above illustrates the proposed mechanism of action. This compound and JQ1 independently inhibit TAF1 and BET proteins, respectively. This dual inhibition disrupts the formation and function of the transcriptional machinery, leading to a significant downregulation of oncogenes like c-MYC. The ultimate consequence is a synergistic decrease in cell proliferation and an increase in apoptosis.
Caption: A typical experimental workflow for evaluating synergy.
This workflow outlines the key steps in assessing the synergistic effects of this compound and JQ1 in a preclinical setting.
Future Directions
The synergistic combination of this compound and JQ1 holds significant promise for cancer therapy. However, further research is needed to fully elucidate their combined mechanism of action and to translate these preclinical findings into the clinic. Key areas for future investigation include:
-
In-depth Mechanistic Studies: Transcriptomic and proteomic analyses of cells treated with the combination of this compound and JQ1 will provide a more comprehensive understanding of the affected signaling pathways.
-
In Vivo Efficacy: Evaluating the combination in animal models of various cancers is a critical next step to assess its therapeutic potential and safety profile in a more complex biological system.
-
Biomarker Discovery: Identifying biomarkers that predict sensitivity to this combination therapy will be crucial for patient stratification in future clinical trials.
References
- 1. This compound, a Potent and Selective Chemical Probe for the Second Bromodomains of Human Transcription-Initiation-Factor TFIID Subunit 1 and Transcription-Initiation-Factor TFIID Subunit 1-like - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. The Bromodomain Inhibitor JQ1 Enhances the Responses to All-trans Retinoic Acid in HL-60 and MV4-11 Leukemia Cells - PMC [pmc.ncbi.nlm.nih.gov]
GNE-371: A Comparative Analysis of its Cross-reactivity with other Bromodomains
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of GNE-371's binding affinity and selectivity against other bromodomains, with supporting experimental data and protocols. This compound is a potent and selective chemical probe for the second bromodomain of the Transcription Factor TFIID subunit 1 (TAF1(2)) and its homolog TAF1L(2).
Executive Summary
This compound demonstrates exceptional selectivity for the TAF1(2) and TAF1L(2) bromodomains, with minimal cross-reactivity against a broad panel of other bromodomains. This high specificity makes it an invaluable tool for elucidating the biological functions of TAF1 and TAF1L. In contrast, the well-characterized BET bromodomain inhibitor, (+)-JQ1, exhibits potent binding to the bromodomains of the BET (Bromodomain and Extra-Terminal) family of proteins (BRD2, BRD3, and BRD4), showcasing a different selectivity profile. This guide presents a head-to-head comparison of the selectivity of this compound and (+)-JQ1, providing researchers with the necessary data to choose the appropriate chemical probe for their studies.
Data Presentation: Quantitative Comparison of Inhibitor Selectivity
The following tables summarize the binding affinities of this compound and the well-established BET bromodomain inhibitor (+)-JQ1 against a panel of bromodomains.
Table 1: this compound Binding Affinity and Selectivity
| Target Bromodomain | Binding Affinity (Kd in nM) | Assay Type |
| TAF1(2) | 1 | BROMOscan |
| TAF1L(2) | 5 | BROMOscan |
| CECR2 | 1200 | BROMOscan |
| BRD9 | 3400 | BROMOscan |
| BRD4 (full length) | 8900 | BROMOscan |
| Other 35 bromodomains in panel | >10,000 | BROMOscan |
| TAF1(2) | IC50 = 10 nM | AlphaScreen |
Table 2: (+)-JQ1 Binding Affinity and Selectivity
| Target Bromodomain | Binding Affinity (IC50 in nM) | Assay Type |
| BRD4 (BD1) | 77 | AlphaScreen |
| BRD4 (BD2) | 33 | AlphaScreen |
| BRD2 (BD1) | 17.7 | AlphaScreen |
| BRD3 (BD2) | 82 | Isothermal Titration Calorimetry (ITC) |
| CREBBP | >10,000 | AlphaScreen |
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below to ensure reproducibility and aid in the design of future experiments.
BROMOscan® Bromodomain Profiling
The cross-reactivity of this compound was determined using the BROMOscan® platform (DiscoverX), a competitive binding assay.
-
Principle: The assay measures the ability of a test compound to compete with a proprietary, immobilized ligand for binding to a DNA-tagged bromodomain. The amount of bromodomain bound to the solid support is quantified via qPCR of the attached DNA tag. A lower signal indicates stronger binding of the test compound.
-
Methodology:
-
DNA-tagged bromodomains are incubated with the immobilized ligand in the presence of varying concentrations of the test compound (this compound).
-
After an equilibration period, unbound bromodomains are washed away.
-
The amount of bound bromodomain is quantified using qPCR.
-
Dissociation constants (Kd) are calculated from the competition binding curves.
-
-
Controls:
-
Negative Control: DMSO is used as the vehicle control to establish the baseline of maximum bromodomain binding.
-
Positive Control: A known potent inhibitor for a specific bromodomain can be used as a positive control for that assay to ensure assay performance.
-
AlphaScreen (Amplified Luminescent Proximity Homogeneous Assay)
The inhibitory activity of this compound and (+)-JQ1 against their respective targets was quantified using the AlphaScreen technology.
-
Principle: This bead-based immunoassay measures the interaction between a biotinylated histone peptide and a GST- or His-tagged bromodomain. Donor and acceptor beads are brought into proximity through this interaction, generating a chemiluminescent signal. A test compound that disrupts this interaction will lead to a decrease in the signal.
-
Methodology:
-
A biotinylated histone peptide corresponding to the natural ligand of the target bromodomain is bound to streptavidin-coated acceptor beads.
-
A GST- or His-tagged bromodomain is bound to anti-GST or anti-His antibody-coated donor beads.
-
The donor and acceptor bead complexes are incubated with varying concentrations of the test compound.
-
The mixture is illuminated at 680 nm, and the luminescent signal at 520-620 nm is measured.
-
IC50 values are determined by plotting the signal intensity against the inhibitor concentration.
-
-
Controls:
-
Negative Control: The inactive enantiomer of JQ1, (-)-JQ1, is a well-established negative control for BET bromodomain assays. For other inhibitors, DMSO is used as a vehicle control.
-
Positive Control: A known active compound, such as (+)-JQ1 for BET bromodomains, is used at a high concentration to determine the minimum signal corresponding to complete inhibition.
-
Mandatory Visualization
The following diagrams illustrate the selectivity profiles of this compound and (+)-JQ1, as well as a generalized experimental workflow for assessing inhibitor selectivity.
Caption: Selectivity profile of this compound for TAF1 bromodomains.
Caption: Selectivity profile of (+)-JQ1 for BET bromodomains.
Caption: Generalized workflow for assessing bromodomain inhibitor selectivity.
GNE-371: A Comparative Guide for a Selective TAF1(2) Chemical Probe
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of GNE-371, a potent and selective chemical probe for the second bromodomain of the Transcription Initiation Factor TFIID Subunit 1 (TAF1). We will objectively compare its performance with other bromodomain inhibitors, supported by experimental data, and provide detailed experimental protocols for key assays.
Introduction to TAF1 and the Role of this compound
Transcription Initiation Factor TFIID Subunit 1 (TAF1) is the largest component of the TFIID basal transcription factor complex, which is essential for initiating transcription by RNA polymerase II.[1][2] TAF1 is a multifunctional protein possessing several domains, including two bromodomains (TAF1(1) and TAF1(2)), a histone acetyltransferase (HAT) domain, and kinase domains.[2][3] Bromodomains are protein modules that recognize acetylated lysine residues, which are key epigenetic marks on histones and other proteins.[4] The precise functions of the TAF1 bromodomains are still under investigation, making potent and selective chemical probes invaluable tools for their study.
This compound was developed as a potent and highly selective in vitro and in-cell chemical probe for the second bromodomain of TAF1 (TAF1(2)). Its high selectivity allows for the specific interrogation of TAF1(2) function in cellular processes, distinguishing its role from that of other bromodomain-containing proteins, particularly the well-studied BET (Bromodomain and Extra-Terminal) family.
Comparative Performance of this compound
This compound demonstrates high potency for TAF1(2) and its homolog TAF1L(2), while maintaining excellent selectivity against a broad panel of other bromodomains.
Table 1: In Vitro Potency and Selectivity of this compound
| Target | Assay Type | IC50 (nM) | Kd (nM) | Reference |
| TAF1(2) | Biochemical | 10 | 1 | |
| TAF1L(2) | Biochemical | - | 5 | |
| CECR2 | BROMOscan | - | 1200 | |
| BRD9 | BROMOscan | - | 3400 | |
| BRD4 (full length) | BROMOscan | - | 8900 |
Table 2: Cellular Target Engagement of this compound
| Target | Assay Type | IC50 (nM) | Reference |
| TAF1(2) | NanoBRET | 38 | |
| BRD4 | NanoBRET | >20,000 |
As shown in the tables, this compound exhibits a significant selectivity window between TAF1(2) and other bromodomains, including members of the BET family like BRD4. For instance, in a cellular NanoBRET assay, this compound shows a potency of 38 nM for TAF1(2) but does not significantly displace the tracer for BRD4 even at concentrations up to 20 µM, indicating a cellular selectivity of over 500-fold. This high degree of selectivity is crucial for attributing observed biological effects specifically to the inhibition of TAF1(2).
While other TAF1(2) inhibitors like "Tafbromin" and BAY-299 have been mentioned in the literature, with BAY-299 being noted as less selective, detailed head-to-head comparative data with this compound is not extensively published. In contrast, pan-BET inhibitors like JQ1, while potent for BET bromodomains, do not effectively inhibit TAF1(2), making them unsuitable for studying its specific functions. This compound has been used in synergy studies with JQ1, suggesting that simultaneous inhibition of TAF1 and BET proteins may have enhanced anti-proliferative effects.
Signaling Pathways and Experimental Workflows
To understand the context in which this compound is used, it is important to visualize the role of TAF1 in transcription and the workflows used to characterize inhibitors.
References
Validating the GNE-371 Phenotype: A Comparative Guide to Knockdown Studies
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the cellular phenotype induced by the TAF1 bromodomain inhibitor, GNE-371, with the effects of direct TAF1 knockdown. The data presented herein supports the validation of this compound's on-target effects and provides context for its utility as a chemical probe. We also include a comparison with an alternative TAF1 inhibitor, BAY-299.
**Executive Summary
This compound is a potent and selective inhibitor of the second bromodomain of TAF1 (TAF1(2)), a key component of the TFIID transcription initiation complex.[1][2][3] While this compound shows high biochemical potency, studies suggest that inhibition of the TAF1 bromodomain alone results in a weaker cellular phenotype compared to the complete removal of the TAF1 protein via knockdown. This guide summarizes the available data to illustrate these differences, providing researchers with a clear understanding of what to expect when using this compound in their experiments. Evidence suggests that a more robust apoptotic response is achieved through TAF1 degradation, for which this compound can serve as a component of a PROTAC (Proteolysis Targeting Chimera).[4][5]
Data Presentation: this compound vs. TAF1 Knockdown
The following tables summarize the quantitative data comparing the effects of this compound, its alternative BAY-299, and TAF1 knockdown on key cellular phenotypes.
Table 1: Comparison of Inhibitor Potency
| Compound | Target | Biochemical IC50 | Cellular Target Engagement IC50 |
| This compound | TAF1(2) | 10 nM | 38 nM |
| BAY-299 | TAF1(2) | 8 nM | 0.9 µM (Histone H4 binding) |
| BRPF2 | 67 nM | 0.58 µM (Histone H4 binding) |
Table 2: Phenotypic Comparison of TAF1 Modulation
| Treatment | Method | Cell Line | Phenotype | Quantitative Data |
| TAF1 Knockdown | siRNA | 293T | Increased Apoptosis (upon genotoxic stress) | Significant increase in TUNEL-positive cells. |
| 293T | Decreased p27Kip1 expression | Marked decrease in p27Kip1 protein levels. | ||
| This compound | Small Molecule Inhibitor | Various Cancer Cell Lines | Weak anti-proliferative effects | GI50 > 1 µM in most cell lines tested. |
| This compound based PROTAC | Degrader | AML Cell Lines | Strong Apoptosis Induction | Effective TAF1 degradation at 1 nM, leading to p53 activation and apoptosis. |
| BAY-299 | Small Molecule Inhibitor | MV4-11, NB4 (AML) | Inhibition of cell growth, increased cell death | Significant reduction in cell viability at 2 and 4 µM. |
Experimental Protocols
Detailed methodologies for key experiments are provided below to enable researchers to reproduce and validate these findings.
TAF1 Knockdown using siRNA and Phenotypic Analysis
This protocol is adapted from studies investigating the role of TAF1 in apoptosis.
a. Cell Culture and siRNA Transfection:
-
Culture 293T cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin.
-
Seed 2 x 10^5 cells per well in a 6-well plate 24 hours before transfection.
-
For each well, prepare two solutions:
-
Solution A: Dilute 20-80 pmols of TAF1-specific siRNA or a scrambled control siRNA in 100 µL of serum-free medium.
-
Solution B: Dilute 2-8 µL of a suitable transfection reagent in 100 µL of serum-free medium.
-
-
Combine Solution A and B, mix gently, and incubate for 20 minutes at room temperature.
-
Add the transfection complex to the cells.
-
Incubate for 48-72 hours before proceeding with downstream assays.
b. Western Blot for TAF1 and p27Kip1:
-
Lyse cells in RIPA buffer and quantify protein concentration.
-
Separate 20-30 µg of protein on a 10% SDS-PAGE gel.
-
Transfer proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk in TBST for 1 hour.
-
Incubate with primary antibodies against TAF1 and p27Kip1 overnight at 4°C.
-
Wash and incubate with HRP-conjugated secondary antibodies for 1 hour.
-
Visualize bands using an ECL detection system.
c. Apoptosis Assay (TUNEL):
-
After siRNA treatment (and induction of genotoxic stress if required, e.g., with H₂O₂), fix cells with 4% paraformaldehyde.
-
Permeabilize cells with 0.1% Triton X-100 in sodium citrate.
-
Perform TUNEL staining according to the manufacturer's protocol.
-
Analyze the percentage of TUNEL-positive cells using fluorescence microscopy or flow cytometry.
This compound Treatment and Cell Viability Assay
This protocol provides a general framework for assessing the phenotypic effects of this compound.
a. Cell Culture and this compound Treatment:
-
Seed cancer cells (e.g., AML cell lines like MV4-11) in a 96-well plate at a density of 5,000-10,000 cells per well.
-
Allow cells to adhere overnight.
-
Prepare a stock solution of this compound in DMSO.
-
Treat cells with a serial dilution of this compound (e.g., 0.01 to 10 µM) for 72 hours.
b. Cell Viability Assay (MTT):
-
Add 10 µL of MTT reagent (5 mg/mL) to each well and incubate for 4 hours at 37°C.
-
Add 100 µL of solubilization buffer (e.g., 10% SDS in 0.01 M HCl) to each well.
-
Incubate overnight to dissolve formazan crystals.
-
Read the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the DMSO-treated control.
Mandatory Visualizations
Signaling Pathway of TAF1 in Apoptosis Regulation
Caption: TAF1's role in transcription and apoptosis.
Experimental Workflow: Comparing this compound and TAF1 Knockdown
Caption: Workflow for comparative analysis.
Logical Relationship: Expected Outcomes
Caption: Expected phenotypic outcomes.
References
- 1. A functional genome-wide RNAi screen identifies TAF1 as a regulator for apoptosis in response to genotoxic stress - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound, a Potent and Selective Chemical Probe for the Second Bromodomains of Human Transcription-Initiation-Factor TFIID Subunit 1 and Transcription-Initiation-Factor TFIID Subunit 1-like - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. researchgate.net [researchgate.net]
- 5. PROTAC-Mediated Degradation of TAF1 Induces Apoptosis in AML Cells and Inhibits Tumor Growth In Vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
GNE-371 vs. Pan-Bromodomain Inhibitors: A Comparative Guide
In the landscape of epigenetic research and therapeutic development, bromodomain inhibitors have emerged as a promising class of molecules targeting readers of histone acetylation. This guide provides a detailed, data-supported comparison between the selective inhibitor GNE-371 and pan-bromodomain and extra-terminal (BET) family inhibitors. The objective is to offer researchers, scientists, and drug development professionals a clear understanding of their respective profiles, enabling informed decisions in experimental design and therapeutic strategy.
At a Glance: Key Differences
| Feature | This compound | Pan-Bromodomain Inhibitors (e.g., JQ1, OTX015, I-BET762) |
| Primary Target | Second bromodomain of TAF1 (TAF1(2)) and its homolog TAF1L(2)[1][2] | Bromodomains of BET family proteins: BRD2, BRD3, and BRD4[3][4] |
| Selectivity | Highly selective for TAF1(2)/TAF1L(2) over other bromodomains, including BETs. | Broadly target bromodomains within the BET family. |
| Mechanism of Action | Inhibition of TAF1, a key component of the TFIID transcription initiation complex, potentially modulating p53 signaling pathways. | Displacement of BET proteins from chromatin, leading to downregulation of key oncogenes like c-MYC and modulation of NF-κB signaling. |
| Therapeutic Rationale | Exploration of TAF1-mediated transcription pathways in cancer and other diseases. | Targeting cancers addicted to c-MYC expression and inflammatory conditions. |
Data Presentation: A Quantitative Comparison
The following tables summarize the inhibitory potency of this compound and representative pan-BET inhibitors against their primary targets and off-targets. This quantitative data highlights the distinct selectivity profiles of these compounds.
Table 1: this compound Inhibitory Potency
| Target | Assay Type | IC50 / Kd | Reference |
| TAF1(2) | Biochemical Assay | IC50: 10 nM | |
| TAF1(2) | Cellular Target Engagement | IC50: 38 nM | |
| BRD4 | BROMOscan | Kd: 8900 nM | |
| CECR2 | BROMOscan | Kd: 1200 nM | |
| BRD9 | BROMOscan | Kd: 3400 nM |
Table 2: Pan-BET Inhibitor Potency
| Inhibitor | Target | Assay Type | IC50 / Kd | Reference |
| JQ1 | BRD2 (BD1) | AlphaScreen | IC50: 76.9 nM | |
| BRD2 (BD2) | AlphaScreen | IC50: 32.6 nM | ||
| BRD4 (BD1) | ITC | Kd: ~50 nM | ||
| BRD4 (BD2) | ITC | Kd: ~90 nM | ||
| I-BET762 | BRD2 | H4Ac Peptide Displacement | IC50: 32.5 nM | |
| BRD3 | H4Ac Peptide Displacement | IC50: 42.4 nM | ||
| BRD4 | H4Ac Peptide Displacement | IC50: 36.1 nM | ||
| OTX015 | B-cell Lymphoma Cells | Cell Proliferation | Median IC50: 240 nM | |
| ABBV-075 | BRD2/4/T | Biochemical Assay | Ki: 1-2.2 nM | |
| BRD3 | Biochemical Assay | Ki: 12.2 nM |
Signaling Pathways and Mechanisms of Action
The distinct target profiles of this compound and pan-BET inhibitors translate to different effects on cellular signaling pathways.
This compound and the TAF1-p53 Axis
This compound's primary target, TAF1, is the largest subunit of the general transcription factor TFIID, which plays a central role in the initiation of transcription by RNA polymerase II. TAF1 possesses intrinsic kinase activity and has been shown to phosphorylate the tumor suppressor protein p53 at Threonine 55. This phosphorylation event can mark p53 for degradation, thereby influencing cell cycle progression and apoptosis. By inhibiting the bromodomain of TAF1, this compound may disrupt the recruitment of TFIID to specific gene promoters, potentially stabilizing p50 and activating p53-mediated tumor suppressor pathways.
Caption: this compound inhibits the TAF1 bromodomain, potentially preventing p53 phosphorylation and subsequent degradation.
Pan-BET Inhibitors and c-MYC Regulation
Pan-BET inhibitors, such as JQ1, function by competitively binding to the acetyl-lysine binding pockets of BET proteins, displacing them from chromatin. This is particularly effective at super-enhancer regions that drive the expression of key oncogenes, most notably c-MYC. By preventing BET protein binding, these inhibitors disrupt the transcriptional machinery required for c-MYC expression, leading to cell cycle arrest and apoptosis in susceptible cancer cells.
Caption: Pan-BET inhibitors block BET protein binding to chromatin, downregulating c-MYC transcription.
Experimental Protocols
Detailed methodologies are crucial for the accurate assessment and comparison of bromodomain inhibitors. Below are outlines for key assays.
AlphaScreen (Amplified Luminescent Proximity Homogeneous Assay)
Objective: To measure the in vitro potency of inhibitors in disrupting the interaction between a bromodomain and an acetylated histone peptide.
Principle: This bead-based assay relies on the transfer of singlet oxygen from a donor bead to an acceptor bead when they are in close proximity. This interaction generates a chemiluminescent signal. Inhibitors that disrupt the protein-peptide interaction will decrease the signal.
Detailed Protocol:
-
Reagent Preparation:
-
Prepare assay buffer (e.g., 50 mM HEPES, 100 mM NaCl, 0.1% BSA, pH 7.4).
-
Dilute GST-tagged bromodomain protein and biotinylated acetylated histone peptide (e.g., H4K5acK8acK12acK16ac) to desired concentrations in the assay buffer.
-
Prepare serial dilutions of the test inhibitor (e.g., JQ1) and this compound.
-
Prepare a slurry of Glutathione Donor beads and Streptavidin Acceptor beads in the assay buffer.
-
-
Assay Procedure (384-well plate format):
-
Add 2 µL of the serially diluted inhibitor or vehicle (DMSO) to the wells.
-
Add 5 µL of the diluted GST-tagged bromodomain protein to each well.
-
Incubate at room temperature for 15 minutes.
-
Add 5 µL of the diluted biotinylated histone peptide to each well.
-
Incubate at room temperature for 15 minutes.
-
Add 10 µL of the acceptor bead slurry to each well in subdued light.
-
Incubate at room temperature for 60 minutes in the dark.
-
Add 10 µL of the donor bead slurry to each well in subdued light.
-
Incubate at room temperature for 60 minutes in the dark.
-
-
Data Acquisition and Analysis:
-
Read the plate on an AlphaScreen-compatible plate reader.
-
Normalize the data to the vehicle control (100% activity) and a no-protein control (0% activity).
-
Plot the percentage of inhibition against the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
-
NanoBRET™ (Bioluminescence Resonance Energy Transfer) Assay
Objective: To measure the target engagement and apparent intracellular affinity of inhibitors in living cells.
Principle: This assay measures the energy transfer from a NanoLuc® luciferase-tagged bromodomain (donor) to a cell-permeable fluorescent tracer that binds to the bromodomain (acceptor). An inhibitor will compete with the tracer, leading to a decrease in the BRET signal.
Detailed Protocol:
-
Cell Preparation:
-
Transfect cells (e.g., HEK293T) with a vector expressing the NanoLuc®-bromodomain fusion protein.
-
Culture the cells for 24 hours post-transfection.
-
Harvest and resuspend the cells in Opti-MEM.
-
-
Assay Procedure (96-well plate format):
-
Dispense 90 µL of the cell suspension into each well of a white, opaque 96-well plate.
-
Prepare serial dilutions of the test inhibitor (this compound or pan-BET inhibitor).
-
Add 10 µL of the diluted inhibitor or vehicle to the wells.
-
Add the NanoBRET™ tracer at its predetermined optimal concentration to all wells.
-
Incubate the plate at 37°C in a CO2 incubator for 2 hours.
-
-
Data Acquisition and Analysis:
-
Add NanoBRET™ Nano-Glo® Substrate to all wells.
-
Read the plate immediately on a luminometer equipped with two filters to measure donor emission (e.g., 460 nm) and acceptor emission (e.g., 618 nm).
-
Calculate the raw BRET ratio (acceptor emission / donor emission).
-
Correct the BRET ratio by subtracting the background ratio from cells not treated with the tracer.
-
Plot the corrected BRET ratio against the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
-
Experimental Workflow
The following diagram illustrates a logical workflow for comparing a selective inhibitor like this compound to pan-inhibitors.
Caption: A typical workflow for the preclinical comparison of novel and established inhibitors.
Conclusion
This compound represents a highly selective chemical probe for the TAF1(2) bromodomain, offering a unique tool to investigate the biological roles of this non-BET bromodomain. Its mechanism of action, centered on the core transcription machinery and potential modulation of the p53 pathway, is distinct from that of pan-BET inhibitors. Pan-BET inhibitors, in contrast, have a broader activity profile against the BET family, with a well-established mechanism involving the downregulation of oncogenic transcription factors like c-MYC. The choice between this compound and a pan-BET inhibitor will depend on the specific research question, with this compound being ideal for target validation and pathway deconvolution studies related to TAF1, while pan-BET inhibitors are more established tools for investigating pathologies driven by BET protein hyperactivity.
References
- 1. This compound, a Potent and Selective Chemical Probe for the Second Bromodomains of Human Transcription-Initiation-Factor TFIID Subunit 1 and Transcription-Initiation-Factor TFIID Subunit 1-like - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medkoo.com [medkoo.com]
- 3. selleck.co.jp [selleck.co.jp]
- 4. OTX015 (MK-8628), a novel BET inhibitor, exhibits antitumor activity in non-small cell and small cell lung cancer models harboring different oncogenic mutations - PMC [pmc.ncbi.nlm.nih.gov]
GNE-371 vs. GNE-375: A Comparative Guide to Bromodomain Selectivity
In the landscape of chemical biology and drug discovery, the development of potent and selective inhibitors for specific bromodomains is crucial for dissecting their biological functions and for therapeutic targeting. This guide provides a detailed comparison of two notable bromodomain inhibitors, GNE-371 and GNE-375, focusing on their selectivity profiles and the experimental methodologies used for their characterization. This information is intended for researchers, scientists, and drug development professionals.
Executive Summary
This compound is a potent and selective inhibitor of the second bromodomain of TAF1 (TAF1(2)), a component of the general transcription factor TFIID. In contrast, GNE-375 is a highly potent and selective inhibitor of BRD9, a component of the non-canonical BAF (ncBAF) chromatin remodeling complex. While both are valuable tool compounds, their distinct selectivity profiles dictate their applications in studying different aspects of epigenetic regulation.
Bromodomain Selectivity Profile
The selectivity of this compound and GNE-375 has been assessed against a panel of bromodomains. The data presented below is compiled from their primary publications, highlighting their distinct target preferences.
| Bromodomain Target | This compound (Kd in nM) | GNE-375 (IC50 in nM) |
| TAF1(2) | 1 [1] | >10,000 |
| TAF1L(2) | 5 [1] | - |
| BRD9 | 3400[1] | 5 [2] |
| BRD4 (full length) | 8900[1] | >1000 |
| CECR2 | 1200 | >1000 |
Note: Data for this compound is presented as dissociation constants (Kd) from BROMOscan® assays, while data for GNE-375 is presented as half-maximal inhibitory concentrations (IC50) from AlphaScreen® assays. A direct comparison of absolute values should be made with caution due to the different assay formats. The selectivity of GNE-375 over BRD4, TAF1, and CECR2 is reported to be greater than 100-fold.
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below to enable replication and critical evaluation of the findings.
BROMOscan® Bromodomain Profiling (for this compound)
The selectivity of this compound was determined using the BROMOscan® platform (DiscoverX). This assay is based on a competitive binding format that quantitatively measures the ability of a test compound to displace a reference ligand from the bromodomain target.
Methodology:
-
Target Preparation: DNA-tagged bromodomain constructs are prepared.
-
Ligand Immobilization: A proprietary reference ligand is immobilized on a solid support.
-
Competitive Binding: The DNA-tagged bromodomain protein and the test compound (this compound) are incubated with the immobilized ligand.
-
Quantification: The amount of bromodomain bound to the solid support is quantified by qPCR of the attached DNA tag.
-
Data Analysis: The results are reported as dissociation constants (Kd), which are calculated from the dose-response curves of the test compound.
AlphaScreen® Assay (for GNE-375)
The inhibitory activity of GNE-375 against BRD9 was determined using an AlphaScreen® assay. This bead-based proximity assay measures the interaction between the bromodomain and a biotinylated histone peptide.
Methodology:
-
Reagent Preparation: Glutathione donor beads are coated with GST-tagged BRD9 bromodomain, and streptavidin acceptor beads are bound to a biotinylated histone H4 peptide acetylated at lysine 12 (H4K12ac).
-
Inhibition Reaction: GNE-375 is incubated with the GST-BRD9 protein and the biotinylated H4K12ac peptide.
-
Bead Addition: The donor and acceptor beads are added to the reaction mixture.
-
Signal Detection: In the absence of an inhibitor, the interaction between BRD9 and the histone peptide brings the donor and acceptor beads into proximity. Upon excitation at 680 nm, the donor bead releases singlet oxygen, which excites the acceptor bead, resulting in light emission at 520-620 nm. An inhibitor disrupts this interaction, leading to a decrease in the AlphaScreen® signal.
-
Data Analysis: IC50 values are calculated from the dose-response curves of the inhibitor.
NanoBRET™ Target Engagement Assay (for this compound)
Cellular target engagement of this compound with TAF1(2) was assessed using the NanoBRET™ assay (Promega).
Methodology:
-
Cell Line Preparation: HEK293T cells are transiently transfected with a plasmid encoding a fusion protein of the TAF1 bromodomain (amino acids 1386-1649) and NanoLuc® luciferase at the N-terminus.
-
Tracer and Compound Addition: Transfected cells are plated and treated with a fluorescent energy transfer probe (tracer) and varying concentrations of this compound.
-
BRET Measurement: The NanoLuc® luciferase substrate is added, and the bioluminescence resonance energy transfer (BRET) signal is measured. The BRET signal is generated by energy transfer from the luciferase donor to the fluorescent tracer acceptor when the tracer is bound to the TAF1-NanoLuc® fusion protein.
-
Data Analysis: Competitive displacement of the tracer by this compound results in a decrease in the BRET signal. IC50 values are determined from the dose-response curves.
Visualizing Selectivity and Experimental Workflow
To further illustrate the concepts discussed, the following diagrams were generated using Graphviz.
Caption: Comparative affinity of this compound and GNE-375 for key bromodomains.
Caption: Workflow of the AlphaScreen assay for GNE-375 inhibition of BRD9.
Conclusion
This compound and GNE-375 are powerful and selective chemical probes that serve distinct purposes in the study of epigenetics. This compound is the tool of choice for investigating the function of the TAF1(2) bromodomain, with minimal off-target effects on the BET family and BRD9 at working concentrations. Conversely, GNE-375 is an exceptionally selective inhibitor of BRD9, making it ideal for elucidating the role of this specific bromodomain in cellular processes. The detailed experimental protocols provided herein should facilitate the design and interpretation of future studies employing these valuable research tools.
References
GNE-371: A Comparative Guide to Its Biochemical and Cellular Activity
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of GNE-371's performance against alternative compounds, supported by experimental data. This compound is a potent and selective chemical probe for the second bromodomain of the Transcription Initiation Factor TFIID Subunit 1 (TAF1(2)).
This document details the biochemical and cellular assays used to confirm the activity of this compound, presenting quantitative data in structured tables for easy comparison. Detailed methodologies for all key experiments are provided, alongside visualizations of relevant signaling pathways and experimental workflows.
Comparative Activity of TAF1(2) Inhibitors
The following table summarizes the in vitro and cellular potency of this compound and a comparable TAF1(2) inhibitor, BAY-299.
| Compound | Target | Biochemical IC50 (nM) | Cellular IC50 (nM) |
| This compound | TAF1(2) | 10[1] | 38[1][2] |
| BAY-299 | TAF1(2) | 8[3] | 970 (Histone H4 engagement)[3] |
| TAF1L BD2 | 106 | - | |
| BRPF2 BD | 67 | 575 (Histone H4 engagement) |
Selectivity Profile
This compound exhibits high selectivity for TAF1(2) over other bromodomain families. The following table highlights the selectivity of this compound and BAY-299 against various bromodomains.
| Compound | Bromodomain | Biochemical IC50 (nM) |
| This compound | TAF1(2) | 10 |
| BRD4 | >10000 | |
| CECR2 | 1200 | |
| BRD9 | 3400 | |
| BAY-299 | TAF1(2) | 8 |
| BRD1 | 6 | |
| TAF1L BD2 | 106 | |
| BRPF1 BD | 3150 | |
| BRPF3 BD | 5550 | |
| BRD9 | >30-fold selective vs TAF1(2) | |
| ATAD2 | >30-fold selective vs TAF1(2) | |
| BRD4 | >300-fold selective vs TAF1(2) |
Experimental Protocols
Detailed methodologies for the key biochemical and cellular assays are provided below.
Biochemical Assay: AlphaLISA for TAF1(2) Inhibition
This assay quantifies the ability of a compound to disrupt the interaction between the TAF1(2) bromodomain and an acetylated histone peptide.
Protocol:
-
Reagent Preparation:
-
Prepare a 3X assay buffer (e.g., BRD Homogeneous Assay Buffer).
-
Dilute the biotinylated histone H4 acetylated peptide (substrate) and the GST-tagged TAF1(2) protein to their optimized concentrations in 1X assay buffer.
-
Prepare a serial dilution of the test compound (e.g., this compound) in 1X assay buffer containing a constant, low percentage of DMSO.
-
-
Assay Plate Setup:
-
In a 384-well microplate, add the diluted test compound or vehicle control.
-
Add the diluted GST-TAF1(2) protein to all wells except the "blank" wells.
-
Add the biotinylated histone peptide to all wells.
-
Incubate the plate at room temperature for a defined period (e.g., 30 minutes) to allow for binding.
-
-
Detection:
-
Prepare a 1X detection buffer.
-
Add Glutathione (GSH) acceptor beads diluted in 1X detection buffer to all wells. These beads will bind to the GST-tagged TAF1(2).
-
Incubate in the dark at room temperature (e.g., 60 minutes).
-
Add Streptavidin-coated donor beads diluted in 1X detection buffer to all wells. These beads will bind to the biotinylated histone peptide.
-
Incubate in the dark at room temperature (e.g., 30 minutes).
-
-
Data Acquisition:
-
Read the plate on an AlphaScreen-capable plate reader. The proximity of the donor and acceptor beads upon binding of TAF1(2) to the histone peptide generates a chemiluminescent signal.
-
-
Data Analysis:
-
The IC50 values are calculated by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.
-
Caption: Workflow for the AlphaLISA biochemical assay.
Cellular Assay: NanoBRET for TAF1(2) Target Engagement
This assay measures the ability of a compound to engage the TAF1(2) target within living cells.
Protocol:
-
Cell Culture and Transfection:
-
Culture HEK293 cells in appropriate media.
-
Co-transfect the cells with two plasmids: one encoding TAF1(2) fused to NanoLuc® luciferase and another encoding HaloTag®-Histone H3.3.
-
Seed the transfected cells into a 96-well or 384-well white assay plate and incubate for 24 hours.
-
-
Compound Treatment:
-
Prepare a serial dilution of the test compound (e.g., this compound).
-
Add the diluted compound or vehicle control to the cells and incubate for a defined period (e.g., 2 hours) at 37°C in a CO2 incubator.
-
-
Tracer and Substrate Addition:
-
Add the NanoBRET™ fluorescent tracer that binds to TAF1(2) to all wells.
-
Add the Nano-Glo® Luciferase Assay Substrate to all wells. This will generate the bioluminescent signal from NanoLuc®.
-
-
Data Acquisition:
-
Immediately measure the bioluminescence (donor emission at 460 nm) and fluorescence (acceptor emission at >600 nm) signals using a plate reader equipped for BRET measurements.
-
-
Data Analysis:
-
Calculate the BRET ratio by dividing the acceptor signal by the donor signal.
-
The cellular IC50 values are determined by plotting the BRET ratio against the logarithm of the compound concentration and fitting to a dose-response curve.
-
Caption: Workflow for the NanoBRET cellular target engagement assay.
TAF1 Signaling Pathway in Transcription Initiation
TAF1 is a critical component of the general transcription factor TFIID, which plays a central role in the initiation of transcription by RNA polymerase II. The second bromodomain of TAF1 (TAF1(2)) is responsible for recognizing and binding to acetylated lysine residues on histone tails, a key event in chromatin remodeling and gene activation.
Caption: Role of TAF1(2) in the transcription initiation pathway.
References
Safety Operating Guide
Essential Safety and Disposal Guidance for GNE-371
For researchers, scientists, and drug development professionals handling GNE-371, a potent and selective chemical probe for the second bromodomains of TAF1 and TAF1L, adherence to proper safety and disposal protocols is paramount.[1][2][3][4][5] This document provides essential logistical information and step-by-step guidance for the safe handling and disposal of this compound, ensuring laboratory safety and regulatory compliance.
Handling and Storage
Before disposal, it is crucial to handle and store this compound correctly to minimize risks. This compound is a solid powder and should be handled in a well-ventilated area, preferably a chemical fume hood, to avoid inhalation of dust particles. Personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn at all times.
For short-term storage, keep the compound in a dry, dark environment at 0-4°C. For long-term storage, -20°C is recommended. Stock solutions should be stored at -80°C for up to 6 months or -20°C for up to 1 month, protected from light and stored under nitrogen.
Disposal of this compound
As this compound is a research chemical, it is classified as non-hazardous for shipping purposes. However, all chemical waste should be managed responsibly. The following step-by-step procedure outlines the recommended disposal plan for this compound:
-
Waste Identification and Segregation:
-
Solid Waste: Unused or expired this compound powder should be collected in a designated, clearly labeled hazardous waste container. Do not mix with other incompatible waste streams.
-
Liquid Waste: Solutions of this compound, typically dissolved in solvents like DMSO, should be collected in a separate, labeled liquid hazardous waste container.
-
Contaminated Materials: All materials that have come into contact with this compound, such as pipette tips, vials, and gloves, should be considered contaminated and disposed of in a designated solid hazardous waste container.
-
-
Waste Collection and Storage:
-
Use appropriate, leak-proof, and chemically resistant containers for waste collection.
-
Clearly label all waste containers with "Hazardous Waste," the name of the chemical (this compound), the solvent (if applicable), and the date of accumulation.
-
Store waste containers in a designated, secure, and well-ventilated secondary containment area away from incompatible materials.
-
-
Institutional Disposal Protocol:
-
Follow your institution's specific chemical waste disposal procedures. Contact your institution's Environmental Health and Safety (EHS) department for guidance on waste pickup and disposal.
-
Provide the EHS department with the Safety Data Sheet (SDS) for this compound if available, or at a minimum, the chemical name and CAS number (1926986-36-8).
-
-
Transportation and Final Disposal:
-
Your institution's EHS department will arrange for a licensed hazardous waste disposal company to transport and dispose of the waste in accordance with local, state, and federal regulations.
-
Quantitative Data Summary
The following table summarizes key quantitative data for this compound for easy reference in experimental planning and safety assessment.
| Property | Value | Source |
| Molecular Weight | 431.50 g/mol | |
| Chemical Formula | C₂₄H₂₅N₅O₃ | |
| IC₅₀ (TAF1(2)) | 10 nM | |
| Cellular IC₅₀ | 38 nM | |
| Solubility in DMSO | ≥ 2.5 mg/mL (5.79 mM) | |
| Purity | >98% |
Experimental Workflow for this compound Handling and Disposal
The following diagram illustrates the logical workflow for the safe handling and disposal of this compound in a laboratory setting.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound | DNA/RNA Synthesis | TargetMol [targetmol.com]
- 3. medkoo.com [medkoo.com]
- 4. cancer-research-network.com [cancer-research-network.com]
- 5. This compound, a Potent and Selective Chemical Probe for the Second Bromodomains of Human Transcription-Initiation-Factor TFIID Subunit 1 and Transcription-Initiation-Factor TFIID Subunit 1-like - PubMed [pubmed.ncbi.nlm.nih.gov]
Essential Safety and Operational Guide for Handling GNE-371
This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals working with GNE-371, a potent and selective chemical probe for the second bromodomains of human transcription-initiation-factor TFIID subunit 1 (TAF1(2))[1][2][3][4][5]. Given its high potency, with an IC50 of 10 nM for TAF1(2), stringent adherence to safety protocols is paramount to minimize exposure and ensure a safe laboratory environment.
Personal Protective Equipment (PPE)
The selection of appropriate PPE is the first line of defense against exposure to potent compounds like this compound. The following table summarizes the recommended PPE for handling this substance.
| PPE Category | Item | Specifications and Recommendations |
| Respiratory Protection | Powered Air-Purifying Respirator (PAPR) | Recommended for procedures with a high risk of aerosol or dust generation. Provides a high level of protection. |
| Half or Full-Facepiece Respirator | Use with P100/FFP3 particulate filters for lower-risk activities. A proper fit test is mandatory. | |
| Disposable Respirators (e.g., N95) | Suitable for low-risk activities as a secondary layer of protection, but not recommended as the primary respiratory protection when handling potent compounds. | |
| Hand Protection | Double Gloving | Wear two pairs of nitrile gloves. The outer glove should be changed immediately upon contamination or at regular intervals. |
| Body Protection | Disposable Coveralls | Recommended to be made of materials such as Tyvek to protect against chemical splashes and dust. |
| Dedicated Lab Coat | Should be worn over personal clothing and be professionally laundered or disposable. | |
| Eye Protection | Chemical Splash Goggles | Must provide a complete seal around the eyes. A face shield worn over goggles offers additional protection. |
| Foot Protection | Shoe Covers | Disposable shoe covers should be worn in the designated handling area and removed before exiting. |
Operational Plan: Step-by-Step Guidance
A systematic approach is essential for safely handling this compound from receipt to disposal.
1. Preparation and Area Setup:
-
Designated Area: All handling of this compound should occur in a designated area, such as a certified chemical fume hood or a glove box, to contain any potential spills or airborne particles.
-
Decontamination: Ensure a validated decontamination solution is readily available in the work area.
-
Waste Disposal: Prepare clearly labeled, sealed waste containers for solid, liquid, and sharp waste that will be generated.
-
PPE Donning: Put on all required PPE in the correct order in a designated clean area before entering the handling zone.
2. Handling and Experimental Protocol:
-
Receiving and Storage:
-
Upon receipt, inspect the container for any damage or leaks.
-
This compound powder should be stored at -20°C for long-term stability (up to 3 years). For short-term storage, 0-4°C is acceptable for days to weeks.
-
Stock solutions should be stored at -80°C for up to 6 months or -20°C for up to 1 month, protected from light and stored under nitrogen.
-
-
Weighing and Aliquoting:
-
Whenever possible, use a closed system for weighing and transferring the compound to minimize dust generation.
-
If handling the powder directly, use gentle scooping techniques.
-
-
Solution Preparation:
-
This compound is soluble in organic solvents like DMSO and acetonitrile.
-
For in vitro studies, stock solutions are typically prepared in DMSO at concentrations of 1-10 mM. Sonication may be required to fully dissolve the compound. For example, a 50 mg/mL solution in DMSO can be achieved with ultrasonic assistance.
-
For in vivo studies, a suspended solution can be prepared. For instance, a 2.5 mg/mL solution can be made by adding a 25.0 mg/mL DMSO stock solution to PEG300, followed by Tween-80 and saline.
-
3. Spill Management and Decontamination:
-
Spill Response: In case of a spill, immediately alert others in the vicinity. Use a pre-prepared chemical spill kit to clean the area, working from the outside in. All cleanup materials must be disposed of as hazardous waste.
-
Surface Decontamination: Thoroughly decontaminate all surfaces and equipment used during the handling process with a validated cleaning agent.
-
PPE Doffing: Remove PPE in the designated doffing area, taking care to avoid self-contamination. Dispose of single-use PPE in the appropriate hazardous waste container.
Disposal Plan
All waste generated from the handling of this compound must be treated as hazardous chemical waste.
-
Solid Waste: This includes contaminated gloves, coveralls, shoe covers, and any lab consumables. Collect in a dedicated, clearly labeled, and sealed hazardous waste container.
-
Liquid Waste: Unused solutions of this compound and contaminated solvents should be collected in a labeled, sealed, and chemically resistant container. Do not mix with other waste streams unless compatible.
-
Sharps: Contaminated needles, syringes, and other sharps must be disposed of in a designated sharps container that is puncture-resistant and leak-proof.
-
Empty Containers: Empty this compound vials should be triple-rinsed with a suitable solvent, and the rinsate collected as hazardous liquid waste. The rinsed container can then be disposed of according to institutional guidelines, which may still require it to be handled as chemical waste.
-
Waste Pickup: Follow your institution's procedures for the collection and disposal of hazardous chemical waste. Ensure all waste containers are properly labeled with the contents and associated hazards.
Safe Handling Workflow
Caption: Workflow for the safe handling of this compound from preparation to disposal.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medkoo.com [medkoo.com]
- 3. molnova.com [molnova.com]
- 4. researchgate.net [researchgate.net]
- 5. This compound, a Potent and Selective Chemical Probe for the Second Bromodomains of Human Transcription-Initiation-Factor TFIID Subunit 1 and Transcription-Initiation-Factor TFIID Subunit 1-like - PubMed [pubmed.ncbi.nlm.nih.gov]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
